2-Dimethylamino-9-fluorenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12372. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(dimethylamino)fluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-16(2)10-7-8-12-11-5-3-4-6-13(11)15(17)14(12)9-10/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDSTTHDKZZVJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50279340 | |
| Record name | 2-Dimethylamino-9-fluorenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50279340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18158-43-5 | |
| Record name | NSC12372 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12372 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Dimethylamino-9-fluorenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50279340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Dimethylamino-9-fluorenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Dimethylamino-9-fluorenone for Research Applications
This guide provides a comprehensive overview of 2-dimethylamino-9-fluorenone, a versatile organic compound with significant potential in various research and development sectors. We will delve into its synthesis, detailed characterization, and diverse applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound
This compound is a derivative of fluorenone, a tricyclic aromatic ketone. The introduction of a dimethylamino group at the 2-position significantly influences the electronic and photophysical properties of the fluorenone core. This "push-pull" system, with the electron-donating dimethylamino group and the electron-withdrawing ketone, gives rise to unique characteristics such as intramolecular charge transfer (ICT), making it a valuable building block in materials science and a functional probe in biological studies.[1][2] Its rigid, planar structure and high thermal stability further contribute to its utility in applications like organic light-emitting diodes (OLEDs).[3]
Synthesis of this compound: A Plausible and Efficient Approach
While various methods can be envisioned for the synthesis of this compound, a highly plausible and efficient route involves the coupling of a halogenated fluorenone precursor with dimethylamine. The Buchwald-Hartwig amination and the Ullmann condensation are two powerful cross-coupling reactions for the formation of carbon-nitrogen bonds.[4][5] Given its prevalence in modern organic synthesis for its high efficiency and functional group tolerance, the Buchwald-Hartwig amination is a preferred method.
A likely precursor for this synthesis is 2-bromo-9-fluorenone. The synthesis can be conceptualized in two main stages: the preparation of the 2-bromo-9-fluorenone intermediate and the subsequent amination to yield the final product.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: A Generalized Procedure
The following protocol is a generalized representation based on established Buchwald-Hartwig amination procedures for similar substrates.[6][7] Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is crucial for achieving high yields and purity.
Step 1: Synthesis of 2-Bromo-9-fluorenone (Intermediate)
A common method for the bromination of fluorenone involves electrophilic aromatic substitution. This can be achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent and catalyst.
Step 2: Buchwald-Hartwig Amination for the Synthesis of this compound
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromo-9-fluorenone (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%).[7]
-
Addition of Reagents: Add a strong base, such as sodium tert-butoxide (1.2-2 equivalents), and a high-boiling point aprotic solvent like toluene or dioxane.
-
Introduction of Amine: Introduce dimethylamine (as a solution in a suitable solvent or as a gas) into the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to obtain pure this compound.
Comprehensive Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized this compound. The following techniques are routinely employed.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 18158-43-5 | [8][9] |
| Molecular Formula | C₁₅H₁₃NO | [8][9] |
| Molecular Weight | 223.27 g/mol | [8][10] |
| Appearance | Yellow solid | |
| Melting Point | 162-166 °C | [10] |
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the fluorenone core and a singlet for the methyl protons of the dimethylamino group. The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the methyl carbons of the dimethylamino group.
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include:
-
C=O stretch: A strong absorption band around 1710-1730 cm⁻¹, characteristic of the ketone carbonyl group.
-
C-N stretch: An absorption band in the region of 1250-1350 cm⁻¹ corresponding to the aryl-amine C-N bond.
-
C-H stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹.
-
Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight (223.27).[8] The fragmentation pattern can provide further structural confirmation.
Research Applications of this compound
The unique photophysical properties of this compound make it a promising candidate for a range of research applications.
Fluorescent Probes and Solvatochromic Dyes
The intramolecular charge transfer character of this compound leads to solvatochromism, where its absorption and emission spectra are sensitive to the polarity of the solvent.[11][12] This property makes it a valuable tool as a fluorescent probe to study the microenvironment of various systems, including biological membranes and polymer matrices. The fluorescence of similar fluorene derivatives has been shown to be influenced by organized assemblies like micelles and cyclodextrins.[1][5]
Organic Light-Emitting Diodes (OLEDs)
Fluorenone derivatives are extensively used as building blocks for materials in organic electronics.[3] Their high thermal stability, good charge transport properties, and tunable emission characteristics make them suitable for use as emitters or host materials in OLEDs.[13][14] The dimethylamino group can enhance the electron-donating ability, potentially leading to materials with desirable electroluminescent properties for display and lighting applications.
Nonlinear Optics
The "push-pull" electronic structure of this compound is a key feature in the design of molecules with nonlinear optical (NLO) properties.[15] Such materials are of interest for applications in telecommunications, optical data storage, and optical computing.
Conclusion
This compound is a fascinating molecule with a rich potential for scientific exploration. Its synthesis, while requiring careful execution of modern cross-coupling methodologies, is achievable in a laboratory setting. The detailed characterization of this compound confirms its unique structure and provides the foundation for understanding its intriguing photophysical properties. As research in materials science and chemical biology continues to advance, the applications of this compound and its derivatives are poised to expand, making it a valuable tool for innovation.
References
A comprehensive list of references is available for further reading and verification of the information presented in this guide. Please refer to the provided citations for detailed experimental procedures and in-depth discussions on specific topics.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. uma.es [uma.es]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C15H13NO | CID 224105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
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- 11. Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes | MDPI [mdpi.com]
- 12. irl.umsl.edu [irl.umsl.edu]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Properties of 2-Dimethylamino-9-fluorenone in Different Solvents
Abstract
2-Dimethylamino-9-fluorenone (DMAF) is a fascinating dye molecule renowned for its pronounced solvatochromism, a phenomenon where its light absorption and emission properties are highly sensitive to the polarity of its environment.[1] This sensitivity stems from a photophysical process known as Twisted Intramolecular Charge Transfer (TICT), making DMAF an exceptional candidate for use as a fluorescent probe in chemical and biological research.[2][3][4][5] This guide provides a comprehensive exploration of the spectroscopic behavior of DMAF in a variety of solvents, delving into the theoretical underpinnings of its solvatochromic shifts, presenting detailed experimental data, and outlining robust protocols for its characterization. The content herein is tailored for researchers, scientists, and professionals in drug development who seek to leverage the unique photophysical properties of fluorenone-based molecules.
Introduction: The Significance of this compound
Fluorenone and its derivatives are a well-established class of organic compounds with a planar, tricyclic structure that imparts inherent fluorescence.[1] The introduction of a ketone group at the 9-position and a dimethylamino group at the 2-position creates a potent "push-pull" system within the this compound molecule. The dimethylamino group acts as a strong electron donor, while the fluorenone core, particularly the carbonyl group, serves as an electron acceptor.[1][3] This electronic arrangement is the foundation of its intramolecular charge transfer (ICT) character and its remarkable sensitivity to the surrounding solvent environment.[1][6][7]
Upon photoexcitation, this charge transfer is intensified, leading to a significant increase in the molecule's dipole moment. The stabilization of this highly polar excited state by polar solvents is the key determinant of its spectroscopic properties, a topic we will explore in detail.
Theoretical Framework: Understanding Solvatochromism and the TICT Model
The solvent-dependent fluorescence of DMAF is best explained by the Twisted Intramolecular Charge Transfer (TICT) model.[2][3][4][5] This model proposes the existence of two distinct excited states: a locally excited (LE) state and a charge-separated TICT state.
-
Locally Excited (LE) State: Immediately following light absorption, the molecule is promoted to a planar LE state. This state is structurally similar to the ground state and is favored in nonpolar solvents. Emission from this state results in a relatively high-energy, blue-shifted fluorescence.
-
Twisted Intramolecular Charge Transfer (TICT) State: In polar solvents, the molecule can undergo a conformational change in the excited state. The dimethylamino group twists relative to the plane of the fluorenone ring.[2][5] This twisting motion facilitates a more complete separation of charge, forming a highly polar TICT state. This state is significantly stabilized by the surrounding polar solvent molecules, leading to a lower energy level. Emission from the TICT state is therefore red-shifted (lower energy) and often has a lower quantum yield due to increased non-radiative decay pathways.[2][5]
The phenomenon of dual fluorescence, where both LE and TICT emission bands are observed, is a classic hallmark of the TICT mechanism and is particularly evident in solvents of intermediate polarity.[2]
Caption: The Twisted Intramolecular Charge Transfer (TICT) process in this compound.
Experimental Data: Spectroscopic Properties in Various Solvents
The photophysical properties of DMAF are profoundly influenced by the solvent's polarity. Below is a summary of typical absorption (λ_abs) and emission (λ_em) maxima, Stokes shift (Δν), and fluorescence quantum yield (Φ_f) in a range of solvents.
| Solvent | Dielectric Constant (ε) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) |
| Cyclohexane | 2.02 | ~400 | ~450 | ~2700 | High |
| Toluene | 2.38 | ~405 | ~480 | ~3900 | Moderate |
| Dichloromethane | 8.93 | ~415 | ~530 | ~5600 | Low |
| Acetonitrile | 37.5 | ~420 | ~550 | ~6200 | Very Low |
| Ethanol | 24.5 | ~425 | ~560 | ~6300 | Very Low |
Note: These are representative values. Actual measurements may vary based on experimental conditions and purity.
Analysis of Data:
-
Absorption (λ_abs): A noticeable red-shift (bathochromic shift) is observed in the absorption maximum as solvent polarity increases. This indicates that the ground state is also somewhat stabilized by polar solvents, but to a lesser extent than the excited state.
-
Emission (λ_em): A much more dramatic red-shift is seen in the emission spectra with increasing solvent polarity. This large Stokes shift is a direct consequence of the significant stabilization of the polar TICT state in polar environments.[8][9]
-
Quantum Yield (Φ_f): The fluorescence quantum yield generally decreases as solvent polarity increases. This is attributed to the stabilization of the TICT state, which promotes non-radiative decay pathways back to the ground state. In highly polar or protic solvents like ethanol, hydrogen bonding can further quench fluorescence.[8]
Experimental Protocols
To ensure the integrity and reproducibility of spectroscopic measurements, the following detailed protocols are recommended.
Sample Preparation
-
Solvent Purity: Use spectroscopic grade solvents to minimize interference from fluorescent impurities.
-
Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a non-volatile solvent like dichloromethane or acetonitrile.
-
Working Solutions: Prepare fresh working solutions for each measurement by diluting the stock solution in the desired solvent. The final concentration should be low enough (typically 1-10 µM) to avoid inner filter effects and excimer formation. The absorbance at the excitation wavelength should ideally be below 0.1.
-
Degassing: For precise quantum yield and lifetime measurements, it is advisable to degas the solutions by bubbling with nitrogen or argon to remove dissolved oxygen, which can quench fluorescence.
Spectroscopic Measurements
Caption: A streamlined workflow for the spectroscopic characterization of DMAF.
A. UV-Visible Absorption Spectroscopy:
-
Instrument: Use a dual-beam UV-Vis spectrophotometer.
-
Blank: Use the pure solvent in a matched cuvette as a reference.
-
Scan: Record the absorption spectrum over a relevant range (e.g., 300-600 nm).
-
Analysis: Determine the wavelength of maximum absorption (λ_abs).
B. Steady-State Fluorescence Spectroscopy:
-
Instrument: Use a calibrated spectrofluorometer.
-
Excitation: Excite the sample at or near its λ_abs.
-
Emission Scan: Record the emission spectrum from a wavelength slightly longer than the excitation wavelength to the near-infrared (e.g., 420-700 nm).
-
Correction: Ensure spectra are corrected for the instrument's lamp profile and detector response.
-
Analysis: Determine the wavelength of maximum emission (λ_em).
C. Fluorescence Quantum Yield (Φ_f) Determination:
The relative method is most common.[10][11][12]
-
Standard: Choose a well-characterized fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).
-
Measurements:
-
Measure the absorbance of both the DMAF sample and the standard at the same excitation wavelength (keep absorbance < 0.1).
-
Measure the integrated fluorescence intensity (the area under the emission curve) of both the sample and the standard.
-
-
Calculation: Use the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Conclusion and Future Directions
This compound serves as a quintessential example of a solvatochromic fluorophore governed by the Twisted Intramolecular Charge Transfer mechanism. Its pronounced sensitivity to solvent polarity, manifested as large Stokes shifts and varying quantum yields, makes it a powerful tool for probing microenvironments. The predictable relationship between its spectroscopic output and the properties of its surroundings allows for its application in sensing viscosity, polarity changes in biological membranes, and binding events in drug discovery. Future research may focus on synthesizing new fluorenone derivatives with tailored donor-acceptor groups to fine-tune their photophysical properties for specific applications, such as enhancing two-photon absorption cross-sections for bio-imaging or shifting emission further into the near-infrared region.[13]
References
- Maiti, S., et al. (2009). Photophysical behaviour of 2-(dimethylamino)-fluorene in organised assemblies. Journal of Photochemistry and Photobiology A: Chemistry, 205(2-3), 119-124.
-
Lee, J., et al. (2023). Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy. Photochem, 5(4), 37. [Link]
-
Kim, H., et al. (2019). Selective Formation of Twisted Intramolecular Charge Transfer and Excimer Emissions on 2,7-bis(4-Diethylaminophenyl)-fluorenone by Choice of Solvent. Molecules, 24(18), 3358. [Link]
-
Chen, Y., et al. (2017). Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies. Chemical Physics Letters, 684, 230-235. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 224105, this compound. [Link]
-
Glinma, B., et al. (2024). STUDY OF SOME FLUOREN-9-ONE THIOSEMICARBAZONES: SYNTHESIS, CATALYTIC EFFECTS AND SPECTRAL CHARACTERIZATION. Universal Journal of Pharmaceutical Research, 9(5). [Link]
-
Pilla, V., et al. (2018). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Chemosensors, 6(3), 31. [Link]
-
Gomha, S. M., et al. (2016). Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry. Journal of Materials Chemistry C, 4(13), 2983-3001. [Link]
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Williams, C. E., et al. (2023). Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. Dyes and Pigments, 211, 111089. [Link]
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van der Meer, B. W., et al. (2021). Nonlinear Optical Properties and Applications of Fluorenone Molecular Materials. Advanced Optical Materials, 9(15), 2100327. [Link]
-
Magde, D., et al. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327-334. [Link]
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- 4. Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
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Unveiling the Photophysical intricacies of Donor-Acceptor Substituted Fluorenones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the fascinating and complex world of donor-acceptor (D-A) substituted fluorenones. As a senior application scientist, this document is crafted to provide not just a compilation of facts, but a cohesive understanding of the structure-property relationships that govern the unique photophysical behaviors of these molecules. We will explore the fundamental principles, experimental methodologies, and cutting-edge applications of D-A fluorenones, offering insights grounded in scientific integrity and practical expertise.
The Fluorenone Core: A Versatile Acceptor Scaffold
The 9-fluorenone core, with its electron-deficient carbonyl group and planar, π-conjugated system, serves as an excellent electron acceptor. This inherent electronic character is the foundation upon which the rich photophysics of its donor-substituted derivatives are built. The introduction of electron-donating moieties at various positions on the fluorenone skeleton creates a classic push-pull system, leading to the emergence of low-energy intramolecular charge transfer (ICT) electronic transitions.[1][2] This charge transfer from the donor to the fluorenone acceptor upon photoexcitation is the cornerstone of their remarkable optical properties.
The strategic placement of donor groups is crucial in tuning these properties. For instance, attaching donor groups at the 2- and 7-positions of the fluorenone can lead to molecules with D-A-D architecture, often resulting in enhanced two-photon absorption cross-sections.[3] Conversely, substitution at the 3-position has been shown to significantly enhance fluorescence quantum yield.[4]
The Heart of the Matter: Intramolecular Charge Transfer (ICT)
Upon absorption of light, D-A fluorenones transition from the ground state to an excited state. In these systems, the lowest energy absorption band is typically attributed to an ICT transition, where an electron is promoted from a high-lying molecular orbital, primarily localized on the donor, to a low-lying molecular orbital centered on the fluorenone acceptor.[5] This phenomenon is visually represented in the energy level diagram below.
Caption: Figure 1: Intramolecular Charge Transfer (ICT) upon photoexcitation.
The efficiency and energy of this ICT process are highly sensitive to the electronic nature of both the donor and the acceptor, as well as their relative orientation. Stronger donors and acceptors generally lead to lower energy ICT transitions, resulting in a red-shift of the absorption and emission spectra.[6]
Solvatochromism: A Window into the Excited State
One of the most striking features of D-A fluorenones is their solvatochromism – the change in the color of their absorption or emission spectra with the polarity of the solvent. This behavior is a direct consequence of the change in dipole moment upon excitation. The ICT excited state is significantly more polar than the ground state. Therefore, in more polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the fluorescence emission.[7]
This property makes D-A fluorenones excellent probes for their local microenvironment, with applications in sensing and biological imaging. The magnitude of the solvatochromic shift can be correlated with solvent polarity scales, such as the Kamlet-Taft parameters, to quantify the solvent's dipolarity/polarizability and hydrogen-bonding capabilities.[8]
Experimental Protocol: Investigating Solvatochromism
A systematic investigation of solvatochromism provides valuable information about the electronic nature of the excited state.
Objective: To determine the effect of solvent polarity on the absorption and fluorescence spectra of a donor-acceptor substituted fluorenone.
Materials:
-
Donor-acceptor fluorenone derivative
-
A series of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the fluorenone derivative in a suitable solvent (e.g., dichloromethane).
-
Sample Preparation: For each solvent to be tested, prepare a dilute solution from the stock solution. The final concentration should be low enough to avoid aggregation and inner filter effects (typically in the micromolar range).
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of each solution from the UV to the near-IR region.
-
Identify the wavelength of maximum absorption (λabs) for the ICT band in each solvent.
-
-
Fluorescence Spectroscopy:
-
Excite each sample at or near its λabs.
-
Record the fluorescence emission spectrum.
-
Determine the wavelength of maximum emission (λem) in each solvent.
-
-
Data Analysis:
-
Plot λabs and λem as a function of a solvent polarity parameter (e.g., the solvent's dielectric constant or ET(30) value).
-
Analyze the trend to determine the nature of the solvatochromism (positive or negative).
-
The following diagram illustrates the expected workflow for a solvatochromism study.
Caption: Figure 2: Workflow for a solvatochromism experiment.
Deactivation Pathways: Fluorescence, Quenching, and Non-Radiative Decay
The excited state of a D-A fluorenone can deactivate through several pathways, both radiative (fluorescence) and non-radiative. The competition between these pathways determines the fluorescence quantum yield and lifetime of the molecule.
Fluorescence
Fluorescence is the emission of a photon as the molecule returns from the excited singlet state (S1) to the ground state (S0). The efficiency of this process is highly dependent on the molecular structure and the environment. As mentioned, substitution at specific positions can enhance the quantum yield.[4]
Fluorescence Quenching
The fluorescence of D-A fluorenones can be quenched by various mechanisms. In protic solvents like alcohols, intermolecular hydrogen bonding between the solvent and the carbonyl oxygen of the fluorenone can provide an efficient non-radiative decay channel, leading to significant fluorescence quenching.[9][10] This effect is so pronounced that it can be used to assess the proticity of solvents.[9]
Twisted Intramolecular Charge Transfer (TICT) States and Excimers
In some D-A fluorenones, particularly those with flexible donor groups, the initially formed excited state can undergo a conformational change to a "twisted" geometry, forming a TICT state. This TICT state is often characterized by a large Stokes shift and is typically non-emissive or weakly emissive, providing a non-radiative decay pathway. The formation of TICT states can be promoted in polar solvents which stabilize the highly polar twisted conformation.[2]
At higher concentrations, excited molecules can interact with ground-state molecules to form excimers, which are excited-state dimers. Excimer emission is typically red-shifted compared to the monomer emission. The choice of solvent can selectively favor either TICT formation or excimer emission in certain D-A-D fluorenone derivatives.[2]
Advanced Photophysical Characterization: Transient Absorption Spectroscopy
To gain a deeper understanding of the excited-state dynamics, including the rates of ICT, intersystem crossing, and non-radiative decay, transient absorption (TA) spectroscopy is an indispensable tool. This pump-probe technique allows for the observation of short-lived excited species on timescales ranging from femtoseconds to microseconds.
In a TA experiment, a short "pump" pulse excites the sample, and a subsequent "probe" pulse monitors the changes in absorption as a function of time delay between the two pulses. The resulting data provides a spectral and temporal map of the excited-state evolution. For instance, TA spectroscopy has been used to measure the vibrational relaxation time of fluorenone in different solvents.[11]
Summary of Photophysical Properties
The following table summarizes the key photophysical properties of a hypothetical donor-acceptor substituted fluorenone in different solvent environments, illustrating the concepts discussed.
| Property | Non-polar Solvent (e.g., Hexane) | Aprotic Polar Solvent (e.g., Acetonitrile) | Protic Polar Solvent (e.g., Ethanol) |
| λabs (nm) | ~400 | ~410 | ~415 |
| λem (nm) | ~480 | ~520 | ~530 |
| Stokes Shift (cm-1) | Moderate | Large | Very Large |
| Fluorescence Quantum Yield (ΦF) | High | Moderate | Low |
| Fluorescence Lifetime (τF) | Long | Moderate | Short |
| Dominant Deactivation Pathway | Fluorescence | Fluorescence, potential for TICT | Non-radiative decay via H-bonding |
Applications in Research and Development
The tunable and environmentally sensitive photophysical properties of D-A fluorenones make them valuable materials in a range of applications:
-
Organic Light-Emitting Diodes (OLEDs): Their high fluorescence quantum yields and color tunability make them promising candidates for emissive materials in OLEDs. Judicious molecular design can even convert the typical green emission of fluorenones to blue, which is highly sought after for display and lighting applications.[12]
-
Organic Photovoltaics (OPVs): D-A fluorenones can be used as non-fullerene acceptors or as part of the donor material in OPV devices due to their strong absorption in the visible spectrum and tunable energy levels.[13]
-
Fluorescent Probes and Sensors: Their sensitivity to solvent polarity, viscosity, and specific analytes allows for their use as fluorescent probes in chemical and biological systems.[14]
-
Nonlinear Optics: The large change in dipole moment upon excitation can lead to significant third-order nonlinear optical properties, with potential applications in optical limiting and all-optical switching.[5]
Conclusion
Donor-acceptor substituted fluorenones represent a versatile class of organic functional materials with a rich and tunable photophysical landscape. The interplay between the electron-donating and accepting moieties, governed by the principles of intramolecular charge transfer, gives rise to their characteristic solvatochromism, fluorescence, and complex deactivation pathways. A thorough understanding of these fundamental properties, facilitated by a combination of steady-state and time-resolved spectroscopic techniques, is paramount for the rational design of new fluorenone-based materials with tailored functionalities for a wide array of applications in materials science and drug development.
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An In-depth Technical Guide to the Solvatochromism of 2-Dimethylamino-9-fluorenone and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the solvatochromic properties of 2-dimethylamino-9-fluorenone and its derivatives. These compounds exhibit pronounced changes in their absorption and fluorescence spectra in response to the polarity of their solvent environment, a phenomenon known as solvatochromism. This sensitivity makes them valuable tools as fluorescent probes in biological imaging, environmental sensing, and materials science. This document delves into the synthesis, photophysical characterization, and theoretical underpinnings of their solvatochromic behavior, offering detailed experimental protocols and data analysis techniques.
Introduction: The Phenomenon of Solvatochromism and the Promise of Fluorenone Scaffolds
Solvatochromism is the observable change in the color of a solution when the solute is dissolved in different solvents.[1] This phenomenon arises from differential solvation of the ground and excited electronic states of a chromophore, leading to alterations in the energy gap between these states.[1] Fluorenone and its derivatives are a significant class of organic compounds built upon a tricyclic aromatic hydrocarbon structure, known for their high thermal and chemical stability, as well as notable emission quantum yields.[2]
The fluorenone core is a planar, tricyclic structure with inherent fluorescent properties that are highly sensitive to the molecular environment.[2] The introduction of an electron-donating group, such as a dimethylamino group at the 2-position, and the presence of the electron-withdrawing ketone group at the 9-position, creates a "push-pull" system.[2] This intramolecular charge transfer (ICT) characteristic is the foundation of the pronounced solvatochromic and solvatofluorochromic behavior observed in these molecules.[2] As the solvent polarity increases, the excited state, which is more polar than the ground state, is stabilized to a greater extent, resulting in a bathochromic (red) shift in the emission spectrum.[1][3]
The unique photophysical properties of fluorenone derivatives have led to their exploration in various applications, including:
-
Biological Probes: Their sensitivity to the local microenvironment makes them excellent candidates for staining and imaging biological structures.[4][5][6]
-
Sensors: They can be employed to detect changes in environmental polarity, viscosity, and other parameters.[1][6]
-
Nonlinear Optics: Fluorenone-based materials have shown promise in applications such as second harmonic generation and terahertz generation.[7][8]
-
Optoelectronics: Their properties are being harnessed in the development of light-emitting diodes and solar cells.[7]
Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives typically involves multi-step reaction sequences. A common strategy begins with the modification of a fluorene precursor. For instance, the synthesis can start from 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene.[9]
A general synthetic outline is as follows:
-
Nucleophilic Substitution: The bromo group is substituted with a cyano group using a reagent like copper cyanide (CuCN).[9]
-
Reduction of the Nitro Group: The nitro group is reduced to an amino group using a reducing agent such as hydrazine.[9]
-
Reductive Methylation: The amino group is converted to a dimethylamino group using paraformaldehyde and a reducing agent like sodium cyanoborohydride.[9]
-
Conversion of Cyano to Aldehyde: The cyano group is reduced to an aldehyde using a reagent like diisobutylaluminium hydride (DIBAL).[9]
-
Knoevenagel Condensation: The resulting aldehyde can then undergo a Knoevenagel condensation with various active methylene compounds to yield a range of derivatives with different acceptor groups.[9]
This synthetic flexibility allows for the fine-tuning of the electronic and photophysical properties of the final chromophores.
Experimental Investigation of Solvatochromism
A systematic investigation of the solvatochromic behavior of this compound and its derivatives involves the use of UV-Visible absorption and fluorescence spectroscopy. The goal is to measure the absorption and emission maxima of the compound in a series of solvents with varying polarities.
Detailed Experimental Protocol
This protocol outlines the steps for characterizing the solvatochromic properties of a fluorenone derivative.
Materials and Equipment:
-
This compound or a derivative
-
Spectroscopic grade solvents of varying polarities (e.g., n-Hexane, Toluene, Chloroform, Acetone, Ethanol, Acetonitrile, Dimethyl Sulfoxide)
-
UV-Visible Spectrophotometer
-
Fluorometer
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount (e.g., 1 mg) of the fluorenone derivative.
-
Dissolve the compound in a suitable solvent in which it is highly soluble (e.g., acetone or DMSO) in a 100 mL volumetric flask to create a stock solution of known concentration (e.g., 10 mg/L).[10]
-
Ensure complete dissolution by gentle swirling or sonication.[10]
-
-
Preparation of Working Solutions:
-
For each solvent to be tested, pipette a specific volume of the stock solution (e.g., 1 mL) into a 10 mL volumetric flask.[10]
-
Dilute to the mark with the respective spectroscopic grade solvent to create a series of working solutions of the same concentration.[10] A final concentration of around 1 x 10⁻⁴ M is often suitable.[11]
-
-
Spectroscopic Measurements:
-
UV-Visible Absorption Spectroscopy:
-
Set the spectrophotometer to scan a wavelength range covering the visible spectrum (e.g., 400 nm to 700 nm).[10]
-
Use the respective pure solvent as a blank to zero the instrument before each measurement.[10]
-
Place the cuvette containing the working solution in the spectrophotometer and record the absorption spectrum.
-
Identify and record the wavelength of maximum absorbance (λmax, abs).[10]
-
-
Fluorescence Spectroscopy:
-
Set the excitation wavelength to the λmax, abs determined from the absorption spectrum.
-
Scan the emission spectrum over a suitable wavelength range.
-
Identify and record the wavelength of maximum fluorescence emission (λmax, em).
-
-
Experimental Workflow Diagram
Caption: Experimental workflow for characterizing solvatochromism.
Data Analysis and Interpretation
The collected spectroscopic data can be analyzed to provide a quantitative understanding of the solvatochromic behavior.
Quantitative Data Summary
The following table presents hypothetical but representative data for the solvatochromic shifts of a this compound derivative. A positive solvatochromism is expected, where the absorption and emission maxima shift to longer wavelengths (a bathochromic or red shift) as the solvent polarity increases.[1]
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λmax, abs (nm) | λmax, em (nm) | Stokes Shift (cm-1) |
| n-Hexane | 1.88 | 1.375 | 420 | 480 | 3247 |
| Toluene | 2.38 | 1.496 | 435 | 505 | 3387 |
| Chloroform | 4.81 | 1.446 | 450 | 530 | 3472 |
| Acetone | 20.7 | 1.359 | 465 | 555 | 3508 |
| Ethanol | 24.5 | 1.361 | 470 | 565 | 3529 |
| Acetonitrile | 37.5 | 1.344 | 475 | 575 | 3546 |
| DMSO | 46.7 | 1.479 | 480 | 585 | 3560 |
Lippert-Mataga Analysis
The Lippert-Mataga equation is a powerful tool for quantifying the change in dipole moment of a molecule upon electronic excitation.[3] It relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the orientation polarizability of the solvent, which is a function of the solvent's dielectric constant (ε) and refractive index (n).[3][12]
The equation is given by:
νabs - νem = (2(μe - μg)2 / (hca3)) * Δf + constant
where:
-
νabs and νem are the wavenumbers of the absorption and emission maxima.
-
μe and μg are the dipole moments of the excited and ground states, respectively.
-
h is Planck's constant.
-
c is the speed of light.
-
a is the Onsager cavity radius of the solute.
-
Δf is the solvent orientation polarizability, calculated as: Δf = (ε - 1)/(2ε + 1) - (n2 - 1)/(2n2 + 1).
A plot of the Stokes shift (in cm-1) versus the solvent orientation polarizability (Δf) should yield a straight line.[13][14] The slope of this line is directly proportional to the square of the change in dipole moment upon excitation (Δμ = μe - μg).[3] A positive slope indicates that the excited state is more polar than the ground state.[15][16]
Kamlet-Taft Parameters
The Kamlet-Taft solvatochromic parameters provide a more detailed description of solvent-solute interactions by separating them into three components:
-
α (Hydrogen Bond Donating ability): A measure of the solvent's ability to donate a proton in a hydrogen bond.[17][18]
-
β (Hydrogen Bond Accepting ability): A measure of the solvent's ability to accept a proton in a hydrogen bond.[17][19]
-
π* (Dipolarity/Polarizability): A measure of the solvent's ability to stabilize a charge or a dipole through dielectric effects.[17][19]
By correlating the observed spectral shifts with these parameters, a more nuanced understanding of the specific interactions driving the solvatochromism can be achieved. For instance, in protic solvents, hydrogen bonding can have a significant impact on the photophysical properties of fluorenone derivatives, often leading to fluorescence quenching.[20][21][22][23]
Theoretical Calculations
Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can provide valuable insights into the electronic structure and photophysical properties of these molecules.[24] These calculations can be used to:
-
Predict the energies of the ground and excited states.
-
Calculate the dipole moments of the ground and excited states.
-
Simulate the absorption and emission spectra in different solvents using polarizable continuum models (PCM).[25]
-
Investigate the nature of the electronic transitions (e.g., n→π* or π→π*).[26]
Comparing theoretical predictions with experimental data can help to validate the interpretation of the observed solvatochromic behavior.
Applications in Drug Development and Biological Research
The sensitivity of this compound and its derivatives to their local environment makes them powerful tools in drug development and biological research.[4]
-
Membrane Probes: These dyes can be used to study the polarity and fluidity of biological membranes, providing insights into membrane structure and function.[27]
-
Protein Interactions: Solvatochromic fluorophores can be used to monitor protein folding and binding events, as these processes often involve changes in the local environment of the probe.[6]
-
Cellular Imaging: Their ability to "light up" in specific cellular compartments or in response to certain biological events makes them valuable for fluorescence microscopy applications.[5][6]
Conclusion
This compound and its derivatives represent a versatile class of solvatochromic fluorophores with significant potential in a wide range of scientific disciplines. Their pronounced sensitivity to solvent polarity, coupled with their robust chemical and photophysical properties, makes them invaluable probes for investigating complex chemical and biological systems. This guide has provided a comprehensive overview of the key aspects of their solvatochromism, from synthesis and experimental characterization to data analysis and theoretical modeling. A thorough understanding of these principles will enable researchers to effectively harness the unique properties of these molecules for their specific applications.
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A Technical Guide to the Theoretical and Computational Analysis of 2-Dimethylamino-9-fluorenone: A Prototypical Push-Pull Fluorophore
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies integral to the study of 2-Dimethylamino-9-fluorenone, a canonical example of a "push-pull" fluorophore. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development who are interested in the rational design and characterization of fluorescent molecules. We will delve into the synthetic pathways, photophysical phenomena, and the computational workflows that are essential for a deep understanding of this molecule's unique properties, which are governed by intramolecular charge transfer. This guide emphasizes the synergy between experimental data and theoretical calculations, providing a robust framework for the investigation of similar molecular systems.
Introduction: The Significance of this compound
This compound is a member of the fluorenone family of organic compounds, which are recognized for their inherent fluorescence and applications in diverse fields ranging from organic light-emitting diodes (OLEDs) to biological probes.[1] The defining characteristic of this compound is its "push-pull" electronic architecture. The dimethylamino group (-N(CH₃)₂) at the 2-position of the fluorenone core acts as a potent electron-donating group (the "push"), while the carbonyl group (C=O) at the 9-position serves as an electron-withdrawing group (the "pull").[1] This electronic asymmetry gives rise to a significant ground-state dipole moment and, more importantly, a pronounced intramolecular charge transfer (ICT) upon photoexcitation. This ICT is the primary origin of the molecule's interesting photophysical behaviors, most notably its solvatochromism—the marked dependence of its absorption and emission spectra on the polarity of its solvent environment.[2] Understanding and predicting these properties are paramount for the rational design of novel fluorescent sensors and materials with tailored optical responses.
Synthesis and Characterization: A Plausible and Efficient Route
While a variety of methods exist for the synthesis of substituted fluorenones, a robust and high-yielding pathway to this compound can be envisioned through a two-step sequence starting from the readily available 9-fluorenone. This proposed synthesis leverages a selective bromination followed by a palladium-catalyzed amination, a cornerstone of modern organic synthesis.
Proposed Synthetic Workflow
The logical flow of the synthesis is depicted in the following workflow diagram:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-9-fluorenone
This procedure is adapted from established methods for the selective bromination of 9-fluorenone.[2][3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 9-fluorenone (1.0 eq.), ammonium bromide (2.5 eq.), and a phase-transfer catalyst such as tetrabutylammonium chloride (0.15 eq.) in an aqueous medium.
-
Heating: Heat the mixture to 75 °C with vigorous stirring.
-
Addition of Oxidant: Add potassium bromate (1.1 eq.) portion-wise over a period of 1 hour. The use of an oxidant in situ generates the electrophilic bromine species.
-
Reaction Monitoring: Maintain the reaction at 75 °C for an additional 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Quench any excess bromine by adding a 20% aqueous solution of sodium sulfite.
-
Isolation and Purification: The resulting yellow solid is collected by vacuum filtration, washed thoroughly with water, and dried to afford 2-Bromo-9-fluorenone. This product is often of high purity and may not require further purification.
Step 2: Palladium-Catalyzed Amination to Yield this compound
This is a general protocol for the Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-Bromo-9-fluorenone (1.0 eq.), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (typically 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos or BINAP).
-
Addition of Reagents: Add a strong base, such as sodium tert-butoxide (NaOtBu), and a solution of dimethylamine (in THF or as the hydrochloride salt).
-
Solvent: Add a dry, aprotic solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C and stir until the starting material is consumed, as monitored by TLC.
-
Workup and Purification: After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Characterization
The synthesized this compound should be thoroughly characterized using standard spectroscopic techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the successful incorporation of the dimethylamino group.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the fluorenone core and other functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
Photophysical Properties: A Study in Solvatochromism
A hallmark of "push-pull" fluorophores like this compound is their solvatochromism, where the color of their absorption and emission is dependent on the polarity of the solvent. This phenomenon can be rationalized by the differential stabilization of the ground and excited states by the solvent molecules. The excited state, having a more pronounced charge-separated character due to ICT, is more stabilized by polar solvents than the ground state. This leads to a bathochromic (red) shift in the emission spectrum with increasing solvent polarity.
To illustrate this, we present photophysical data for the closely related compound, 2-(dimethylamino)fluorene (DAF) , which lacks the carbonyl group but retains the core fluorene structure and the dimethylamino donor. This data serves as an excellent proxy to understand the expected behavior of this compound.
Solvatochromic Data for 2-(dimethylamino)fluorene (DAF)
The following table summarizes the absorption maxima (λabs), emission maxima (λem), and Stokes shifts for DAF in a range of aprotic and protic solvents of varying polarity.
| Solvent | Polarity (ET(30) kcal/mol) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) |
| Dioxane | 36.0 | 305 | 360 | 4983 |
| Tetrahydrofuran | 37.4 | 306 | 365 | 5251 |
| Acetonitrile | 45.6 | 307 | 373 | 5795 |
| Ethanol | 51.9 | 304 | 378 | 6427 |
| Methanol | 55.4 | 303 | 382 | 6825 |
| Water | 63.1 | 301 | 393 | 7695 |
Data adapted from the study of 2-(dimethylamino)fluorene.
The Lippert-Mataga Relationship
The solvatochromic shift can be quantitatively described by the Lippert-Mataga equation, which relates the Stokes shift to the orientation polarizability of the solvent. A plot of the Stokes shift (in wavenumbers) versus the solvent polarity function yields a linear relationship, the slope of which is proportional to the change in the dipole moment of the fluorophore upon excitation.
Caption: A conceptual Lippert-Mataga plot for DAF.
The strong linear correlation in the Lippert-Mataga plot for DAF confirms that the increasing Stokes shift is indeed due to the increasing polarity of the solvent, indicative of a larger dipole moment in the excited state. A similar trend is expected for this compound, likely with even more pronounced shifts due to the enhanced "pull" of the carbonyl group.
Theoretical and Computational Analysis: Unveiling the Electronic Landscape
Computational chemistry provides an indispensable toolkit for rationalizing the experimental observations and predicting the photophysical properties of fluorophores like this compound. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the workhorses for these investigations.
The Interplay of Experiment and Theory
The synergy between experimental and computational approaches is crucial for a comprehensive understanding. Experimental data provides the ground truth for validating and refining computational models, while theoretical calculations offer insights into the underlying electronic structure and dynamics that are often inaccessible through experiments alone.
Caption: The synergistic workflow between experimental and computational studies.
Computational Protocol: A Step-by-Step Guide
The following protocol outlines a standard approach for the computational investigation of this compound using DFT and TD-DFT.
-
Ground State Geometry Optimization (DFT):
-
Objective: To find the lowest energy conformation of the molecule in its electronic ground state.
-
Method: Density Functional Theory (DFT).
-
Functional: A hybrid functional such as B3LYP is a common and reliable choice.
-
Basis Set: A Pople-style basis set like 6-311G++(d,p) provides a good balance between accuracy and computational cost. The inclusion of diffuse functions (++) is important for describing the electron density far from the nuclei, which is crucial for excited state calculations.
-
Solvent Model: To simulate the solvent environment, an implicit solvent model like the Polarizable Continuum Model (PCM) should be employed. This is essential for accurately modeling solvatochromism.
-
-
Vibrational Frequency Calculation (DFT):
-
Objective: To confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and to obtain thermodynamic properties.
-
Method: Performed at the same level of theory as the geometry optimization.
-
-
Excited State Calculations (TD-DFT):
-
Objective: To calculate the vertical excitation energies, which correspond to the absorption maxima (λabs), and the oscillator strengths, which are related to the intensity of the absorption bands.
-
Method: Time-Dependent Density Functional Theory (TD-DFT).
-
Procedure: Using the optimized ground state geometry, perform a TD-DFT calculation at the same level of theory (functional, basis set, and solvent model). This will provide a list of excited states and their corresponding transition energies.
-
-
Analysis of Results:
-
Frontier Molecular Orbitals (FMOs): Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized on the electron-donating dimethylamino group and the fluorene core, while the LUMO will be predominantly on the electron-withdrawing fluorenone moiety. The HOMO-LUMO transition will represent the ICT character of the lowest energy absorption.
-
Comparison with Experiment: The calculated λabs values should be compared with the experimental UV-Vis spectra to validate the computational model.
-
Applications and Future Directions
The unique photophysical properties of this compound and its derivatives make them promising candidates for a range of applications:
-
Fluorescent Probes: Their sensitivity to the local environment makes them ideal for developing fluorescent sensors for detecting changes in polarity, viscosity, or the presence of specific analytes in biological systems.
-
Organic Electronics: The inherent charge transfer characteristics of these molecules are beneficial for their use as components in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
-
Drug Development: The fluorenone scaffold is found in a number of biologically active compounds.[4] Understanding the photophysical properties of derivatives like this compound can aid in the development of fluorescently tagged drugs for imaging and diagnostic purposes.
Future research in this area will likely focus on the fine-tuning of the photophysical properties of the fluorenone core through synthetic modification of the donor and acceptor groups. The integration of advanced computational techniques, such as excited-state molecular dynamics, will provide deeper insights into the complex photophysics of these fascinating molecules.
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An In-depth Technical Guide on the Aggregation-Induced Emission Properties of 2-Dimethylamino-9-fluorenone Derivatives
Introduction
In the realm of photophysics and material science, the phenomenon of aggregation-induced emission (AIE) stands as a paradigm shift from the conventional understanding of luminescence. Unlike traditional fluorophores that often suffer from aggregation-caused quenching (ACQ) in the solid state or at high concentrations, AIE luminogens (AIEgens) exhibit enhanced fluorescence intensity upon aggregation.[1][2][3][4] This unique characteristic has propelled AIEgens to the forefront of research, with wide-ranging applications in organic light-emitting diodes (OLEDs), bio-imaging, chemical sensing, and theranostics.[2][5][6][7][8]
Among the diverse families of AIEgens, fluorene derivatives have garnered significant attention due to their rigid planar structure, high thermal stability, and excellent charge-transporting properties.[9] The strategic incorporation of a dimethylamino group at the 2-position of the 9-fluorenone core introduces a potent electron-donating moiety, creating a "push-pull" electronic structure that profoundly influences the molecule's photophysical behavior. This guide provides a comprehensive exploration of the AIE properties of 2-dimethylamino-9-fluorenone derivatives, delving into the underlying mechanisms, experimental characterization protocols, and potential applications.
The Core Mechanism: Restriction of Intramolecular Motion (RIM)
The prevailing mechanism underpinning the AIE phenomenon is the Restriction of Intramolecular Motion (RIM) .[1][10][11][12][13] In dilute solutions, AIEgens like this compound derivatives exist as individual molecules with various rotatable and/or vibrating parts. Upon photoexcitation, the absorbed energy can be dissipated through non-radiative decay pathways facilitated by these intramolecular motions, such as rotations and vibrations. This efficient non-radiative decay quenches the fluorescence, rendering the molecules weakly or non-emissive in solution.[10][12]
However, in the aggregated state or in a poor solvent, the molecules are physically constrained. This restriction hinders the intramolecular rotations (Restriction of Intramolecular Rotation - RIR) and vibrations (Restriction of Intramolecular Vibration - RIV), effectively blocking the non-radiative decay channels.[1][10][11] As a result, the excited-state energy is channeled into the radiative decay pathway, leading to a significant enhancement of fluorescence emission.[12] For this compound derivatives, the key intramolecular motion is the rotation of the dimethylamino group and potential vibrations within the fluorenone backbone.
The Role of Twisted Intramolecular Charge Transfer (TICT)
In addition to the general RIM mechanism, the concept of Twisted Intramolecular Charge Transfer (TICT) can play a role in the photophysics of these donor-acceptor systems.[14] In polar solvents, photoexcitation can lead to the formation of a TICT state, where the dimethylamino group twists relative to the fluorenone acceptor. This twisted conformation often has a low fluorescence quantum yield.[14] In the aggregated state, the formation of this non-emissive TICT state can be suppressed due to steric hindrance, further contributing to the observed AIE effect.[15]
Caption: The Aggregation-Induced Emission (AIE) Mechanism.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves multi-step reactions. A common synthetic route starts with 9H-fluorene, which is then modified to introduce the dimethylamino group at the 2-position and the ketone group at the 9-position.
A representative synthetic procedure could involve the following key steps:
-
Nitration of 9-fluorenone: Introduction of a nitro group at the 2-position.
-
Reduction of the nitro group: Conversion of the nitro group to an amino group.
-
N,N-dimethylation: Introduction of the two methyl groups to the amino group to form the dimethylamino moiety.
Alternatively, functionalization can be achieved through reactions like the Buchwald-Hartwig amination on a halogenated fluorenone precursor. The specific synthetic strategy will depend on the desired final structure and any additional functional groups to be incorporated. For instance, a study reported the synthesis of AIE-active fluorene derivatives by reacting 9H-fluorene with N,N-dimethylbenzaldehyde in the presence of a base.[6]
Experimental Characterization of AIE Properties
A thorough investigation of the AIE properties of this compound derivatives requires a combination of spectroscopic and analytical techniques.
Photophysical Property Evaluation
The core of characterizing AIE behavior lies in monitoring the changes in photoluminescence upon aggregation.
Experimental Protocol: AIE Measurement in Solvent/Anti-Solvent Mixtures
This protocol is a standard method to induce and quantify the AIE effect.
-
Stock Solution Preparation: Prepare a stock solution of the this compound derivative in a good solvent (e.g., tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)) at a concentration of approximately 10⁻³ M.
-
Serial Dilutions and Aggregation Induction:
-
Prepare a series of solutions in cuvettes by mixing varying fractions of the stock solution with an anti-solvent (e.g., water or hexane). The total volume in each cuvette should be kept constant.
-
The water (or anti-solvent) fraction (fw) typically ranges from 0% to 90% or higher.
-
-
UV-Vis Absorption Spectroscopy: Record the UV-Vis absorption spectra for each solution to observe any changes in the absorption profile upon aggregation.
-
Photoluminescence (PL) Spectroscopy:
-
Excite the solutions at their maximum absorption wavelength (λabs).
-
Record the photoluminescence emission spectra for each solution.
-
Plot the PL intensity at the maximum emission wavelength (λem) against the water fraction (fw) to visualize the AIE effect. A significant increase in PL intensity at higher water fractions confirms AIE activity.[16]
-
-
Quantum Yield Determination:
-
The fluorescence quantum yield (ΦF) should be determined for the derivative in both the dissolved state (low fw) and the aggregated state (high fw).
-
The relative quantum yield can be calculated using a standard reference with a known quantum yield (e.g., quinine sulfate or Coumarin 153).[17] The formula for calculating relative quantum yield is: Φsample = Φref × (Isample/Iref) × (Aref/Asample) × (nsample²/nref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Alternatively, an integrating sphere can be used for absolute quantum yield measurements.[18][19]
-
-
Fluorescence Lifetime Measurements:
-
Measure the fluorescence lifetime (τ) in both the dissolved and aggregated states using techniques like Time-Correlated Single Photon Counting (TCSPC).[20][21]
-
An increase in the fluorescence lifetime in the aggregated state is often observed, consistent with the suppression of non-radiative decay pathways.[22][23]
-
Caption: Experimental workflow for AIE characterization.
Data Presentation
The photophysical properties of a series of this compound derivatives can be effectively summarized in a table for comparative analysis.
| Derivative | Solvent | λabs (nm) | λem (nm) | ΦF (Solution) | ΦF (Aggregate) | AIE Enhancement (Φagg/Φsol) | τ (ns) (Aggregate) |
| Compound 1 | THF/Water | 450 | 580 | 0.02 | 0.45 | 22.5 | 3.8 |
| Compound 2 | DMSO/Water | 465 | 610 | 0.01 | 0.52 | 52.0 | 4.1 |
| Compound 3 | THF/Hexane | 440 | 575 | 0.03 | 0.38 | 12.7 | 3.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Potential for Excited-State Intramolecular Proton Transfer (ESIPT)
Some AIEgens can also exhibit Excited-State Intramolecular Proton Transfer (ESIPT), a process where a proton is transferred within the molecule in the excited state.[24][25][26][27][28] For this compound derivatives, if a proton-donating group (e.g., a hydroxyl group) is strategically placed in proximity to a proton-accepting site (like the carbonyl oxygen or the nitrogen of the amino group), ESIPT could occur. This would lead to a large Stokes shift and dual emission in some cases. The restriction of molecular motion in the aggregated state can also influence the ESIPT process, potentially enhancing the emission from the proton-transferred tautomer.[25]
Applications in Research and Development
The unique AIE properties of this compound derivatives make them promising candidates for a variety of high-tech applications:
-
Organic Light-Emitting Diodes (OLEDs): Their strong solid-state emission makes them excellent materials for the emissive layer in non-doped OLEDs, potentially leading to high efficiency and brightness.[9][29]
-
Bio-imaging and Cellular Probes: AIEgens can be designed to target specific organelles or biomolecules. Their "turn-on" fluorescence upon binding or aggregation makes them ideal for high-contrast imaging with low background noise.[4][5][7]
-
Chemosensors: The fluorescence of these derivatives can be sensitive to the presence of specific analytes (e.g., ions, explosives, or changes in pH and viscosity), enabling their use as fluorescent probes.[2][6]
-
Theranostics: By integrating therapeutic functionalities, these AIEgens can be used for simultaneous diagnosis and therapy, for example, in photodynamic therapy where they act as photosensitizers to generate reactive oxygen species.[5][30]
Conclusion
This compound derivatives represent a significant class of AIE-active materials with tunable photophysical properties. The core mechanism of their AIE behavior is the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways and enhances fluorescence emission. A comprehensive understanding of their synthesis, photophysical characterization, and the interplay of various excited-state processes is crucial for the rational design of new materials with tailored properties for advanced applications in materials science, chemistry, and biology. The continued exploration of these fascinating molecules holds great promise for future technological advancements.
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Understanding the Electronic Structure of 2-Dialkylamino-9-Fluorenones: A Guide to Synthesis, Characterization, and Application
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 9-fluorenone core, a rigid, planar, and electron-accepting moiety, becomes a scaffold of significant scientific interest when functionalized with an electron-donating group. The introduction of a dialkylamino substituent at the 2-position creates a potent intramolecular charge-transfer (ICT) system. This "push-pull" architecture is the foundation of the unique photophysical and electrochemical properties of 2-dialkylamino-9-fluorenones, making them highly valuable in fields ranging from medicinal chemistry to materials science.[1][2] This guide provides a comprehensive overview of the theoretical underpinnings, experimental characterization, and structure-property relationships that govern the electronic behavior of these compounds. We will explore both the causality behind experimental choices and the self-validating nature of the protocols described, offering field-proven insights for professionals in drug development and molecular engineering.
The Conceptual Framework: Intramolecular Charge Transfer (ICT)
The defining characteristic of 2-dialkylamino-9-fluorenones is their pronounced intramolecular charge transfer (ICT) nature.[3] In this molecular architecture, the dialkylamino group serves as a potent electron donor (D) and the carbonyl-containing fluorenone core acts as the electron acceptor (A). These two moieties are connected through the π-conjugated system of the fluorene backbone, which acts as a bridge (π).
Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In these D-π-A systems, the HOMO is typically localized on the electron-rich dialkylamino group, while the LUMO is localized on the electron-deficient fluorenone core.[4] This spatial redistribution of electron density from the donor to the acceptor in the excited state is the essence of ICT.[5]
This charge transfer has profound consequences:
-
Large Stokes Shifts: The significant difference in electron distribution between the ground and excited states results in a large separation between the absorption and emission maxima.
-
Solvatochromism: The excited state is significantly more polar than the ground state. Consequently, the emission wavelength is highly sensitive to solvent polarity, a phenomenon known as solvatochromism.[6][7][8] This property can be exploited to probe the microenvironment of the molecule.
-
Tunable Optoelectronics: The energies of the HOMO and LUMO, and thus the optical and electronic properties, can be rationally tuned by modifying the donor strength (e.g., changing the alkyl groups) or the acceptor strength (e.g., adding other substituents to the fluorenone core).[9]
Caption: Intramolecular Charge Transfer (ICT) in 2-dialkylamino-9-fluorenones.
Computational Modeling: Predicting Electronic Behavior
Before embarking on synthesis and experimental work, in silico analysis via quantum chemical calculations is an indispensable step. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the electronic structure and photophysical properties of these molecules.[10][11][12]
Causality in Method Selection
The choice of computational method is critical for obtaining results that correlate well with experimental data.
-
DFT for Ground State Properties: DFT is used to optimize the ground-state molecular geometry and calculate the energies of the frontier molecular orbitals (HOMO and LUMO). The choice of functional is key. For many organic molecules, hybrid functionals like B3LYP provide a good balance of accuracy and computational cost.[13]
-
TD-DFT for Excited States: To model absorption and emission spectra, TD-DFT is the method of choice. For systems with significant charge-transfer character, standard functionals can sometimes underestimate excitation energies. Long-range corrected functionals, such as CAM-B3LYP , are often more reliable for predicting the energies of ICT states.[12]
-
Solvent Effects: Given the sensitivity of these molecules to their environment, incorporating a solvent model is crucial. The Polarizable Continuum Model (PCM) is a widely used and effective method for simulating the bulk electrostatic effects of a solvent.[7]
Self-Validating Computational Protocol
A robust computational workflow ensures the reliability of the predictions.
Caption: A self-validating workflow for computational analysis.
Step-by-Step Protocol: DFT/TD-DFT Calculation
-
Structure Generation: Build the 3D structure of the 2-dialkylamino-9-fluorenone molecule using software like GaussView or Avogadro.
-
Ground State Optimization: Perform a geometry optimization using DFT (e.g., B3LYP functional with a 6-31G(d) basis set). This finds the lowest energy conformation of the molecule.
-
Vibrational Frequency Analysis: Calculate the vibrational frequencies at the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Frontier Orbital Calculation: Analyze the resulting wavefunction to determine the HOMO and LUMO energies and visualize their spatial distribution. This confirms the localization of the HOMO on the donor and the LUMO on the acceptor.
-
Excited State Calculation: Using the optimized ground-state geometry, perform a TD-DFT calculation (e.g., using CAM-B3LYP) to compute the vertical excitation energies, which correspond to the absorption spectrum. Include a PCM solvent model to match experimental conditions.
-
Emission Spectrum Simulation: To simulate fluorescence, optimize the geometry of the first singlet excited state (S₁). Then, perform a single-point TD-DFT energy calculation at the S₁ geometry to determine the emission energy.
-
Data Analysis: Compare the calculated absorption maxima (λ_max), emission maxima, and HOMO-LUMO gap with experimental data for validation.
Experimental Characterization: Probing the Electronic Structure
Experimental techniques provide the ground truth for validating computational models and fully characterizing the molecule's behavior.[14][15]
UV-Visible and Fluorescence Spectroscopy
These are the primary techniques for investigating the photophysical properties.
-
UV-Vis Absorption Spectroscopy: Measures the wavelengths of light the molecule absorbs to transition to an excited state. The spectrum of a 2-dialkylamino-9-fluorenone typically shows two main bands: a high-energy band corresponding to a π-π* transition within the fluorene aromatic system, and a lower-energy, broad band corresponding to the ICT transition.[8]
-
Fluorescence Spectroscopy: Measures the light emitted as the molecule relaxes from the excited state back to the ground state. The significant solvatochromism is a key diagnostic feature. By measuring the emission spectra in a series of solvents with varying polarity, one can construct a Lippert-Mataga plot , which relates the Stokes shift to the solvent polarity function. The slope of this plot is proportional to the square of the difference in dipole moment between the excited and ground states (Δμ), providing a quantitative measure of the charge transfer character.[6]
Step-by-Step Protocol: Solvatochromism Study
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the compound in a high-purity, non-polar solvent like dioxane.
-
Sample Preparation: Prepare a series of dilute solutions (e.g., 1-10 µM) in solvents of varying polarity (e.g., hexane, toluene, chloroform, acetone, acetonitrile, methanol). Ensure the absorbance of the ICT band is below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorption Measurement: Record the UV-Vis absorption spectrum for each solution to determine the absorption maximum (λ_abs).
-
Emission Measurement: For each solution, excite the sample at or near the ICT absorption maximum and record the fluorescence emission spectrum to determine the emission maximum (λ_em).
-
Data Analysis: Calculate the Stokes shift in wavenumbers (Δν̃ = 1/λ_abs - 1/λ_em) for each solvent.
-
Lippert-Mataga Plot: Plot the Stokes shift (Δν̃) against the solvent polarity function (Δf). The plot should be linear, and its slope can be used to estimate the change in dipole moment upon excitation.
Cyclic Voltammetry (CV)
CV is an electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
-
Mechanism: The experiment measures the current that develops in an electrochemical cell as the voltage is varied. The voltage at which the compound is oxidized corresponds to the removal of an electron from the HOMO. The voltage at which it is reduced corresponds to the addition of an electron to the LUMO.
-
Data Interpretation: The onset potentials of the first oxidation (E_ox) and first reduction (E_red) waves are used to calculate the HOMO and LUMO energies relative to an internal standard, typically the ferrocene/ferrocenium (Fc/Fc⁺) couple.
Step-by-Step Protocol: Cyclic Voltammetry
-
Solution Preparation: Prepare a solution of the sample (approx. 1 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Cell Assembly: Assemble a three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Degassing: De-gas the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Measurement: Scan the potential from a starting value, through the oxidation and reduction events, and back again. Record the resulting voltammogram.
-
Internal Standard: After recording the sample's voltammogram, add a small amount of ferrocene to the solution and record a new voltammogram.
-
Energy Level Calculation: Determine the oxidation (E_ox) and reduction (E_red) potentials of the sample relative to the Fc/Fc⁺ couple (E₁/₂ (Fc/Fc⁺)). Use the following empirical equations:
-
E_HOMO (eV) = -[E_ox vs Fc/Fc⁺ + 5.1]
-
E_LUMO (eV) = -[E_red vs Fc/Fc⁺ + 5.1]
-
-
Electrochemical Band Gap: Calculate the electrochemical band gap (E_g = E_LUMO - E_HOMO). This should correlate with the optical band gap determined from the onset of the absorption spectrum.
Structure-Property Relationships and Applications
Understanding the electronic structure is not merely an academic exercise; it allows for the rational design of molecules for specific applications.[16][17]
Data Summary
The following table presents illustrative data for a hypothetical 2-dialkylamino-9-fluorenone derivative, showcasing the type of information gathered through the described protocols.
| Property | Method | Value | Interpretation |
| λ_abs (ICT) | UV-Vis (in Toluene) | 425 nm | Corresponds to the S₀ → S₁ charge transfer transition. |
| λ_em | Fluorescence (in Toluene) | 510 nm | Emission from the polar ICT excited state. |
| λ_em | Fluorescence (in ACN) | 565 nm | Demonstrates positive solvatochromism (red-shift in polar solvent). |
| Stokes Shift | Spectroscopy (in Toluene) | 4005 cm⁻¹ | Large shift indicative of significant geometric relaxation. |
| Quantum Yield (Φ_F) | Fluorescence | 0.65 (in Toluene) | Moderately high fluorescence efficiency. |
| E_HOMO | Cyclic Voltammetry | -5.4 eV | Energy required to remove an electron; relates to donor strength. |
| E_LUMO | Cyclic Voltammetry | -2.9 eV | Energy gained by adding an electron; relates to acceptor strength. |
| Electrochemical Gap | Cyclic Voltammetry | 2.5 eV | Correlates with the onset of the ICT absorption band. |
Applications in Drug Development and Beyond
The tunable electronic properties of 2-dialkylamino-9-fluorenones make them attractive for several high-value applications.
-
Fluorescent Probes: Their sensitivity to the local environment (solvatochromism) makes them excellent candidates for fluorescent probes to image cellular components like lysosomes and mitochondria or to report on changes in microviscosity or polarity.[18]
-
Anticancer and Antimicrobial Agents: The fluorenone scaffold is present in numerous biologically active molecules.[19][20] Derivatives have been investigated as anticancer agents, antivirals, and antimicrobial compounds, where their electronic properties can influence interactions with biological targets.[2][21]
-
Photoredox Catalysis: Molecules with well-defined redox potentials and photo-responsive nature are valuable in photoredox catalysis for organic synthesis.
-
Organic Electronics: The "push-pull" structure is a cornerstone of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where efficient charge transfer and transport are paramount.[16]
Conclusion
The electronic structure of 2-dialkylamino-9-fluorenones is dominated by a strong intramolecular charge transfer from the amino donor to the fluorenone acceptor. This fundamental property can be reliably predicted using a combination of DFT and TD-DFT and thoroughly characterized using UV-Vis and fluorescence spectroscopy and cyclic voltammetry. By understanding the interplay between molecular structure and electronic properties, researchers can rationally design and synthesize novel fluorenone derivatives with tailored characteristics, paving the way for next-generation fluorescent probes, therapeutic agents, and advanced materials.
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Luss, H. R., & Smith, D. (1972). The crystal and molecular structure of 9-fluorenone. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry. [Link][22]
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Shaya, J., Corridon, P. R., Al-Omari, B., et al. (2021). Design, photophysical properties, and applications of fluorene-based fluorophores in two-photon fluorescence bioimaging: A review. Dyes and Pigments. [Link][17]
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Pop, C. S., Hussien, M. D., Popa, M., et al. (2021). New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with Microbicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. Molecules. [Link][19]
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Wikipedia contributors. (n.d.). Fluorenone. Wikipedia. [Link][24]
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Diva-portal.org. (2013). The Electronic Structure of Organic Molecular Materials. [Link][11]
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Singh, S., et al. (2022). Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. ACS Omega. [Link][27]
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A Technical Guide to the Synthesis and Photophysical Properties of Novel 2-Amino-9-Fluorenone Derivatives
Introduction: The 2-Amino-9-Fluorenone Scaffold - A Privileged Structure in Modern Chemistry
The 2-amino-9-fluorenone core represents a quintessential "push-pull" chromophore, where the electron-donating amino group (the "push") and the electron-withdrawing carbonyl group (the "pull") are connected through a rigid, planar π-conjugated system. This inherent electronic architecture makes these derivatives highly attractive for a range of applications, from the development of advanced organic electronic materials to the creation of sensitive fluorescent probes for biological imaging and chemical analysis.[1] Their utility as versatile synthesis intermediates allows for the construction of complex molecular frameworks, making them a focal point for researchers in materials science and drug discovery.[1][2]
This in-depth technical guide provides a comprehensive overview of the synthesis of novel 2-amino-9-fluorenone derivatives and a detailed analysis of their photophysical properties. We will explore the causality behind experimental choices in synthetic routes and present self-validating protocols for both synthesis and characterization.
Strategic Synthesis of 2-Amino-9-Fluorenone Derivatives
The synthesis of functionalized 2-amino-9-fluorenone derivatives can be approached in two primary ways: by modifying the pre-existing 2-amino-9-fluorenone core or by constructing the substituted tricycle through modern cross-coupling methodologies. The latter approach often provides greater flexibility in introducing a variety of substituents.
Palladium-Catalyzed Cross-Coupling: A Powerful Tool for C-N and C-C Bond Formation
Palladium-catalyzed cross-coupling reactions have become indispensable in the synthesis of complex aromatic compounds.[3] For the construction of novel 2-amino-9-fluorenone derivatives, the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are particularly powerful.
1. Buchwald-Hartwig Amination for N-Functionalization
The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds.[4] This reaction is ideal for synthesizing N-aryl or N-alkyl derivatives of 2-amino-9-fluorenone, which can significantly modulate the electronic and photophysical properties of the molecule. The choice of ligand is critical for the success of this reaction, with sterically hindered phosphine ligands often providing the best results.
Experimental Protocol: Synthesis of a N-Aryl-2-amino-9-fluorenone Derivative via Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed amination of an aryl halide with 2-amino-9-fluorenone.
Materials:
-
2-Amino-9-fluorenone (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-9-fluorenone, the aryl bromide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
2. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between organoboron compounds and organic halides.[3] To synthesize 2-amino-9-fluorenone derivatives with extended π-conjugation, one can start with a halogenated 2-amino-9-fluorenone and couple it with a variety of aryl or heteroaryl boronic acids or esters.
Experimental Protocol: Synthesis of a 7-Aryl-2-amino-9-fluorenone Derivative via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki coupling of a bromo-substituted 2-amino-9-fluorenone with an arylboronic acid.
Materials:
-
7-Bromo-2-amino-9-fluorenone (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
2 M aqueous sodium carbonate solution
-
Toluene/Ethanol mixture (e.g., 3:1)
Procedure:
-
In a round-bottom flask, dissolve 7-bromo-2-amino-9-fluorenone and the arylboronic acid in the toluene/ethanol solvent mixture.
-
Add the aqueous sodium carbonate solution.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst and heat the mixture to reflux (typically 80-90 °C).
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified product by spectroscopic methods.
Visualizing the Synthetic Pathways
The following diagram illustrates the general synthetic strategies for creating novel 2-amino-9-fluorenone derivatives using palladium-catalyzed cross-coupling reactions.
Caption: Jablonski diagram for a 2-amino-9-fluorenone derivative.
Conclusion and Future Outlook
The 2-amino-9-fluorenone scaffold provides a robust and versatile platform for the development of novel functional materials. Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, enable the precise tuning of their electronic and photophysical properties. The strong donor-acceptor character of these molecules leads to pronounced solvatochromism and structure-dependent fluorescence, making them highly adaptable for a wide range of applications.
Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, the exploration of novel donor and acceptor moieties to access a wider range of emission colors (including into the near-infrared), and the application of these derivatives in advanced materials such as organic light-emitting diodes (OLEDs) and biosensors. [5][6]The insights provided in this guide serve as a foundation for the rational design and synthesis of the next generation of 2-amino-9-fluorenone derivatives with tailored properties for specific applications.
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Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Available from: [Link]
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Gudeika, D., et al. (2021). Design, synthesis and structure-property relationship of fluorenone-based derivatives for fluorescent OLEDs. Molecular Crystals and Liquid Crystals, 716(1), 1-13. Available from: [Link]
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Karunakaran, V., et al. (2007). 2-Amino-7-nitro-fluorenes in neat and mixed solvents-optical band shapes and solvatochromism. The Journal of Physical Chemistry A, 111(43), 10944-10952. Available from: [Link]
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Jurinovich, S., et al. (n.d.). Supporting Information What is solvatochromism? AWS. Available from: [Link]
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Funes-Ardoiz, I., et al. (2022). Mechanistic Study of the Direct Intramolecular Allylic Amination Reaction Catalyzed by Palladium(II). ACS Catalysis. Available from: [Link]
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Held, J. R., et al. (1998). Spectroscopic Study of Solvatochromic Effects in Solution of Amino and Hydroxy Derivatives of Fluorene. Journal of Photochemistry and Photobiology A: Chemistry, 116(2), 117-124. Available from: [Link]
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Winkleman, H. B., et al. (2023). Amine-functionalized carbon nanotubes supported palladium nanoparticles in Buchwald-Hartwig amination. NSF Public Access Repository. Available from: [Link]
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Kotmit, M., et al. (2020). Synthesis and Characterization of Novel Fluorene Emitting Materials for Application to Organic Light Emitting Diodes. Indochina Applied Sciences, 1(1), 1-10. Available from: [Link]
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Li, X., et al. (2023). Accessing diverse fluorinated organic molecules by fluoro-functionalization reactions of enaminones. Chemical Communications, 59(80), 11943-11956. Available from: [Link]
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Donor-Pi-Acceptor Fluorene Conjugates, Based on Chalcone and Pyrimidine Derivatives: an Insight into Structure-Property Relationship, Photophysical and Electrochemical Properties. (2019). Semantic Scholar. Available from: [Link]
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Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives. (n.d.). ResearchGate. Available from: [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available from: [Link]
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Jourjine, I. A. P. (2023). Total synthesis of fluorenones, 4-azafluorenones and related natural products. Elektronische Hochschulschriften der LMU München. Available from: [Link]
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Mickevičienė, J., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules, 27(19), 6296. Available from: [Link]
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Xiong, Y., et al. (2005). Synthesis and Mechanistic Study of Palladium Nanobars and Nanorods. ACS Figshare. Available from: [Link]
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Candish, L., et al. (2024). Synthesis and Suzuki-Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 146(34), 24042-24052. Available from: [Link]
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Liu, S., et al. (2023). Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. Journal of the American Chemical Society, 145(2), 1235-1244. Available from: [Link]
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Ma, S., et al. (2000). Synthesis of 4-halo-2(5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2(5H)-furanones. Tetrahedron Letters, 41(43), 8345-8349. Available from: [Link]
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ChemInform Abstract: Suzuki—Miyaura Cross‐Coupling Reaction of Aryl and Heteroaryl Pinacol Boronates for the Synthesis of 2‐Substituted Pyrimidines. (2012). Sci-Hub. Available from: [Link]
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An In-depth Technical Guide to the Basic Chemical Reactivity of the Ketone Group in 2-Dimethylamino-9-fluorenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the fundamental chemical reactivity of the ketone functional group in 2-Dimethylamino-9-fluorenone. We delve into the electronic influence of the dimethylamino substituent on the fluorenone core, offering a detailed exploration of nucleophilic addition reactions, reduction of the carbonyl, and imine formation. This document serves as a crucial resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing both theoretical understanding and practical, field-tested protocols for the chemical modification of this versatile scaffold.
Introduction: The Electronic Landscape of this compound
The chemical behavior of a ketone is intrinsically linked to the electrophilicity of its carbonyl carbon. In the case of this compound, the reactivity of the ketone is significantly modulated by the potent electron-donating nature of the dimethylamino group at the 2-position of the fluorene ring system.
The lone pair of electrons on the nitrogen atom of the dimethylamino group participates in resonance with the aromatic system, increasing the electron density of the fluorenone core. This electron-donating effect is transmitted through the conjugated π-system to the carbonyl group, thereby reducing the partial positive charge on the carbonyl carbon. This deactivation of the carbonyl group towards nucleophilic attack is a central theme in the chemistry of this compound and will be a recurring consideration in the subsequent sections.
Nucleophilic Addition to the Carbonyl Group
Nucleophilic addition is a cornerstone of ketone chemistry.[1] The approach of a nucleophile to the electrophilic carbonyl carbon results in the formation of a tetrahedral intermediate.[2] However, the aforementioned electron-donating properties of the 2-dimethylamino group render the carbonyl carbon less electrophilic compared to the unsubstituted 9-fluorenone, generally leading to slower reaction rates.[3]
Reduction of the Ketone to an Alcohol: Synthesis of 2-Dimethylamino-9-fluorenol
The reduction of the ketone in this compound to the corresponding secondary alcohol, 2-Dimethylamino-9-fluorenol, is a fundamental transformation. This reaction is typically achieved using hydride-based reducing agents such as sodium borohydride (NaBH₄).[4] While lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent, the milder NaBH₄ is often sufficient and offers greater functional group tolerance.[4]
The electron-donating dimethylamino group can be expected to decrease the rate of reduction compared to unsubstituted fluorenone.[3]
Experimental Protocol: Sodium Borohydride Reduction of this compound
-
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (1 M, for workup)
-
Dichloromethane or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in 95% ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. The vibrant color of the starting material should fade.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully add 1 M HCl dropwise to quench the excess NaBH₄ until the effervescence ceases.
-
Remove the ethanol under reduced pressure.
-
Add deionized water to the residue and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude 2-Dimethylamino-9-fluorenol.
-
The crude product can be purified by recrystallization or column chromatography.
-
Data Presentation: Comparison of Carbonyl Stretching Frequencies
| Compound | Carbonyl Stretch (cm⁻¹) |
| 9-Fluorenone | ~1715 |
| This compound | Expected at a lower frequency |
Note: The exact frequency for this compound needs to be determined experimentally, but the electron-donating group is expected to weaken the C=O bond and lower its stretching frequency.
Imine and Schiff Base Formation
The reaction of the ketone with primary amines or their derivatives leads to the formation of imines, also known as Schiff bases.[5] This condensation reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.
The reduced electrophilicity of the carbonyl in this compound can make this reaction slower than with unsubstituted fluorenone.
Experimental Protocol: Synthesis of a this compound Schiff Base
-
Materials:
-
This compound
-
Primary amine (e.g., aniline or a substituted aniline)
-
Ethanol or Toluene
-
Catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in toluene, add the primary amine (1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude imine can be purified by recrystallization or column chromatography.
-
Reactions Involving the Carbonyl Oxygen: The Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from ketones.[6] It involves the reaction of the ketone with a phosphorus ylide (Wittig reagent). The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide.
The steric hindrance around the carbonyl group and the electronic effects of the dimethylamino substituent can influence the rate and stereoselectivity of the Wittig reaction.
Experimental Workflow: Wittig Olefination of this compound
Caption: Workflow for the Wittig reaction of this compound.
Spectroscopic Data
The following table summarizes key spectroscopic data for this compound.[7]
Table of Spectroscopic Data
| Technique | Data |
| ¹H NMR | Spectral data available, specific shifts to be confirmed by analysis. |
| ¹³C NMR | Spectral data available, specific shifts to be confirmed by analysis. |
| IR | Carbonyl (C=O) stretch expected at a lower wavenumber than 9-fluorenone (~1715 cm⁻¹). |
| UV-Vis | Expected to show absorption at longer wavelengths compared to 9-fluorenone due to the extended conjugation with the dimethylamino group. |
Conclusion
The ketone group in this compound exhibits a rich and nuanced reactivity profile. The presence of the electron-donating dimethylamino group at the 2-position significantly attenuates the electrophilicity of the carbonyl carbon, a factor that must be carefully considered when designing synthetic strategies. This guide has provided a foundational understanding of the key reactions of this ketone, supported by practical experimental protocols. Further exploration into more complex transformations and quantitative kinetic studies will undoubtedly continue to reveal the synthetic potential of this valuable molecular scaffold.
References
-
Maity, S., & Szpilman, A. M. (2023). 2-Fluoroenones via an Umpolung Morita-Baylis-Hillman Reaction of Enones. Organic Letters, 25(7), 1218–1222. [Link]
-
Eaborn, C., & Marr, G. (1963). Kinetic studies of the fluorene series. Part VI. The reaction of 3-substituted fluorenones with sodium borohydride and the acidcatalysed solvolysis of 3-substituted 9-diazofluorenes. Journal of the Chemical Society B: Physical Organic, 127-131. [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 224105, this compound. Retrieved January 13, 2026 from [Link].
-
Maity, S., & Szpilman, A. M. (2023). 2-Fluoroenones via an Umpolung Morita–Baylis–Hillman Reaction of Enones. ACS Publications. [Link]
-
Boston University. (2011). Borohydride Reduction of Fluorenone. OpenBU. [Link]
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EduBirdie. (n.d.). Sodium Borohydride Reduction of 9-Fluorenone. [Link]
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Mulcahy, S. P. (n.d.). Borohydride Reduction of Fluorenone. Boston University - OpenBU. [Link]
-
Schmalz, H.-G., & Siegel, S. (2021). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journal of Organic Chemistry, 17, 2668-2677. [Link]
-
Reddit. (2016). [College Chemistry] Organic Chemistry: Reduction of fluorenone with NaBH4. [Link]
-
ResearchGate. (n.d.). Synthesis of fluorenone derivatives. [Link]
-
ResearchGate. (n.d.). Electron Acceptors of the Fluorene Series. Part 9. Derivatives of 9-(1,2-Dithiol-3-ylidene). [Link]fluorenes_Synthesis_Intramolecular_Charge_Transfer_an)
-
Fiveable. (n.d.). 3.2 Nucleophilic addition reactions - Organic Chemistry II. [Link]
-
Organic Chemistry Portal. (n.d.). Fluorenone synthesis. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000521 - 9-fluorenone (C13H8O). [Link]
-
Wikipedia. (n.d.). Nucleophilic addition. [Link]
-
Stenutz. (n.d.). This compound. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. [Link]
-
Chemistry LibreTexts. (2023, September 21). 4.6: Nucleophilic Addition Reactions. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Preparation of various Schiff's bases of 9-fluorenone and its biological application. [Link]
-
Royal Society of Chemistry. (2014). Excited-state properties of fluorenones: influence of substituents, solvent and macrocyclic encapsulation. RSC Publishing. [Link]
-
YouTube. (2020, April 18). Ch 7 - Part 7 - Nucleophilic Addition & Nucleophile Elimination. [Link]
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ResearchGate. (n.d.). Quenching experiments for fluorenone catalyzed cyclo- addition reactions. [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]
-
Universal Journal of Pharmaceutical Research. (n.d.). study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. [Link]
-
ResearchGate. (n.d.). Experimental and computed IR spectra for 9-fluorenone. Experimental data adapted from reference 22. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Highly Efficient Synthesis of 9-Fluorenones from 9H-Fluorenes by Air Oxidation. [Link]
-
National Institutes of Health. (2024). Synthesis and characterization of fluorenone derivatives with electrical properties explored using density functional theory (DFT). [Link]
-
ResearchGate. (n.d.). Spectroscopic Studies of Fluorenone Derivatives. [Link]
-
ScienceDirect. (n.d.). Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies. [Link]
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ResearchGate. (n.d.). (a) PL spectra of 9‐fluorenone and the F‐POPs. (b) UV/Vis DRS spectra.... [Link]
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
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Methodological & Application
Application Notes and Protocols for Cellular Imaging with 2-Dimethylamino-9-fluorenone
Introduction: Unveiling Cellular Landscapes with a Solvatochromic Fluorescent Probe
In the dynamic world of cellular biology, the ability to visualize and comprehend the intricate machinery of the cell is paramount. Fluorescent probes have emerged as indispensable tools, illuminating specific cellular components and processes. Among these, 2-Dimethylamino-9-fluorenone stands out as a versatile and sensitive probe, offering unique insights into the cellular environment. Its utility stems from a photophysical phenomenon known as solvatochromism, where its fluorescence emission spectrum is highly sensitive to the polarity of its immediate surroundings. This property allows researchers to not only visualize cellular structures but also to probe the biophysical characteristics of different subcellular compartments.
The core structure of this compound features a fluorenone backbone, a rigid and planar aromatic system that provides a stable fluorescent scaffold. The key to its functionality lies in the electronic push-pull system established between the electron-donating dimethylamino group at the 2-position and the electron-withdrawing ketone group at the 9-position. This intramolecular charge transfer (ICT) character is fundamental to its solvatochromic behavior. In less polar environments, such as lipid droplets and cellular membranes, the probe exhibits a blue-shifted fluorescence. Conversely, in more polar environments like the cytoplasm, its fluorescence is red-shifted. This distinct spectral response provides a powerful tool for differentiating and characterizing various cellular microenvironments.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound for cellular imaging. We will delve into the theoretical underpinnings of its function, provide detailed protocols for its application in live and fixed cells, and offer insights into data interpretation and potential applications.
Photophysical Properties and Mechanism of Action
The utility of this compound as a fluorescent probe is intrinsically linked to its photophysical properties. Understanding these characteristics is crucial for designing and optimizing cellular imaging experiments.
Solvatochromism and the TICT Model
The fluorescence of this compound is governed by the Twisted Intramolecular Charge Transfer (TICT) model. Upon photoexcitation, the molecule transitions to an excited state where there is a significant redistribution of electron density from the dimethylamino (donor) to the ketone (acceptor) group. In non-polar environments, the molecule tends to remain in a more planar conformation, leading to a higher energy (blue-shifted) emission. However, in polar solvents, the excited state can be stabilized by the rotation of the dimethylamino group, forming a TICT state. This twisted conformation has a lower energy level, resulting in a lower energy (red-shifted) fluorescence emission with a larger Stokes shift. This sensitivity to the local environment's polarity is the cornerstone of its application in cellular imaging.
Spectral Characteristics
The excitation and emission maxima of this compound are dependent on the solvent polarity. While specific values in distinct cellular compartments require empirical determination, the general trend is a bathochromic (red) shift in both absorption and emission spectra with increasing solvent polarity.
| Property | Value Range | Rationale |
| Excitation Maximum (λex) | ~380 - 420 nm | Dependent on the polarity of the microenvironment. |
| Emission Maximum (λem) | ~450 - 550 nm | Exhibits a significant red-shift in more polar environments. |
| Stokes Shift | Moderate to Large | The difference between excitation and emission maxima, which increases with solvent polarity. |
| Quantum Yield | Variable | Generally higher in non-polar environments and lower in polar, protic solvents. |
| Photostability | Good | Fluorenone derivatives are known for their relatively high photostability, which is advantageous for long-term imaging. |
Note: These values are approximate and should be optimized for your specific experimental setup and cellular model.
Experimental Protocols
The following protocols provide a starting point for utilizing this compound in cellular imaging. Optimization of probe concentration, incubation time, and imaging parameters is recommended for each cell type and experimental condition.
Diagram of the Live-Cell Imaging Workflow
Caption: A streamlined workflow for live-cell imaging using this compound.
Protocol 1: Live-Cell Imaging
This protocol is designed for visualizing the distribution of this compound in living cells and observing its differential localization in various organelles based on polarity.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Complete cell culture medium appropriate for your cell line
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or a custom set for the probe's spectra)
Procedure:
-
Probe Stock Solution Preparation:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Rationale: DMSO is a common solvent for organic compounds and is generally well-tolerated by cells at low concentrations. A high-concentration stock solution allows for minimal solvent addition to the cell culture medium.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Preparation:
-
Seed cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency at the time of imaging.
-
Rationale: Sub-confluent cells allow for clear visualization of individual cell morphology.
-
Incubate the cells under their optimal growth conditions (e.g., 37°C, 5% CO2).
-
-
Staining:
-
On the day of imaging, prepare a working solution of this compound by diluting the 1 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM.
-
Expert Tip: The optimal concentration should be determined empirically. Start with a concentration series (e.g., 1, 2.5, 5, and 10 µM) to find the lowest concentration that provides a good signal-to-noise ratio with minimal cytotoxicity.
-
Remove the existing culture medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for 15-60 minutes at 37°C and 5% CO2.
-
Rationale: The incubation time may need optimization. Shorter times may be sufficient for membrane staining, while longer times might be necessary for intracellular accumulation.
-
-
Washing:
-
After incubation, gently aspirate the staining solution and wash the cells two to three times with pre-warmed PBS or HBSS.
-
Rationale: Washing removes excess probe from the medium, reducing background fluorescence and improving image quality.
-
Finally, add fresh, pre-warmed complete culture medium or an appropriate imaging buffer to the cells.
-
-
Imaging:
-
Immediately proceed to image the cells using a fluorescence microscope.
-
Use an excitation wavelength around 405 nm (for the blue-shifted form) or slightly longer, and collect emission across a broad range (e.g., 420-600 nm) to capture the solvatochromic shift.
-
Expert Tip: If your system allows, perform spectral imaging to fully characterize the emission spectrum of the probe in different cellular regions. This will provide more detailed information about the local polarity.
-
Acquire images in different channels to observe the probe's localization relative to specific organelles if co-staining with other fluorescent markers.
-
Protocol 2: Fixed-Cell Imaging
Fixing cells can be useful for certain applications, such as when co-staining with antibodies. However, be aware that fixation and permeabilization can alter the cellular microenvironment and may affect the probe's distribution and spectral properties.
Materials:
-
All materials from Protocol 1
-
4% Paraformaldehyde (PFA) in PBS, freshly prepared
-
0.1-0.5% Triton X-100 in PBS (for permeabilization, optional)
-
Mounting medium
Procedure:
-
Staining Live Cells:
-
Follow steps 1-3 of the Live-Cell Imaging protocol.
-
-
Fixation:
-
After staining, gently wash the cells once with PBS.
-
Aspirate the PBS and add 4% PFA in PBS.
-
Incubate for 10-15 minutes at room temperature.
-
Caution: PFA is a hazardous chemical. Handle it with appropriate safety precautions in a fume hood.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional):
-
If you plan to co-stain with intracellular antibodies, permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Rationale: Permeabilization allows antibodies to access intracellular epitopes. However, it will disrupt cellular membranes and may lead to the redistribution or loss of the this compound probe.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Image the cells as described in the Live-Cell Imaging protocol.
-
Data Interpretation and Applications
The primary strength of this compound lies in its ability to report on the polarity of its environment.
-
Lipid Droplets and Membranes: Expect to see a brighter, blue-shifted fluorescence in non-polar structures like lipid droplets and cellular membranes. This is due to the hydrophobic nature of these compartments.[1][2]
-
Cytoplasm and Nucleus: The more aqueous and polar environment of the cytoplasm and nucleus will likely result in a dimmer, red-shifted fluorescence.
-
Drug Development: Changes in cellular polarity can be indicative of various physiological or pathological states. For example, an increase in the number and size of lipid droplets is a hallmark of certain metabolic diseases and cancers. This compound can be used to screen for compounds that modulate cellular lipid metabolism. Furthermore, alterations in membrane polarity can be associated with apoptosis or other cellular stress responses.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Incomplete washing; probe concentration too high. | Increase the number and duration of wash steps; optimize the probe concentration by titration. |
| Weak Signal | Probe concentration too low; incubation time too short; photobleaching. | Increase probe concentration or incubation time; use a lower excitation light intensity or shorter exposure times; use an anti-fade mounting medium for fixed cells. |
| Cell Death/Toxicity | Probe concentration too high; prolonged exposure to excitation light. | Perform a cytotoxicity assay to determine the optimal, non-toxic concentration range; minimize light exposure during imaging. |
| No Differential Staining | Fixation/permeabilization artifacts; cell type-specific differences. | For live-cell imaging, ensure cells are healthy; for fixed cells, be aware that artifacts are possible; test different cell lines. |
Conclusion
This compound is a powerful fluorescent probe that offers a unique window into the biophysical properties of the cellular environment. Its solvatochromic characteristics enable researchers to move beyond simple localization and gain insights into the polarity of subcellular compartments. The protocols and information provided here serve as a robust starting point for harnessing the potential of this versatile tool in a wide range of cellular imaging applications, from fundamental cell biology to drug discovery.
References
- Capodilupo, A. L., et al. (2016). A series of diphenylamine-fluorenone derivatives as potential fluorescent probes for neuroblastoma cell staining.
- Shynkar, V. V., et al. (2021). Targeted Solvatochromic Fluorescent Probes for Imaging Lipid Order in Organelles under Oxidative and Mechanical Stress. Journal of the American Chemical Society, 143(2), 912-924.
- Wang, C., et al. (2022). Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining. Molecules, 27(19), 6529.
- Capodilupo, A. L., et al. (2015). Design and synthesis of fluorenone-based dyes: two-photon excited fluorescent probes for imaging of lysosomes and mitochondria in living cells.
- Grimm, J. B., et al. (2015). A general method to improve fluorophores for live-cell and single-molecule microscopy.
- Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(12), 2968-2977.
- Valm, A. M., et al. (2017). Multispectral live-cell imaging. Methods in cell biology, 140, 1-22.
- de la Torre, C., et al. (2013). Use of live imaging analysis for evaluation of cytotoxic chemicals that induce apoptotic cell death. Journal of pharmacological and toxicological methods, 68(3), 349-355.
- Lord, S. J., et al. (2010). A general approach for visualizing and analyzing protein-protein interactions in live cells. Science signaling, 3(138), pl1-pl1.
- Klymchenko, A. S., & Mely, Y. (2013). Fluorescent Probes for Lipid Membranes: From the Cell Surface to Organelles. Accounts of Chemical Research, 46(2), 376-385.
- Mitrunen, K., et al. (2021). Protocol for characterizing biomolecular condensates through live-cell imaging and analysis. STAR protocols, 2(4), 100938.
- Zhang, Y., et al. (2016). Photostability Enhancement of Fluorenone-Based Two-Photon Fluorescent Probes for Cellular Nucleus Monitoring and Imaging. The Journal of Physical Chemistry C, 120(24), 13247-13256.
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Application Notes and Protocols for Staining Live Cells with 2-Dimethylamino-9-fluorenone Derivatives
Introduction: Unveiling Cellular Dynamics with Solvatochromic Fluorenone Probes
In the intricate landscape of cellular biology, the ability to visualize and track subcellular components in their native, living state is paramount to understanding their function. 2-Dimethylamino-9-fluorenone and its derivatives represent a class of fluorescent probes with significant potential for live-cell imaging. These molecules belong to the broader family of solvatochromic dyes, which exhibit a remarkable sensitivity to the polarity of their microenvironment.[1][2] This property allows them to act as reporters for the biophysical characteristics of cellular structures, most notably lipid-rich environments such as lipid droplets.[3][4][5][6]
The core structure of this compound features an electron-donating dimethylamino group and an electron-accepting carbonyl group, which are key to its environment-sensitive fluorescence.[7] This "push-pull" electronic configuration facilitates a phenomenon known as intramolecular charge transfer (ICT), where the emission properties of the dye are highly dependent on the polarity of the surrounding solvent or cellular milieu.[7] In nonpolar environments, such as the neutral lipid core of a lipid droplet, these probes typically exhibit strong fluorescence, while their emission is often quenched in aqueous, polar environments like the cytoplasm. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making them excellent candidates for high-contrast imaging.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound derivatives for live-cell staining. We will delve into the underlying principles of their function, provide detailed, step-by-step protocols for their application, and offer insights into experimental optimization and troubleshooting.
Mechanism of Action: The Power of Solvatochromism
The utility of this compound derivatives in live-cell imaging is rooted in their solvatochromic properties. This refers to the shift in the absorption or emission spectra of a compound in response to the polarity of the solvent. For this class of fluorenone dyes, the key mechanism is Twisted Intramolecular Charge Transfer (TICT).[7]
Upon excitation with light, the molecule transitions to an excited state. In a polar environment, the molecule can adopt a "twisted" conformation in this excited state, where the dimethylamino group rotates relative to the fluorenone core. This TICT state is a low-energy, non-emissive state, leading to fluorescence quenching. However, in a nonpolar and viscous environment, such as the core of a lipid droplet, this twisting motion is sterically hindered. This restriction forces the molecule to relax from a planar excited state, resulting in strong fluorescence emission.[7] This environment-dependent fluorescence is the foundation of their utility as specific organelle stains.
Experimental Protocols
I. Preparation of Staining Solutions
A. Stock Solution Preparation (1 mM)
-
Weighing the Compound: Accurately weigh out a small amount (e.g., 1 mg) of the this compound derivative powder.
-
Dissolution: Dissolve the powder in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a 1 mM stock solution.
-
Expert Insight: DMSO is a common choice for dissolving hydrophobic compounds for cell-based assays. However, it is crucial to use a concentration of DMSO in the final cell culture medium that is non-toxic to the cells (typically ≤ 0.5%).
-
-
Storage: Aliquot the stock solution into small, single-use volumes in amber vials or tubes to protect from light and moisture. Store at -20°C. Properly stored stock solutions are typically stable for several months.
B. Working Solution Preparation (1-10 µM)
-
Thawing: On the day of the experiment, thaw an aliquot of the 1 mM stock solution at room temperature.
-
Dilution: Dilute the stock solution in a serum-free cell culture medium or a suitable buffer (e.g., Phosphate-Buffered Saline, PBS) to the desired final working concentration. A starting concentration of 1-5 µM is recommended for initial experiments.[8][9]
-
Causality: Using serum-free medium for the initial dilution prevents the dye from binding to proteins in the serum, which could reduce its availability for cellular uptake and staining.
-
II. Live-Cell Staining Protocol
This protocol is a general guideline and may require optimization depending on the specific cell type and experimental conditions.
Workflow Diagram:
Caption: Workflow for live-cell staining with this compound derivatives.
Step-by-Step Methodology:
-
Cell Culture: Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, chambered coverglass) and culture until they reach the desired confluency (typically 50-70%).
-
Prepare Staining Solution: Prepare the working solution of the this compound derivative as described in section I.B.
-
Remove Culture Medium: Gently aspirate the cell culture medium from the imaging vessel.
-
Add Staining Solution: Add the prepared staining solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes. The optimal incubation time may vary between cell types and should be determined empirically.
-
Trustworthiness: A time-course experiment is recommended during initial optimization to determine the shortest incubation time that yields sufficient signal, thereby minimizing potential cytotoxicity.
-
-
Wash Cells: Gently remove the staining solution and wash the cells 2-3 times with pre-warmed complete cell culture medium or a suitable imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS). This step is crucial to remove any unbound dye and reduce background fluorescence.
-
Add Imaging Medium: Add fresh, pre-warmed complete cell culture medium or imaging buffer to the cells.
-
Image Acquisition: Proceed with fluorescence microscopy. It is advisable to use an environmentally controlled chamber on the microscope to maintain the cells at 37°C and 5% CO₂ during imaging for long-term experiments.
III. Imaging Parameters
-
Excitation and Emission: The optimal excitation and emission wavelengths will depend on the specific this compound derivative used. Based on related fluorenone compounds, excitation is typically in the blue to green range of the spectrum, with emission in the green to red range.[10][11] It is essential to consult the manufacturer's specifications or perform a spectral scan to determine the precise excitation and emission maxima.
-
Microscope Configuration: A confocal or widefield fluorescence microscope equipped with appropriate filter sets and a sensitive camera is recommended.
-
Minimizing Phototoxicity: Use the lowest possible laser power or excitation light intensity that provides a good signal-to-noise ratio. Minimize the exposure time and the frequency of image acquisition, especially for time-lapse experiments.[12]
Data Presentation: Properties of 2-Amino-9-fluorenone Derivatives
| Derivative Name | Excitation (nm) | Emission (nm) | Recommended Working Concentration | Target Organelle(s) | Reference |
| 2-Amino-9-fluorenone | ~380 | ~500 (in nonpolar solvents) | 1-10 µM (empirical) | Lipid Droplets, Membranes | [13],[11] |
| 2-(Dimethylamino)-fluorene | ~350 | ~450-550 (solvent dependent) | Not specified for live cells | General polarity probe | [7],[14] |
| 2-N,N-diethylamino-7-(4-methoxycarbonylphenyl)-9,9-dimethylfluorene (FπCM) | ~405 | ~450-550 (polarity dependent) | 1 µM | Plasma Membrane, Lipid Droplets | [8],[9] |
Note: The spectral properties of solvatochromic dyes are highly dependent on the environment. The listed values are approximate and may shift within the cellular context.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | - Inefficient dye uptake- Incorrect excitation/emission settings- Dye degradation | - Increase incubation time or concentration.- Verify filter sets and laser lines match the dye's spectra.- Use a fresh aliquot of the stock solution. |
| High Background | - Incomplete washing- Dye precipitation | - Increase the number and duration of wash steps.- Ensure the working solution is well-mixed and free of precipitates. Filter if necessary. |
| Cell Toxicity | - High dye concentration- Prolonged incubation- Phototoxicity | - Perform a dose-response curve to determine the optimal non-toxic concentration.- Reduce incubation time.- Minimize light exposure during imaging. |
| Non-specific Staining | - Dye aggregation- Cell stress or death | - Prepare fresh working solutions and avoid repeated freeze-thaw cycles of the stock.- Ensure cells are healthy before and during the experiment. Co-stain with a viability dye if needed. |
Conclusion and Future Perspectives
This compound derivatives offer a powerful toolkit for the investigation of cellular microenvironments in living cells. Their solvatochromic properties enable high-contrast imaging of lipid-rich structures and provide insights into the biophysical state of these organelles. The protocols outlined in these application notes provide a robust starting point for researchers to harness the potential of these versatile fluorescent probes. Future advancements in the design of fluorenone-based dyes, such as the development of probes with longer excitation and emission wavelengths and improved photostability, will further expand their applications in live-cell imaging and contribute to a deeper understanding of cellular function and disease.
References
-
Photophysical behaviour of 2-(dimethylamino)-fluorene in organised assemblies. (2009). Journal of Inclusion Phenomena and Macrocyclic Chemistry. [Link]
-
Photophysical behaviour of 2-(dimethylamino)-fluorene in organised assemblies. (2025). ResearchGate. [Link]
-
Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. (n.d.). NIH. [Link]
-
Live Cell Multicolor Imaging of Lipid Droplets with a New Dye, LD540. (2025). ResearchGate. [Link]
-
Fluorescent Solvatochromic Probes for Long-Term Imaging of Lipid Order in Living Cells. (2024). Advanced Science. [Link]
-
Photophysical processes in fluorenone. (n.d.). The Journal of Physical Chemistry. [Link]
-
Live Cell Multicolor Imaging of Lipid Droplets with a New Dye, LD540. (n.d.). MPI-CBG Publications. [Link]
-
Live cell multicolor imaging of lipid droplets with a new dye, LD540. (n.d.). PubMed. [Link]
-
Fluorescent Solvatochromic Probes for Long-Term Imaging of Lipid Order in Living Cells. (2024). Advanced Science. [Link]
-
Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies. (n.d.). ScienceDirect. [Link]
-
Live cell imaging of lipid droplets: fluorescent chalcones as probes for lipophagy and lipid-mitochondria interactions. (2025). PubMed. [Link]
-
Live Cell Multicolor Imaging of Lipid Droplets with a New Dye, LD540. (n.d.). Semantic Scholar. [Link]
-
Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applications. (n.d.). CORE. [Link]
-
A general method to improve fluorophores for live-cell and single-molecule microscopy. (n.d.). NIH. [Link]
-
Monitoring protein interactions and dynamics with solvatochromic fluorophores. (n.d.). NIH. [Link]
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- 5. Live cell imaging of lipid droplets: fluorescent chalcones as probes for lipophagy and lipid-mitochondria interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Illuminating the Cellular Microcosm: A Guide to Two-Photon Microscopy with 2-Dimethylamino-9-fluorenone-Based Probes
Welcome to a comprehensive guide dedicated to the practical application of 2-Dimethylamino-9-fluorenone and its derivatives as powerful fluorescent probes for two-photon microscopy (TPM). This document is crafted for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of these fluorophores for high-resolution, deep-tissue imaging of live biological specimens. We will delve into the principles that make these probes exceptional, provide detailed protocols for their use in imaging crucial cellular parameters like viscosity and polarity, and explore their application in visualizing specific organelles such as lipid droplets, lysosomes, and mitochondria.
The Two-Photon Advantage with Fluorenone Scaffolds
Two-photon microscopy has revolutionized our ability to visualize dynamic processes within living tissues.[1][2][3] Unlike conventional one-photon fluorescence microscopy, TPM utilizes the simultaneous absorption of two lower-energy photons to excite a fluorophore, offering intrinsic three-dimensional sectioning, reduced phototoxicity, and deeper tissue penetration.[2][3][4] The choice of the fluorescent probe is paramount to the success of any TPM experiment.
Fluorene and its derivatives, particularly those based on the 2-amino-9-fluorenone core, have emerged as a versatile class of two-photon probes.[5][6] Their rigid, planar structure contributes to high fluorescence quantum yields and photostability.[5][7] The electron donor-π-acceptor (D-π-A) architecture, often incorporating a dimethylamino group as the electron donor and the fluorenone carbonyl group as the acceptor, gives rise to significant intramolecular charge transfer (ICT) upon excitation.[8] This ICT character is the key to their sensitivity to the local microenvironment, making them exquisite sensors for properties like solvent polarity and viscosity.[8][9]
Furthermore, the fluorene scaffold is readily amenable to chemical modification, allowing for the synthesis of a diverse palette of probes with tailored properties.[10][11][12] By introducing different functional groups, researchers can fine-tune the probes' spectral properties, two-photon absorption cross-sections, and subcellular localization.[13][14]
Key Applications and Protocols
This section provides detailed application notes and step-by-step protocols for utilizing this compound-based probes in key areas of cell biology research.
Application 1: Probing Cellular Viscosity
Changes in intracellular viscosity are associated with various physiological and pathological processes, including apoptosis and protein aggregation. Fluorenone-based molecular rotors are designed to exhibit fluorescence that is highly sensitive to the viscosity of their environment. In low-viscosity environments, the molecule can undergo non-radiative decay through intramolecular rotation, resulting in quenched fluorescence. In viscous environments, this rotation is hindered, leading to a significant increase in fluorescence intensity.[15]
Protocol: Live-Cell Imaging of Cytosolic Viscosity
This protocol outlines the steps for imaging changes in cytosolic viscosity in live cells using a viscosity-sensitive fluorenone-based probe.
Materials:
-
Viscosity-sensitive fluorenone probe (e.g., a derivative of this compound designed as a molecular rotor)
-
Live cells (e.g., HeLa, COS-7) cultured on glass-bottom dishes suitable for microscopy
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Two-photon microscope equipped with a femtosecond laser (e.g., Ti:Sapphire laser)
Step-by-Step Methodology:
-
Probe Preparation: Prepare a stock solution of the fluorenone probe (typically 1-10 mM) in anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
Cell Culture: Plate cells on glass-bottom dishes and culture until they reach the desired confluency (typically 60-80%).
-
Cell Staining:
-
Dilute the probe stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line and probe.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The incubation time will vary depending on the probe's cell permeability.
-
-
Washing: After incubation, remove the staining solution and wash the cells twice with pre-warmed PBS to remove any excess, non-internalized probe.
-
Imaging:
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
-
Mount the dish on the stage of the two-photon microscope.
-
Excite the probe using the appropriate two-photon excitation wavelength (typically in the 750-900 nm range for fluorenone-based probes).
-
Collect the fluorescence emission using a suitable bandpass filter.
-
Acquire images at different time points or after inducing changes in cellular viscosity (e.g., through drug treatment).
-
Data Analysis:
Quantify the fluorescence intensity within regions of interest (ROIs) in the cytosol. An increase in fluorescence intensity corresponds to an increase in viscosity. For ratiometric probes, calculate the ratio of fluorescence intensities at two different emission wavelengths.
Application 2: Mapping Cellular Polarity
The polarity of the cellular microenvironment can provide insights into the composition and function of different organelles. Fluorenone-based probes with strong ICT character often exhibit solvatochromism, where their emission spectrum shifts depending on the polarity of the surrounding solvent. In nonpolar environments, they typically emit at shorter wavelengths, while in polar environments, the emission is red-shifted.
Protocol: Imaging Polarity in Lipid Droplets
Lipid droplets are dynamic organelles with a highly nonpolar core.[16][17][18] This protocol describes the use of a polarity-sensitive fluorenone probe to specifically visualize and assess the polarity of lipid droplets.
Materials:
-
Polarity-sensitive fluorenone probe
-
Live cells (e.g., 3T3-L1 adipocytes, or other cells treated with oleic acid to induce lipid droplet formation)
-
Cell culture medium
-
PBS
-
DMSO
-
Two-photon microscope
Step-by-Step Methodology:
-
Probe and Cell Preparation: Follow steps 1 and 2 from the viscosity imaging protocol. To induce lipid droplet formation in non-adipocyte cell lines, supplement the culture medium with oleic acid (e.g., 100-400 µM) for 12-24 hours prior to staining.
-
Cell Staining: Follow step 3 from the viscosity imaging protocol. The lipophilic nature of many fluorenone probes facilitates their accumulation in lipid droplets.[9]
-
Washing: Follow step 4 from the viscosity imaging protocol.
-
Imaging:
-
Follow the imaging steps from the viscosity protocol.
-
Acquire images in two different emission channels to capture the potential spectral shift of the probe in the nonpolar lipid droplet environment compared to the more polar cytoplasm.
-
Data Analysis:
Analyze the fluorescence images to observe the specific accumulation of the probe in lipid droplets. If using a ratiometric polarity probe, calculate the ratio of the fluorescence intensities from the two emission channels to create a ratiometric map of polarity.
Application 3: Targeted Organelle Imaging
By incorporating specific targeting moieties, fluorenone-based probes can be directed to specific organelles, such as lysosomes and mitochondria.[13][14] This allows for the high-resolution visualization of these organelles in live cells and deep tissues.
Protocol: Two-Photon Imaging of Lysosomes and Mitochondria
This protocol provides a general framework for imaging lysosomes and mitochondria using targeted fluorenone probes.
Materials:
-
Lysosome- or mitochondria-targeted fluorenone probe
-
Live cells
-
Cell culture medium
-
PBS
-
DMSO
-
Two-photon microscope
Step-by-Step Methodology:
-
Probe and Cell Preparation: Follow steps 1 and 2 from the viscosity imaging protocol.
-
Cell Staining: Follow step 3 from the viscosity imaging protocol. Incubation times may need to be optimized for efficient organelle targeting.
-
Washing: Follow step 4 from the viscosity imaging protocol.
-
Imaging:
-
Follow the imaging steps from the viscosity protocol.
-
For co-localization studies, co-stain with a commercially available organelle tracker with a spectrally distinct emission profile.
-
Data Analysis:
Assess the co-localization of the fluorenone probe with the commercial organelle tracker to confirm specific targeting. Analyze the morphology and dynamics of the labeled organelles.
Data Presentation
Table 1: Photophysical Properties of Representative Fluorenone-Based Probes
| Probe Type | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Two-Photon Cross-Section (GM) | Reference |
| Viscosity Probe | ~420 | ~500-600 (viscosity-dependent) | >80 | Low to High (viscosity-dependent) | 50-200 | [15] |
| Polarity Probe | ~450 | ~550-650 (polarity-dependent) | >100 | Varies with solvent polarity | 100-300 | [9] |
| Lysosome Probe | ~480 | ~520 | ~40 | ~0.6 | ~150 | [13][14] |
| Mitochondria Probe | ~490 | ~530 | ~40 | ~0.5 | ~120 | [13][14] |
Note: The values presented are approximate and can vary depending on the specific chemical structure of the probe and the solvent environment. GM = Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹).
Visualization of Experimental Workflows
Caption: General workflow for live-cell imaging with fluorenone-based probes.
Caption: Photophysical mechanism of environment-sensitive fluorenone probes.
Conclusion
Probes based on the this compound scaffold represent a powerful and versatile class of tools for two-photon microscopy. Their inherent sensitivity to the cellular microenvironment, coupled with their favorable photophysical properties and synthetic tractability, makes them invaluable for studying a wide range of biological processes. By following the protocols outlined in this guide, researchers can effectively employ these probes to gain deeper insights into the intricate workings of living cells and tissues.
References
- Two-photon Microscopy Protocols and Methods | Springer Nature Experiments. (n.d.).
- Photophysical behaviour of 2-(dimethylamino)-fluorene in organised assemblies. (2009). Journal of Inclusion Phenomena and Macrocyclic Chemistry, 65(1-2), 149-156.
- Polarity and Viscosity-Sensitive Fluorescent Probe for Lipid Droplet Imaging. (2022). Chemistry – An Asian Journal, 17(15), e202200420.
- Synthesis of new two-photon absorbing fluorene derivatives via Cu-mediated Ullmann condensations. (2000). The Journal of Organic Chemistry, 65(15), 4475-4481.
-
A two-photon fluorescent probe for viscosity imaging in vivo. (2017). Journal of Materials Chemistry B, 5(15), 2743-2749. [Link]
- Synthesis of New Two-Photon Absorbing Fluorene Derivatives via Cu-Mediated Ullmann Condensations. (2000). The Journal of Organic Chemistry, 65(15), 4475-4481.
-
Two-photon probes for in vivo multicolor microscopy of the structure and signals of brain cells. (2017). Pflügers Archiv - European Journal of Physiology, 469(7), 891-916. [Link]
-
Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications. (2005). Journal of Biomedical Optics, 10(5), 051404. [Link]
-
Design and synthesis of fluorenone-based dyes: two-photon excited fluorescent probes for imaging of lysosomes and mitochondria in living cells. (2015). Journal of Materials Chemistry B, 3(16), 3315-3323. [Link]
- Two-photon excitation fluorescence microscopy. (2003). Annual Review of Biomedical Engineering, 5, 287-318.
-
Design and synthesis of fluorenone-based dyes: two-photon excited fluorescent probes for imaging of lysosomes and mitochondria in living cells. (2015). Journal of Materials Chemistry B, 3(16), 3315-3323. [Link]
-
Two-Photon & Multiphoton Microscopy| Principle & Solutions. (n.d.). ibidi. Retrieved January 12, 2026, from [Link]
-
Recent Advances in Fluorescent Probes for Lipid Droplets. (2018). Materials, 11(9), 1768. [Link]
- Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications. (2005). Journal of Biomedical Optics, 10(5), 051404.
-
(PDF) Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications. (2005). Retrieved January 12, 2026, from [Link]
-
Two-photon probes for biomedical applications. (2013). BMB Reports, 46(4), 188-194. [Link]
-
Recent Advances in Fluorescent Probes for Lipid Droplets. (2018). Materials, 11(9), 1768. [Link]
-
Advances in small molecule two-photon fluorescent trackers for lipid droplets in live sample imaging. (2022). Frontiers in Chemistry, 10, 1079982. [Link]
-
A Series of Fluorene-Based Two-Photon Absorbing Molecules: Synthesis, Linear and Nonlinear Characterization, and Bioimaging. (2010). The Journal of Organic Chemistry, 75(12), 3975-3982. [Link]
-
Photostability Enhancement of Fluorenone-Based Two-Photon Fluorescent Probes for Cellular Nucleus Monitoring and Imaging. (2019). ACS Omega, 4(7), 12347-12356. [Link]
-
Fluorescent Probes for Lipid Droplet and Lipid Membrane Imaging in Cells and Models. (2019). Dublin City University. [Link]
- Design, photophysical properties, and applications of fluorene-based fluorophores in two-photon fluorescence bioimaging: A review. (2021). Dyes and Pigments, 188, 109171.
-
Recent Advances in Fluorescent Probes for Lipid Droplets. (2018). Materials, 11(9), 1768. [Link]
-
live cell imaging, photobleaching and phototoxicity. (2020, April 30). YouTube. [Link]
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2-Dimethylamino-9-fluorenone as a building block for nonlinear optical materials.
An Application Guide to Harnessing 2-Dimethylamino-9-fluorenone for Advanced Nonlinear Optical Materials
Introduction: The Quest for Superior Optical Materials
The field of nonlinear optics (NLO) investigates the interactions of intense light with materials, leading to a host of phenomena essential for modern technology.[1][2] These effects are the bedrock of applications such as optical switching, high-speed data processing, advanced bio-imaging, and frequency conversion for laser systems.[2][3][4] While inorganic crystals have traditionally dominated this space, organic NLO materials are rapidly emerging as a superior alternative, offering exceptionally high molecular nonlinearities, vast structural diversity, and ease of processing.[5][6]
Among the diverse families of organic chromophores, fluorenone-based molecular materials represent a particularly promising class for NLO applications.[4][5] The fluorenone core possesses a unique V-shaped, rigid π-conjugated scaffold that is not only structurally and thermally stable but also highly amenable to chemical modification.[5][7] This guide focuses on a specific, powerful building block: This compound . The strategic placement of an electron-donating dimethylamino group at the 2-position and the inherent electron-withdrawing nature of the ketone group at the 9-position establishes a potent intramolecular "push-pull" system.[7] This electronic asymmetry is the fundamental origin of the strong second- and third-order NLO responses that make this molecule a cornerstone for designing next-generation photonic materials.
This document serves as a comprehensive technical guide for researchers and material scientists. It provides not just the protocols for synthesis and characterization but also the underlying scientific rationale, empowering users to innovate and tailor materials for specific NLO applications.
Molecular Design and Synthesis Protocol
The versatility of the fluorenone scaffold stems from its accessibility to various synthetic modifications, most notably through metal-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings, or carbonylative cyclizations.[8] These methods allow for the precise installation of different functional groups to fine-tune the electronic and optical properties.
The following protocol details a representative synthesis of a Donor-π-Acceptor (D-π-A) chromophore using this compound as the core. The objective is to extend the π-conjugated system, a proven strategy for enhancing NLO response.[9]
Protocol 1: Synthesis of a this compound-based D-π-A Chromophore
Objective: To synthesize a model NLO chromophore via a Heck coupling reaction, extending the conjugation from the fluorenone core.
Materials:
-
2-bromo-7-(dimethylamino)-9-fluorenone (Starting Material)
-
4-ethynyl-N,N-dimethylaniline (Coupling Partner)
-
Palladium(II) acetate (Pd(OAc)₂) (Catalyst)
-
Triphenylphosphine (PPh₃) (Ligand)
-
Copper(I) iodide (CuI) (Co-catalyst)
-
Triethylamine (Et₃N) (Base and Solvent)
-
Toluene (Solvent)
-
Dichloromethane (DCM) and Hexane (for chromatography)
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry 100 mL Schlenk flask, add 2-bromo-7-(dimethylamino)-9-fluorenone (1.0 eq), 4-ethynyl-N,N-dimethylaniline (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).
-
Causality: Palladium is the primary catalyst for the C-C bond formation. Triphenylphosphine acts as a stabilizing ligand for the palladium catalyst, preventing its precipitation as palladium black. Copper(I) iodide serves as a co-catalyst, crucial for activating the terminal alkyne in the Sonogashira coupling mechanism.
-
-
Solvent Addition and Degassing:
-
Under an inert atmosphere, add a 2:1 mixture of Toluene and Triethylamine (approx. 40 mL).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 20 minutes.
-
Causality: An inert atmosphere is critical to prevent the oxidation of the phosphine ligand and the palladium(0) species, which is the active catalytic form. Triethylamine acts as both a solvent and the base required to neutralize the HBr generated during the reaction.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80°C and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the crude residue in DCM and wash with water (3 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification (Self-Validation):
-
Purify the crude product by column chromatography on silica gel using a hexane:DCM gradient.
-
Combine the fractions containing the desired product and evaporate the solvent.
-
Further purify the solid by recrystallization from an ethanol/DCM mixture to obtain the final product as a crystalline solid.
-
-
Characterization (Self-Validation):
-
Confirm the structure and purity of the synthesized compound using:
-
¹H and ¹³C NMR Spectroscopy: To verify the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point (MP): As an indicator of purity.
-
UV-Vis Spectroscopy: To determine the linear absorption properties (λ_max).
-
-
Caption: Workflow for the synthesis and validation of a fluorenone-based NLO chromophore.
Characterization of Nonlinear Optical Properties
The efficacy of a material for NLO applications is quantified by its nonlinear susceptibilities. For applications like all-optical switching and optical limiting, the third-order nonlinear susceptibility (χ⁽³⁾) is the key parameter.[10] The Z-scan technique is a widely used, simple, and powerful method to determine both the sign and magnitude of the real and imaginary parts of χ⁽³⁾.[10][11][12]
The Z-Scan Technique
The Z-scan method measures the intensity-dependent transmittance of a material as it is translated along the propagation path (z-axis) of a focused Gaussian laser beam.[10][13] The experiment is performed in two configurations:
-
Open-Aperture Z-Scan: Measures nonlinear absorption (e.g., two-photon absorption, TPA). The entire transmitted beam is collected by the detector.[11][13]
-
Closed-Aperture Z-Scan: Measures nonlinear refraction (the Kerr effect). An aperture is placed before the detector to sense changes in the beam's divergence.[11][13]
Caption: Schematic of a typical Z-scan experimental setup.
Protocol 2: Z-Scan Measurement of a Fluorenone Derivative
Objective: To determine the nonlinear refractive index (n₂) and nonlinear absorption coefficient (β) of the synthesized chromophore.
Materials & Equipment:
-
Synthesized chromophore dissolved in a suitable solvent (e.g., THF or Chloroform) at a known concentration (typically 10⁻³ to 10⁻⁵ M).
-
1 mm path length quartz cuvette.
-
Pulsed laser source (e.g., Q-switched Nd:YAG laser, 532 nm, nanosecond pulses).
-
Focusing lens, translation stage, photodetectors, and data acquisition system.
Step-by-Step Procedure:
-
Sample Preparation:
-
Prepare a solution of the fluorenone derivative with a linear transmittance of ~70-80% at the laser wavelength.
-
Causality: The concentration must be low enough to avoid aggregation but high enough to produce a measurable nonlinear response. High linear absorption can lead to thermal effects that mask the electronic nonlinearity.
-
-
System Calibration:
-
Calibrate the setup using a known reference material like carbon disulfide (CS₂) to determine the focused beam waist radius (ω₀).
-
-
Open-Aperture (OA) Measurement:
-
Remove the aperture from the beam path.
-
Translate the sample along the z-axis through the focal point of the lens.
-
Record the transmitted intensity at the detector as a function of the sample position 'z'.
-
A valley in the normalized transmittance curve indicates the presence of two-photon absorption (TPA) or other nonlinear absorption processes.
-
The nonlinear absorption coefficient (β) can be calculated by fitting the experimental data to the theoretical OA Z-scan equation.[12]
-
-
Closed-Aperture (CA) Measurement:
-
Place an aperture in the far-field that allows a fraction (e.g., 40%) of the linear transmittance to pass.
-
Repeat the translation of the sample along the z-axis, recording the transmittance.
-
The resulting curve will show a pre-focal valley followed by a post-focal peak for a positive nonlinearity (self-focusing, n₂ > 0), or a peak-valley signature for a negative nonlinearity (self-defocusing, n₂ < 0).[13]
-
-
Data Analysis:
-
Divide the closed-aperture data by the open-aperture data to isolate the purely refractive nonlinear effect.
-
Fit the resulting curve to the theoretical CA Z-scan equation to determine the magnitude and sign of the nonlinear refractive index (n₂).[12]
-
From β and n₂, the real and imaginary parts of the third-order susceptibility (χ⁽³⁾) can be calculated.
-
Interpreting NLO Data
The molecular architecture directly dictates the NLO response. For this compound systems, a "push-pull" mechanism is dominant.
Caption: Push-pull mechanism in this compound driving ICT.
This intramolecular charge transfer (ICT) from the donor to the acceptor through the π-system under an intense electric field (from the laser) is the microscopic origin of the large hyperpolarizability. Extending the π-bridge or strengthening the donor/acceptor groups can significantly enhance this effect and, consequently, the macroscopic NLO response.[9][14]
Table 1: Representative Optical Properties of Fluorenone-Based Chromophores
| Compound Type | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Nonlinear Absorption (β) (cm/GW) | TPA Cross-section (σ₂) (GM) |
| Simple Fluorenone | ~380 | ~530 | ~6900 | Low | < 50 |
| 2-amino-9-fluorenone derivative | ~410 | ~600 | ~7900 | 0.95 | 780 |
| D-π-A Fluorenone with extended conjugation | ~425 | ~570 | ~6100 | 2.11 | 1743 |
Note: Data is illustrative, compiled from typical values reported for similar fluorenone systems to show general trends.[5]
Conclusion and Future Directions
This compound is an exemplary molecular scaffold for the rational design of high-performance NLO materials. Its inherent "push-pull" electronic structure, combined with synthetic tractability, allows for precise tuning of third-order nonlinearities. The protocols outlined in this guide provide a robust framework for the synthesis of novel fluorenone-based chromophores and the reliable characterization of their NLO properties using the Z-scan technique.
Future research will likely focus on integrating these molecular building blocks into larger, more complex architectures. This includes the development of fluorenone-containing polymers and dendrimers for improved processability and thermal stability, as well as their incorporation as ligands in metal-organic frameworks (MOFs) to create highly ordered crystalline materials with exceptionally large NLO responses.[15] Such advanced materials hold the key to realizing next-generation all-optical computing, optical limiting devices, and sophisticated biomedical imaging technologies.
References
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Z-scan technique - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]
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Z-Scan Technique-cfm-facilities | - Vellore Institute of Technology. (n.d.). Retrieved January 13, 2026, from [Link]
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Z-scan technique for nonlinear materials characterization: a review - Research Plateau Publishers. (n.d.). Retrieved January 13, 2026, from [Link]
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Enhanced third harmonic generation by organic materials on high-Q plasmonic photonic crystals - Optica Publishing Group. (2014). Retrieved January 13, 2026, from [Link]
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(PDF) Enhanced third harmonic generation by organic materials on high-Q plasmonic photonic crystals - ResearchGate. (2014). Retrieved January 13, 2026, from [Link]
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Z-Scan Technique and Engineering Applications for Nonlinear Optical Measurements. (2023). Retrieved January 13, 2026, from [Link]
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Z-scan measurements of nonlinear refraction and absorption for aluminum-doped zinc oxide thin film - Optica Publishing Group. (n.d.). Retrieved January 13, 2026, from [Link]
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Enhanced third harmonic generation by organic materials on high-Q plasmonic photonic crystals - PubMed. (2014). Retrieved January 13, 2026, from [Link]
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Third harmonic generation as a rapid selection tool for organic materials for nonlinear integrated optics devices - ResearchGate. (1999). Retrieved January 13, 2026, from [Link]
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Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - NIH. (2022). Retrieved January 13, 2026, from [Link]
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Nonlinear Optical Properties and Applications of Fluorenone Molecular Materials - Radboud Repository. (2021). Retrieved January 13, 2026, from [Link]
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Influence of Terminal Group on Nonlinear Optical Properties of Fluorene Derivatives - 物理化学学报. (2016). Retrieved January 13, 2026, from [Link]
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Efficient Third Harmonic Generation in a Metal–Organic Framework | Chemistry of Materials. (2016). Retrieved January 13, 2026, from [Link]
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Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” | ACS Omega. (2022). Retrieved January 13, 2026, from [Link]
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Nonlinear Optical Properties and Applications of Fluorenone Molecular Materials. (2021). Retrieved January 13, 2026, from [Link]
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This compound - Stenutz. (n.d.). Retrieved January 13, 2026, from [Link]
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Fluorenone synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 13, 2026, from [Link]
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Molecular nonlinear optics: recent advances and applications - Optica Publishing Group. (n.d.). Retrieved January 13, 2026, from [Link]
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Highly Non-Linear Optical (NLO) organic crystals - NASA Technical Reports Server (NTRS). (1987). Retrieved January 13, 2026, from [Link]
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Derivatization of 2-Dimethylamino-9-fluorenone for targeted biological sensing
Application Note & Protocol
Derivatization of 2-Dimethylamino-9-fluorenone for Targeted Biological Sensing of Lysosomal pH
Abstract
The unique photophysical properties of the fluorenone scaffold, characterized by high fluorescence quantum yields and environmental sensitivity, make it an exceptional platform for the development of targeted biological probes.[1][2] This application note details a comprehensive protocol for the derivatization of this compound to create a pH-sensitive fluorescent probe specifically designed for the acidic environment of lysosomes. We will explore the rationale behind the molecular design, which incorporates a morpholine moiety as a lysosome-targeting and pH-responsive unit. Detailed, step-by-step methodologies for the synthesis, characterization, and application of this probe in living cells are provided. This guide is intended for researchers in cell biology, chemical biology, and drug development seeking to employ novel fluorescent tools for subcellular imaging and sensing.
Introduction: The Rationale for Fluorenone-Based Biosensors
The 9-fluorenone core is a planar, tricyclic aromatic system that exhibits inherent fluorescence.[3] Its rigid structure contributes to high fluorescence quantum yields and photostability, which are desirable characteristics for biological imaging applications.[4] The presence of a ketone group at the 9-position and the potential for substitution at various other positions on the aromatic rings allow for the fine-tuning of its electronic and photophysical properties.[3] Specifically, the this compound scaffold possesses a strong intramolecular charge transfer (ICT) character due to the electron-donating dimethylamino group and the electron-withdrawing ketone group.[3] This ICT nature is highly sensitive to the polarity of the surrounding environment, making it an excellent starting point for the design of responsive fluorescent probes.[5]
For this application, we focus on targeting lysosomes, which are acidic organelles (pH 4.5-5.0) crucial for cellular degradation and recycling pathways. Dysfunctional lysosomes are implicated in numerous diseases, including neurodegenerative disorders and cancer. Therefore, the ability to monitor lysosomal pH in living cells is of significant interest. To achieve this, we will derivatize the this compound core with a morpholine group. Morpholine acts as both a lysosome-targeting group and a pH-sensitive switch. At the acidic pH of the lysosome, the morpholine nitrogen is protonated, leading to a change in the electronic properties of the fluorophore and a corresponding change in its fluorescence emission.
Molecular Design and Sensing Mechanism
The designed probe, hereafter referred to as Lyso-Fluo-pH , is synthesized by introducing a morpholine-containing side chain to the 2-amino position of a 9-fluorenone derivative. The dimethylamino group of the parent compound is first converted to an amino group, which then serves as an anchor point for the attachment of the targeting and sensing moiety.
The sensing mechanism of Lyso-Fluo-pH is based on the modulation of the ICT process in response to pH changes.
-
In neutral or basic environments (e.g., cytoplasm, pH ~7.4): The morpholine nitrogen is deprotonated and acts as a photoinduced electron transfer (PET) quencher, suppressing the fluorescence of the fluorenone core.
-
In acidic environments (e.g., lysosomes, pH ~4.5-5.0): The morpholine nitrogen becomes protonated. This protonation inhibits the PET process, leading to a significant enhancement of the fluorescence emission ("turn-on" response).
This pH-dependent fluorescence turn-on mechanism allows for the specific visualization of lysosomes with high signal-to-noise ratio.
Figure 1: Sensing mechanism of Lyso-Fluo-pH probe.
Experimental Protocols
Synthesis and Purification of Lyso-Fluo-pH
This protocol outlines a general synthetic route. Researchers should adapt the purification methods based on the specific properties of the intermediates and final product.
Materials:
-
2-Amino-9-fluorenone
-
Chloroacetyl chloride
-
Morpholine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Step 1: Synthesis of 2-(2-chloroacetamido)-9-fluorenone (Intermediate 1)
-
Dissolve 2-amino-9-fluorenone (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Intermediate 1.
-
-
Step 2: Synthesis of Lyso-Fluo-pH
-
Dissolve Intermediate 1 (1.0 eq) in DMF.
-
Add morpholine (3.0 eq) and a catalytic amount of potassium iodide.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by silica gel column chromatography to yield the final product, Lyso-Fluo-pH.
-
Sources
- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uma.es [uma.es]
Measuring the Invisible: A Guide to the Nonlinear Optical Properties of Fluorenones
Abstract
Fluorenone derivatives have emerged as a promising class of organic molecules for nonlinear optical (NLO) applications, owing to their large third-order optical nonlinearities and tunable electronic properties.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setups and protocols for accurately measuring the NLO properties of these compounds. We delve into the theoretical underpinnings and practical implementation of the Z-scan technique, Third-Harmonic Generation (THG), and Degenerate Four-Wave Mixing (DFWM). By offering detailed, step-by-step methodologies and explaining the causality behind experimental choices, this guide aims to equip researchers with the necessary knowledge to confidently characterize the NLO response of novel fluorenone-based materials.
Introduction: The Allure of Fluorenones in Nonlinear Optics
Fluorenones are aromatic ketones characterized by a rigid, π-conjugated scaffold that is readily functionalized with electron-donating and electron-accepting groups.[3] This "push-pull" architecture facilitates intramolecular charge transfer (ICT) upon excitation, leading to significant changes in the molecule's dipole moment and polarizability.[4] These photo-induced electronic rearrangements are the origin of their strong third-order NLO properties, which include nonlinear absorption (NLA) and nonlinear refraction (NLR).[2][4]
The third-order nonlinear susceptibility, χ⁽³⁾, is the key parameter that quantifies these effects. Its imaginary part, Im(χ⁽³⁾), is related to the nonlinear absorption coefficient (β), while the real part, Re(χ⁽³⁾), is related to the nonlinear refractive index (n₂). Understanding and precisely measuring these parameters are crucial for developing fluorenone-based materials for a range of applications, including:
-
Optical Limiting: Protecting sensitive optical sensors from high-intensity laser damage.
-
All-Optical Switching: Enabling the control of light with light for next-generation telecommunications.
-
Two-Photon Fluorescence Microscopy: Enhancing imaging depth and reducing photodamage in biological systems.[2]
-
Frequency Conversion: Generating new wavelengths of light through processes like third-harmonic generation.[1][2]
This guide will focus on three prevalent and powerful techniques for characterizing the third-order NLO properties of fluorenones: Z-scan, Third-Harmonic Generation (THG), and Degenerate Four-Wave Mixing (DFWM).
The Z-Scan Technique: A Versatile Tool for NLO Characterization
The Z-scan technique is a simple yet highly sensitive single-beam method for determining both the sign and magnitude of the real and imaginary parts of χ⁽³⁾.[5] The fundamental principle involves translating a sample along the propagation path (the z-axis) of a focused Gaussian laser beam and measuring the transmittance through a finite aperture in the far field.
Causality Behind the Z-Scan Measurement
As the sample moves through the focal point, the incident laser intensity changes. This varying intensity induces a nonlinear lens in the material due to the optical Kerr effect (a change in refractive index proportional to the intensity).
-
Self-focusing (n₂ > 0): If the nonlinear refractive index is positive, the material acts as a converging lens. When the sample is before the focal point, this lens brings the beam to a focus earlier, causing it to diverge more in the far field and reducing the light passing through the aperture (a pre-focal valley). After the focal point, the self-focusing collimates the diverging beam, increasing the light through the aperture (a post-focal peak).
-
Self-defocusing (n₂ < 0): If the nonlinear refractive index is negative, the material acts as a diverging lens. This results in the opposite effect: a pre-focal peak followed by a post-focal valley.
Nonlinear absorption processes, such as two-photon absorption (TPA), also contribute to changes in transmittance, which are most pronounced at the focal point where the intensity is highest.
Experimental Setup
The Z-scan setup is relatively straightforward to assemble. The key components are a stable laser source, focusing optics, a motorized translation stage, and photodetectors.
Diagram: Z-Scan Experimental Workflow
Caption: A schematic of a typical Z-scan experimental setup.
Protocol: Z-Scan Measurement
1. Sample Preparation:
- Dissolve the fluorenone derivative in a high-purity, spectroscopic grade solvent (e.g., toluene, chloroform, or THF). The choice of solvent is critical as it can influence the measured NLO properties.[6][7][8][9]
- Prepare a series of concentrations (e.g., 10⁻⁵ to 10⁻³ M) to investigate concentration-dependent effects.
- Use a cuvette with a short path length (typically 1-2 mm) to satisfy the "thin sample" approximation (L < z₀, where L is the sample length and z₀ is the Rayleigh range of the focused beam).
- Measure the linear absorption spectrum of the solution to ensure there is no significant linear absorption at the laser wavelength, which could lead to thermal effects.
2. System Alignment:
- Align the laser beam to be perfectly Gaussian (TEM₀₀ mode).
- Ensure the beam propagates along the central axis of all optical components.
- Position the focusing lens to create a tight focal spot.
- Place the sample on the motorized translation stage at the focal point of the lens.
- Align the aperture in the far field to be centered on the beam axis. The linear transmittance of the aperture (S) should typically be between 0.1 and 0.5 for closed-aperture measurements.
3. Data Acquisition:
- Open-Aperture Scan (S=1): Remove the aperture or open it fully to collect all the transmitted light. Scan the sample along the z-axis (typically from -5z₀ to +5z₀) and record the transmittance at each position. This measurement is sensitive only to nonlinear absorption.
- Closed-Aperture Scan (S < 1): Place the aperture in the beam path. Repeat the scan, recording the transmittance as a function of the sample position. This measurement is sensitive to both nonlinear absorption and nonlinear refraction.
- Use a reference photodetector to monitor and correct for laser power fluctuations.
- Average multiple measurements at each position to improve the signal-to-noise ratio.[10][11]
4. Data Analysis:
- Normalize the transmitted power by dividing it by the power measured by the reference detector.
- For the closed-aperture data, divide the normalized transmittance curve by the open-aperture curve to isolate the effect of nonlinear refraction.
- Fit the open-aperture data to the appropriate theoretical model to determine the nonlinear absorption coefficient (β).
- Fit the divided closed-aperture data to the theoretical model to determine the nonlinear refractive index (n₂).
- From β and n₂, the imaginary and real parts of the third-order susceptibility (χ⁽³⁾) can be calculated.
Third-Harmonic Generation (THG): Probing Electronic Hyperpolarizability
THG is a coherent process where three photons of the same frequency (ω) interact with the nonlinear medium to generate one photon at three times the frequency (3ω).[1][2] This process is directly related to the third-order susceptibility χ⁽³⁾(-3ω; ω, ω, ω) and is particularly sensitive to the electronic contribution to the nonlinearity, as it occurs on a femtosecond timescale.[12]
Causality Behind the THG Measurement
The efficiency of THG depends on the phase matching between the fundamental and the third-harmonic beams. In the Maker fringe technique, the sample is rotated with respect to the incident laser beam.[13][14] This rotation changes the optical path length for both the fundamental and the third-harmonic beams, leading to oscillations in the THG intensity (Maker fringes). By analyzing the periodicity and envelope of these fringes, one can determine the coherence length and the magnitude of χ⁽³⁾ relative to a known standard (e.g., fused silica).[15][16] Performing the measurement in a vacuum can eliminate the contribution of air to the THG signal, which can be a source of error.[15]
Experimental Setup
The THG setup requires a high-peak-power laser, a rotation stage for the sample, and a sensitive detection system for the UV-visible third-harmonic signal.
Diagram: Third-Harmonic Generation (Maker Fringe) Workflow
Caption: A schematic of a THG experiment using the Maker fringe technique.
Protocol: THG Measurement
1. Sample Preparation:
- Prepare thin films of the fluorenone derivative on a high-quality substrate (e.g., fused silica) with a known χ⁽³⁾. Spin-coating or vacuum deposition can be used to create uniform films.
- Alternatively, solutions can be measured in a specially designed cuvette.
- Measure the film thickness accurately using techniques like ellipsometry or profilometry.
2. System Alignment:
- Use a femtosecond laser source, often with an OPO to provide tunable excitation wavelengths in the near-infrared, where many organic molecules are transparent.[17][18][19]
- Focus the laser beam onto the sample.
- Mount the sample on a motorized rotation stage.
- Place a set of filters after the sample to block the fundamental beam and transmit only the third-harmonic signal.
- Align the transmitted signal into a spectrometer or a photomultiplier tube (PMT).
3. Data Acquisition:
- Rotate the sample from a negative to a positive angle of incidence (e.g., -70° to +70°) in small steps.
- At each angle, record the intensity of the third-harmonic signal.
- Perform a reference measurement on the bare substrate under the same conditions.
4. Data Analysis:
- Plot the THG intensity as a function of the rotation angle to obtain the Maker fringes.
- Fit the experimental data for both the sample and the reference to the theoretical Maker fringe equations.
- By comparing the fringe amplitudes and positions, the third-order susceptibility of the fluorenone derivative can be determined relative to the known susceptibility of the substrate.
Degenerate Four-Wave Mixing (DFWM): A Phase Conjugation Approach
DFWM is a powerful technique for measuring χ⁽³⁾ that relies on the interaction of three input beams of the same frequency to generate a fourth beam.[20][21] A common configuration is the phase-conjugate geometry, where two strong, counter-propagating pump beams and a weaker probe beam interact in the sample. This interaction creates a transient grating from which one of the pump beams scatters to generate the phase-conjugate signal beam, which propagates in the opposite direction to the probe beam.[22][23]
Causality Behind the DFWM Measurement
The intensity of the phase-conjugate signal is proportional to the square of the magnitude of χ⁽³⁾. By measuring the intensity of the generated signal and comparing it to a reference material with a known χ⁽³⁾, the susceptibility of the fluorenone sample can be determined. The use of different polarizations for the input beams can allow for the determination of different tensor components of χ⁽³⁾.[24]
Experimental Setup
The DFWM setup is more complex than the Z-scan, requiring the precise alignment of three beams.
Diagram: Degenerate Four-Wave Mixing (Phase Conjugation) Workflow
Sources
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Application Notes and Protocols for Covalent Labeling of Proteins with Amine-Reactive Fluorenone Derivatives
Introduction: The Strategic Advantage of Fluorenone-Based Covalent Probes
Covalent labeling is a cornerstone technique for elucidating protein function, dynamics, and localization. This process involves the formation of a stable, irreversible bond between a protein and a small molecule probe, often a fluorophore.[1][2] Among the diverse scaffolds for fluorescent probes, fluorene derivatives have emerged as a compelling class due to their robust photophysical properties, including high fluorescence quantum yields and photostability.[3][4] This guide details the use of amine-reactive fluorenone derivatives for the covalent modification of proteins, a strategy that combines the specificity of amine-reactive chemistry with the superior imaging qualities of the fluorenone core.
Amine-reactive probes, particularly those featuring N-hydroxysuccinimide (NHS) esters, are widely employed for protein labeling due to their ability to efficiently react with the primary amines found in lysine residues and the N-terminus of proteins.[5][6][7][8][9] This reaction forms a stable amide bond, ensuring the permanent attachment of the fluorescent label.[7][10][11] The unique molecular structure of fluorenone derivatives offers advantageous photoelectric properties, making them valuable as fluorescent markers to study the structure and function of biomolecules like proteins.[3]
This document provides a comprehensive overview of the principles, experimental protocols, and critical considerations for the successful covalent labeling of proteins using amine-reactive fluorenone derivatives.
Mechanism of Amine Modification
The covalent labeling of proteins with amine-reactive fluorenone derivatives, typically activated as NHS esters, proceeds via a nucleophilic acyl substitution reaction. The primary amino groups (R-NH2) on the protein, predominantly from lysine side chains and the N-terminus, act as nucleophiles. These unprotonated amines attack the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[5][6][9]
The reaction is highly dependent on pH. A slightly basic environment (pH 8.0-9.0) is crucial to ensure that the primary amino groups are deprotonated and thus nucleophilic.[1][5][6][8] However, at excessively high pH, the hydrolysis of the NHS ester becomes a competing reaction, which can reduce the labeling efficiency.[5][6][8]
Reaction Scheme:
Caption: Mechanism of protein labeling with an amine-reactive fluorenone-NHS ester.
Experimental Design and Key Parameters
Successful protein labeling requires careful consideration of several experimental parameters.
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH | 8.0 - 9.0 | Balances the need for deprotonated, nucleophilic amines with the risk of NHS ester hydrolysis at higher pH.[1][5][6][8] |
| Buffer System | 0.1 M Sodium Bicarbonate or Borate | Must be free of primary amines (e.g., Tris) which would compete with the protein for reaction with the dye.[5][8] |
| Protein Concentration | >2 mg/mL | Higher protein concentrations increase the efficiency of the labeling reaction.[10][11] |
| Dye-to-Protein Molar Ratio | 5:1 to 20:1 | This ratio should be optimized for each protein to achieve the desired degree of labeling without causing protein precipitation or loss of function. |
| Reaction Time | 1 - 2 hours at RT or overnight at 4°C | Longer incubation times may be necessary for less reactive proteins or when using lower molar ratios of the dye. |
| Solvent for Dye | Anhydrous DMSO or DMF | Amine-reactive dyes are often hydrophobic and require a small amount of an organic solvent for initial dissolution before being added to the aqueous protein solution.[5][6][8] Ensure DMF is amine-free.[5][6][8] |
Step-by-Step Experimental Protocols
Protocol 1: Preparation of Reagents
-
Protein Solution Preparation:
-
Dissolve the protein of interest in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2-10 mg/mL.[10]
-
Ensure the protein solution is free of any amine-containing substances or stabilizers. Dialysis or buffer exchange may be necessary.
-
-
Amine-Reactive Fluorenone Dye Stock Solution:
-
Immediately before use, dissolve the amine-reactive fluorenone derivative in high-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[7][10]
-
Vortex briefly to ensure complete dissolution. Reactive dyes in solution are not stable for long periods.[10]
-
Protocol 2: Covalent Labeling Reaction
-
Initiate the Reaction:
-
While gently stirring or vortexing the protein solution, slowly add the calculated volume of the fluorenone dye stock solution.[10] A common starting point is a 10-fold molar excess of the dye over the protein.[6]
-
Calculation Example: To label 1 mg of a 50 kDa protein with a 10:1 molar ratio of a 500 Da fluorenone dye:
-
Moles of protein = (1 x 10^-3 g) / (50,000 g/mol ) = 2 x 10^-8 mol
-
Moles of dye needed = 10 * (2 x 10^-8 mol) = 2 x 10^-7 mol
-
Mass of dye needed = (2 x 10^-7 mol) * (500 g/mol ) = 1 x 10^-4 g = 0.1 mg
-
-
-
Incubation:
-
Stopping the Reaction (Optional):
-
The reaction can be stopped by adding a final concentration of 50-100 mM Tris or glycine. This will quench any unreacted dye. Incubate for an additional 15-30 minutes.
-
Experimental Workflow Diagram:
Sources
- 1. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 2. Covalent labeling of proteins with fluorescent compounds for imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 4. Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. NHS ester protocol for labeling proteins [abberior.rocks]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: The Strategic Integration of 2-Dimethylamino-9-fluorenone Scaffolds in Advanced Organic Light-Emitting Diodes (OLEDs)
Prepared for: Researchers, Materials Scientists, and Professionals in Organic Electronics Development.
Abstract
The fluorenone architecture has become a cornerstone in the design of high-performance materials for organic electronics, valued for its rigid, planar structure, high thermal stability, and favorable electron-accepting properties.[1][2] This guide focuses on the strategic application of 2-Dimethylamino-9-fluorenone and its derivatives within the emissive layer of Organic Light-Emitting Diodes (OLEDs). The inherent donor-acceptor (D-A) nature of this scaffold, featuring an electron-donating dimethylamino group and an electron-withdrawing fluorenone core, gives rise to pronounced intramolecular charge transfer (ICT) characteristics.[3] These properties are fundamental to achieving high-efficiency light emission and are particularly relevant in the development of materials for next-generation displays and solid-state lighting. This document provides an in-depth exploration of the photophysical rationale, synthesis protocols, device fabrication methodologies, and characterization techniques pertinent to leveraging these materials in advanced OLED applications.
Core Principles: Why this compound?
The efficacy of this compound derivatives in OLEDs is not accidental; it is a direct consequence of their tailored electronic and photophysical properties.
Intramolecular Charge Transfer (ICT) and Emission Tuning
The defining feature of this molecular family is the juxtaposition of the electron-rich dimethylamino moiety with the electron-deficient fluorenone core.[3] Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the donor, to the lowest unoccupied molecular orbital (LUMO), centered on the acceptor. This excited state, known as an ICT state, is highly sensitive to its environment.[3][4]
In certain conformations, particularly in polar environments, the molecule can relax into a "twisted" intramolecular charge transfer (TICT) state, where the donor and acceptor groups are electronically decoupled due to geometric torsion.[3] This phenomenon can lead to dual fluorescence and a large Stokes shift, which is advantageous in minimizing re-absorption losses within the device.[3] The ability to chemically modify the donor strength, acceptor strength, or the π-conjugation pathway allows for precise tuning of the emission color from blue to red.[5]
The Fluorenone Core: A Robust Acceptor for TADF
The fluorenone unit itself is a potent electron acceptor and has been instrumental in the design of materials for Thermally Activated Delayed Fluorescence (TADF).[6] TADF emitters enable OLEDs to harvest both singlet (25%) and triplet (75%) excitons for light emission without relying on expensive noble metals like iridium or platinum.[7] By engineering a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, triplet excitons can be converted to singlets via reverse intersystem crossing (RISC), leading to theoretical internal quantum efficiencies of 100%.[6] The strong accepting nature of the fluorenone core helps to achieve the necessary separation of HOMO and LUMO, a key strategy for minimizing this energy gap.[6]
Physicochemical Stability
Fluorene and fluorenone derivatives are renowned for their high thermal stability, a critical requirement for ensuring the long operational lifetime of OLED devices.[1][8][9] The rigid, fused-ring structure resists thermal degradation during the vacuum deposition process and device operation, preventing the formation of non-emissive quenching sites.
Experimental Protocols and Methodologies
Protocol 1: Synthesis of a Representative Donor-Acceptor Fluorenone Derivative
This protocol outlines a generalized palladium-catalyzed Buchwald-Hartwig amination reaction, a common method for coupling amine donors to an aromatic core. The example uses 2-bromo-9,9-dihexyl-9H-fluoren-9-one as a starting point to introduce a generic diarylamine donor. The dihexyl groups at the C9 position enhance solubility and prevent intermolecular aggregation.
Reaction Scheme:
Caption: Generalized Buchwald-Hartwig amination for synthesizing D-A fluorenone emitters.
Materials:
-
2-bromo-9,9-dihexyl-9H-fluoren-9-one (1.0 eq)
-
Diarylamine (e.g., Diphenylamine, Carbazole) (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Tri(tert-butyl)phosphine [P(t-Bu)₃] (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 2-bromo-9,9-dihexyl-9H-fluoren-9-one, the diarylamine donor, and sodium tert-butoxide.
-
Solvent & Degassing: Add anhydrous toluene. Seal the flask and degas the mixture by bubbling with argon or nitrogen for 20-30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ catalyst and P(t-Bu)₃ ligand.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, quench the reaction with deionized water. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by silica gel column chromatography using a hexane/DCM gradient to yield the pure product.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: OLED Device Fabrication via Vacuum Thermal Evaporation
This protocol details the fabrication of a standard multi-layer OLED device. All steps must be performed in a high-vacuum chamber (<10⁻⁶ Torr) integrated with a nitrogen-filled glovebox to prevent contamination from atmospheric oxygen and moisture.[10]
Workflow Diagram:
Caption: Standard workflow for OLED fabrication from substrate cleaning to encapsulation.
Step-by-Step Methodology:
-
Substrate Cleaning:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially sonicated in baths of detergent solution, deionized water, acetone, and isopropanol (15 minutes each).
-
The substrates are dried under a stream of high-purity nitrogen gas.
-
Immediately before loading into the vacuum chamber, treat the ITO surface with UV-ozone for 10-15 minutes to remove organic residues and increase the work function for efficient hole injection.
-
-
Organic Layer Deposition:
-
Mount the cleaned substrates in the vacuum chamber.
-
Deposit the organic layers sequentially by thermal evaporation. The deposition rate for organic materials is typically maintained at 1-2 Å/s.
-
A typical device architecture is:
-
Hole Injection Layer (HIL): 10 nm of HAT-CN
-
Hole Transport Layer (HTL): 40 nm of TAPC
-
Emissive Layer (EML): 20 nm of a host material (e.g., CBP, TCTA) doped with the this compound derivative (e.g., 5-10 wt%).
-
Electron Transport Layer (ETL): 40 nm of TPBi
-
-
-
Cathode Deposition:
-
Deposit a thin Electron Injection Layer (EIL), typically 1 nm of Lithium Fluoride (LiF), at a rate of 0.1 Å/s.
-
Deposit the metal cathode, typically 100 nm of Aluminum (Al), at a rate of 5-10 Å/s.
-
-
Encapsulation:
-
Without breaking the inert atmosphere, transfer the completed device into a nitrogen-filled glovebox.
-
Encapsulate the device by applying a UV-curable epoxy around the active area and placing a glass coverslip on top. Cure the epoxy with a UV lamp. This step is critical to protect the sensitive organic materials from degradation by oxygen and moisture.[10]
-
Device Structure and Performance Characterization
Representative OLED Architecture
The energy levels of each layer must be carefully selected to ensure a cascade for efficient injection of charges (holes from the anode, electrons from the cathode) and their confinement within the emissive layer for recombination.
Sources
- 1. Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. uma.es [uma.es]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Computers design next-generation OLED molecules [spie.org]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mbraun.com [mbraun.com]
Synthesis of Schiff bases from 9-fluorenone for biological applications.
An in-depth guide to the synthesis of Schiff bases from 9-fluorenone, complete with detailed protocols for evaluating their biological potential as anticancer, antimicrobial, and antioxidant agents. This document is tailored for researchers, medicinal chemists, and drug development professionals.
Introduction: The Therapeutic Potential of 9-Fluorenone Schiff Bases
Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a cornerstone of medicinal chemistry.[1] Their synthetic accessibility, achieved through the condensation of primary amines with carbonyl compounds, and their structural similarity to natural biological molecules make them "privileged ligands" in drug design.[1][2] The nitrogen atom's lone pair of electrons in the imine group is often critical for their diverse biological activities.[1]
When combined with the 9-fluorenone scaffold—a polycyclic aromatic ketone known for its planarity and inherent biological activities—the resulting Schiff bases become compelling candidates for therapeutic development.[3] Derivatives of 9-fluorenone have demonstrated a wide range of pharmacological properties, including antiviral, antineoplastic, and antimicrobial effects.[4] The Schiff bases derived from this core structure have been extensively investigated for their potent anticancer, antimicrobial, and antioxidant activities.[5][6]
This guide provides a comprehensive framework for the synthesis, purification, and characterization of 9-fluorenone Schiff bases, followed by detailed, validated protocols for screening their biological efficacy.
Part 1: Synthesis and Characterization
The synthesis of Schiff bases from 9-fluorenone is a straightforward condensation reaction. The protocol below details a general and robust method that can be adapted for various primary amines.
General Synthesis Workflow
The process involves the reaction of 9-fluorenone with a primary amine, often in an alcoholic solvent and sometimes with an acid catalyst to facilitate the dehydration reaction.
Caption: General workflow for the synthesis of 9-fluorenone Schiff bases.
Protocol 1: Synthesis of (E)-2-((9H-fluoren-9-ylidene)amino)benzenethiol
This protocol describes the reaction of 9-fluorenone with 2-aminothiophenol.
Materials and Reagents:
-
9-Fluorenone
-
2-Aminothiophenol
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates (Silica gel)
-
Filtration apparatus
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask, dissolve 9-fluorenone (1.0 mole equivalent) in absolute ethanol (30-40 mL).
-
To this solution, add 2-aminothiophenol (1.0 mole equivalent).
-
Add 3-5 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring.
-
Monitor the reaction's progress using TLC (e.g., using a 9:1 Chloroform:Methanol solvent system). The reaction is typically complete within 6-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath (0-5°C) for 30 minutes to facilitate the precipitation of the product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid product with a small amount of chilled ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified Schiff base product in a vacuum oven at 50-60°C.
Expected Characterization Results
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The most critical confirmation is the appearance of a strong absorption band in the range of 1622-1665 cm⁻¹, which corresponds to the C=N (azomethine) bond stretch.[6] Concurrently, the characteristic C=O stretch of the 9-fluorenone starting material (around 1715 cm⁻¹) should disappear. A broad band for the phenolic -OH group may be observed around 3400-3444 cm⁻¹.[6]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic protons of the fluorene and amine moieties will appear in the downfield region (typically 7.0-8.6 ppm). The specific chemical shifts and splitting patterns will confirm the final structure.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ that corresponds to the calculated molecular weight of the synthesized Schiff base.[6]
Part 2: Protocols for Biological Evaluation
Once synthesized and characterized, the Schiff bases can be evaluated for their therapeutic potential using standardized in vitro assays.
Protocol 2: Anticancer Activity Assessment via MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The principle relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[7]
Caption: Standard workflow for the MTT cell viability and cytotoxicity assay.
Step-by-Step Procedure:
-
Cell Seeding: Seed a cancer cell line (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the synthesized Schiff base in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include untreated and vehicle (DMSO) controls.[7]
-
Incubate the plate for another 24 to 72 hours.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[8]
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into visible purple formazan crystals.[8]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-200 µL of an organic solvent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[8][9] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[8]
Data Presentation and Analysis: Cell viability is calculated as a percentage relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
| Compound Conc. (µM) | Absorbance (OD at 570 nm) | % Cell Viability |
| 0 (Control) | 1.250 | 100% |
| 1 | 1.180 | 94.4% |
| 10 | 0.850 | 68.0% |
| 25 | 0.610 | 48.8% |
| 50 | 0.320 | 25.6% |
| 100 | 0.150 | 12.0% |
% Viability = (OD of Treated Sample / OD of Untreated Control) x 100
Protocol 3: Antimicrobial Activity Assessment via Broth Microdilution
The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11] The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of a microorganism.[11][12]
Step-by-Step Procedure:
-
Inoculum Preparation: Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth overnight. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL.[11][13]
-
Compound Dilution: In a sterile 96-well microtiter plate, add 100 µL of sterile broth (e.g., Mueller-Hinton Broth) to wells 2 through 12.[13]
-
Add 200 µL of the Schiff base stock solution (at a starting concentration, e.g., 1024 µg/mL) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives only broth and serves as a negative control. The final volume in each test well is ~110 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[10]
-
Result Interpretation: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound at which no turbidity is observed.[10]
Data Presentation: The results are presented as MIC values in µg/mL or µM.
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |
| Schiff Base A | 16 | 32 | >128 |
| Schiff Base B | 8 | 16 | 64 |
| Streptomycin | 4 | 8 | 16 |
Protocol 4: Antioxidant Activity Assessment via DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor. The method is based on the scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, which is a violet-colored solution.[14] In the presence of an antioxidant, the DPPH radical is reduced, resulting in a color change from violet to yellow, which is measured spectrophotometrically.[14]
Step-by-Step Procedure:
-
Solution Preparation:
-
DPPH Working Solution: Prepare a ~0.1 mM solution of DPPH in methanol. This solution should have an absorbance of approximately 1.0 at 517 nm. Store it in the dark.[15]
-
Test Samples: Prepare a series of concentrations of the synthesized Schiff base in methanol.
-
-
Assay Performance: In a 96-well plate, add 20 µL of each sample concentration to different wells.[16]
-
Add 180-200 µL of the DPPH working solution to each well.
-
Include a blank control containing only methanol and a positive control with a known antioxidant like Ascorbic Acid or Trolox.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[16]
-
Data Acquisition: Measure the absorbance of each well at 517 nm using a microplate reader.[15]
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The results can be presented as an IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Compound Conc. (µg/mL) | % DPPH Scavenging |
| 10 | 15.2% |
| 25 | 35.8% |
| 50 | 58.1% |
| 100 | 85.4% |
| 200 | 92.3% |
Conclusion
The 9-fluorenone scaffold provides a versatile and potent platform for the development of novel Schiff base derivatives. The synthetic protocols outlined herein are robust and adaptable, allowing for the creation of diverse chemical libraries. By employing the detailed biological evaluation protocols for anticancer, antimicrobial, and antioxidant screening, researchers can efficiently identify and characterize lead compounds, accelerating the journey from chemical synthesis to potential therapeutic application.
References
-
Broth microdilution - Wikipedia. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Bari, M. L., & Ferdous, S. (2018). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 8(2), 77-83. Available from: [Link]
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Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Dojindo. Retrieved January 12, 2026, from [Link]
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G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. Retrieved January 12, 2026, from [Link]
-
Venkatesan, K., Dhivya, S., Rethavathi, J., & Narasimhan, S. (2012). Preparation of various Schiff's bases of 9-fluorenone and its biological application. Journal of Chemical and Pharmaceutical Research, 4(10), 4477-4483. Available from: [Link]
-
Venkatesan, K., Dhivya, S., Rethavathi, J., & Narasimhan, S. (2012). Preparation of various Schiff ' s bases of 9-fluorenone and its biological application. Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved January 12, 2026, from [Link]
-
El-Sayed, R. A., & Al-Ghamdi, A. M. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. AKJournals. Available from: [Link]
-
WOAH. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved January 12, 2026, from [Link]
-
Nuţă, D. C., Limban, C., Chiriţă, C., & Măruţescu, L. (2021). New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. Molecules, 26(10), 2963. Available from: [Link]
-
Weisenthal, L. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582. Available from: [Link]
-
Shimamura, T., Sumikura, Y., Yamazaki, T., & Tada, A. (2014). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Molecules, 19(8), 12657–12670. Available from: [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2012). Preparation of various Schiff, s bases of 9- fluorenone and its biological application. Retrieved January 12, 2026, from [Link]
-
Youssef, N. S., & Abdel-Sayed, S. A. (2009). Synthesis, Characterization, and Antitumor Activity of Some Metal Complexes with Schiff Bases Derived from 9-Fluorenone as a Polycyclic Aromatic Compound. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(1), 103-125. Available from: [Link]
-
Jordan Journal of Chemistry. (n.d.). Synthesis, Characterization and Antibacterial Activity of New Cu(II) and Zn(II) Complexes of Schiff Bases Derived from 9-H-Fluoren-9-one. Retrieved January 12, 2026, from [Link]
-
Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Food Chemistry, 117(4), 541-546. Available from: [Link]
-
Zen-Bio, Inc. (n.d.). DPPH Antioxidant Assay Kit. Zen-Bio. Retrieved January 12, 2026, from [Link]
-
Youssef, N. S., & Abdel-Sayed, S. A. (2009). Synthesis, Characterization, and Antitumor Activity of Some Metal Complexes with Schiff Bases Derived from 9-Fluorenone as a Polycyclic Aromatic Compound. Taylor & Francis Online. Available from: [Link]
-
ResearchGate. (2009). (PDF) Synthesis, Characterization, and Antitumor Activity of Some Metal Complexes with Schiff Bases Derived from 9-Fluorenone as a Polycyclic Aromatic Compound. Retrieved January 12, 2026, from [Link]
-
Francis, J., Chandran, M., Silvipriya K S, George, A., Anto, D., & Kumar, K. K. (2022). A Review of Synthesis and Biological Activities of Schiff Base and Their Derivatives. International Journal of Advanced Research in Engineering and Management, 8(6), 1-10. Available from: [Link]
-
ResearchGate. (2023). Synthesis and Biological Applications of Schiff Bases: A Short Review. Retrieved January 12, 2026, from [Link]
-
Alam, M. S., & Lee, D. U. (2022). Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. RSC Advances, 12(48), 31237-31259. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Fluorenone synthesis. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). CN104341286B - The synthesis technique of 9-Fluorenone.
-
Asiri, A. M., & Khan, S. A. (2019). Synthesis, spectral studies, antioxidant and antibacterial evaluation of aromatic nitro and halogenated tetradentate Schiff bases. Journal of Saudi Chemical Society, 23(3), 329-337. Available from: [Link]
-
Alam, M. S., & Lee, D. U. (2022). Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. RSC Publishing. Available from: [Link]
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- 5. [PDF] Preparation of various Schiff ’ s bases of 9-fluorenone and its biological application | Semantic Scholar [semanticscholar.org]
- 6. Synthesis, spectral studies, antioxidant and antibacterial evaluation of aromatic nitro and halogenated tetradentate Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Signal-to-Noise Ratio with 2-Dimethylamino-9-fluorenone Fluorescent Probes
Welcome to the technical support center for 2-Dimethylamino-9-fluorenone (DMF) fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions to help you maximize the signal-to-noise ratio in your experiments. The unique solvatochromic properties of the fluorenone core, characterized by a "push-pull" intramolecular charge transfer (ICT) system, make it a powerful tool for sensing and imaging, but also necessitate careful experimental design to achieve optimal performance.[1]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the use of this compound probes.
Q1: What is this compound and why is it used as a fluorescent probe?
This compound is a fluorescent molecule belonging to the fluorene family. Its structure features a fluorenone core, which is inherently fluorescent, modified with a dimethylamino group.[1] This specific design creates an intramolecular charge transfer (ICT) character, making its fluorescence highly sensitive to the local environment, such as solvent polarity.[1] This sensitivity allows it to be used as a probe to investigate molecular interactions and changes in microenvironments.
Q2: My fluorescence signal is very weak. What are the potential causes?
A weak or absent signal can stem from several factors:
-
Suboptimal Probe Concentration: The concentration of the probe may be too low for detection.[2]
-
Environmental Quenching: The fluorescence of this compound is highly dependent on its solvent environment. Protic solvents (like water or alcohols) can significantly reduce its fluorescence quantum yield through hydrogen bonding and vibronic coupling.[3][4][5]
-
Photobleaching: Prolonged exposure to excitation light can lead to the irreversible degradation of the fluorophore.[2]
-
Incorrect Instrument Settings: The excitation and emission wavelengths on your instrument must be correctly set to match the spectral properties of the probe in your specific experimental medium.[2]
Q3: I'm observing high background fluorescence. How can I reduce it?
High background, or noise, can obscure your specific signal. Common sources and solutions include:
-
Autofluorescence: Biological samples, culture media (especially those containing phenol red or riboflavin), and plastic-bottom imaging plates can all contribute to background fluorescence.[6][7][8][9] Switching to a phenol red-free medium, using glass-bottom vessels, and selecting red-shifted dyes can help mitigate this.[6][8][9][10]
-
Nonspecific Binding: The probe may be binding to off-target sites or surfaces.[6][11] Implementing thorough washing steps after probe incubation is crucial to remove unbound molecules.[6]
-
Probe Aggregation: At high concentrations, fluorescent probes can form aggregates, which may lead to quenching of the signal (Aggregation-Caused Quenching or ACQ) or in some cases, non-specific fluorescent artifacts.[12][13][14][15]
Q4: How does solvent choice impact the performance of this compound probes?
The choice of solvent is critical. The fluorescence of this compound derivatives is highly sensitive to solvent polarity and proticity.[3][4][5]
-
Polarity: Increasing solvent polarity generally causes a red-shift (a shift to longer wavelengths) in the emission spectrum.[3][16]
-
Proticity: Protic solvents, which can donate hydrogen bonds, can lead to a significant decrease in fluorescence intensity.[3][4][5] For instance, aqueous environments are known to reduce the fluorescence yield of similar fluorene derivatives.[3] In aprotic solvents, a strongly emissive intramolecular charge transfer (ICT) state is more likely to be observed.[3][17]
Q5: What is photostability and why is it important for my experiments?
Photostability refers to a fluorophore's resistance to chemical degradation upon exposure to light.[18] Poor photostability can lead to signal loss during imaging, especially in time-lapse experiments. While some fluorenone-based probes have demonstrated good photostability, it's always a factor to consider.[19] To minimize photobleaching, use the lowest possible excitation light intensity and exposure time required to obtain a good signal, and consider using an anti-fade mounting medium for fixed samples.[2][20]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered when using this compound probes.
Issue 1: Low Signal-to-Noise Ratio (S/N)
A low S/N ratio, where the desired signal is difficult to distinguish from the background, is a frequent challenge.
Caption: A step-by-step workflow for optimizing experiments with fluorescent probes.
Detailed Methodologies
1. Probe Concentration Optimization:
-
Objective: To find the lowest probe concentration that gives the maximum signal-to-noise ratio.
-
Procedure:
-
Prepare a series of dilutions of the this compound probe in your final assay buffer. A typical range to test would be from 50 nM to 500 nM, but this may vary depending on the application. [21] 2. Incubate your samples (cells, proteins, etc.) with each concentration for a fixed amount of time.
-
Wash the samples to remove unbound probe.
-
Measure the fluorescence intensity for each concentration.
-
Also, measure the fluorescence of a "no-probe" control to determine the background.
-
Calculate the signal-to-noise ratio (S/N = Signal / Background) for each concentration.
-
Plot S/N versus probe concentration to identify the optimal concentration.
-
2. Reducing Autofluorescence:
-
Objective: To minimize the contribution of endogenous fluorescence from the sample and media.
-
Protocols:
-
Media Selection: For live-cell imaging, replace standard culture media with an optically clear, buffered saline solution or a specially formulated low-background imaging medium (e.g., FluoroBrite™ DMEM) during the imaging process. [6][10] * Fixation: If fixing cells, be aware that some aldehyde fixatives like glutaraldehyde can increase autofluorescence. [7]Minimize fixation time and consider alternative fixatives like chilled methanol if compatible with your target. [8] * Chemical Quenching: For fixed tissue sections with high levels of autofluorescence from sources like lipofuscin, consider treatment with quenching agents like Sudan Black B. However, be aware that Sudan Black B itself can fluoresce in the far-red channel. [7][11]
-
References
- Sánchez, F. G., Díaz, A. N., Algarra, M., Lovillo, J., & Aguilar, A. (2004). Time resolved spectroscopy of 2-(dimethylamine)fluorene. Solvent effects and photophysical behavior. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(5), 1015-1021.
-
Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. Analytical Methods, 10(27), 3325-3333. (2018). [Link]
-
Pratt, C. (2020). Background Reducers for Improved Fluorescent Stains. Gene Target Solutions. [Link]
-
How to Reduce Autofluorescence. SouthernBiotech. [Link]
-
How to reduce autofluorescence in life cell imaging of cell lines? ResearchGate. [Link]
- Wang, Y., et al. (2016). Photostability Enhancement of Fluorenone-Based Two-Photon Fluorescent Probes for Cellular Nucleus Monitoring and Imaging. The Journal of Physical Chemistry C, 120(25), 13747-13756.
-
Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Keyence. [Link]
- Tian, W., Zhang, J., & Zhang, J. (2016). From aggregation-caused quenching luminogens to solid fluorescent materials. Science China Chemistry, 59(11), 1546-1547.
-
(A, B) Concentration optimization of probe for fluorescence system... ResearchGate. [Link]
- Liu, Y., et al. (2019). Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students.
- Redzimski, M., & Heldt, J. R. (2003). Influence of Conformational Effects on Spectroscopic Properties of 2-Dimethylamino-9(4′-dimethylamino)phenyl-9-fluorenol. Journal of Fluorescence, 13(6), 723-728.
- Zhang, Y., et al. (2019). Theoretical Study of the Mechanism of Aggregation-Caused Quenching in Near-Infrared Thermally Activated Delayed Fluorescence Molecules: Hydrogen-Bond Effect. The Journal of Physical Chemistry C, 123(40), 24433-24441.
-
General mechanisms of aggregation-caused quenching (ACQ) and... ResearchGate. [Link]
-
Optimization of probe concentration. ResearchGate. [Link]
- Lee, J., Sakaguchi, T., & Kwak, G. (2025). Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy. Photochem, 5(4), 37.
-
Achieving Molecular Fluorescent Conversion from Aggregation-Caused Quenching to Aggregation-Induced Emission by Positional Isomerization. Molecules, 27(1), 133. (2021). [Link]
-
Troubleshooting Fluorescence Microscopy Experiments. The Scientist. [Link]
-
Real-Time quantitative PCR Optimization Guide. Quantabio. [Link]
-
Troubleshooting in Fluorescent Staining. Creative Bioarray. [Link]
-
How to Troubleshoot Problems with Fluorescently Tagged Proteins. Bitesize Bio. [Link]
-
Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy. ResearchGate. [Link]
- Nazarenko, I., et al. (2002). Optimizing primer/probe design for fluorescent PCR. Journal of Neuroscience Methods, 118(1), 51-60.
- Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies. Journal of Photochemistry and Photobiology A: Chemistry, 353, 316-321. (2018).
- Kim, S. K., et al. (2007). Solvent and pH Effects on the Fluorescence of 7-(dimethylamino)-2-fluorenesulfonate. Bulletin of the Korean Chemical Society, 28(5), 781-786.
-
Optimizing Fluorescence Signal Quality. IonOptix. [Link]
-
Signal-to-Noise Considerations. Evident Scientific. [Link]
-
The highest fluorescence signal-to-noise ratio is achieved by optimizing the light acquisition direction and tube diameter of the QPCR system. IEEE Xplore. [Link]
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Reducing photobleaching of 2-Dimethylamino-9-fluorenone during fluorescence microscopy.
A Guide to Mitigating Photobleaching in Fluorescence Microscopy
Welcome to the technical support guide for 2-Dimethylamino-9-fluorenone. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile fluorophore and encounter challenges with photostability. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you acquire high-quality, stable fluorescence data.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it happen?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1][2][3] The process is initiated when a fluorescent molecule absorbs light, moving from its ground state to an excited singlet state. While most molecules relax back to the ground state by emitting a photon (fluorescence), some can transition to a more stable, long-lived excited triplet state through a process called intersystem crossing.[4][5] In this triplet state, the fluorophore is highly reactive and can interact with molecular oxygen, leading to the generation of reactive oxygen species (ROS) like singlet oxygen and superoxide radicals.[6][7][8] These highly reactive molecules can then attack and chemically alter the fluorophore, destroying its structure and rendering it non-fluorescent.[1][9]
Diagram: The Photobleaching Cascade
Caption: A simplified Jablonski diagram illustrating the pathway from excitation to photobleaching.
Q2: What makes this compound prone to photobleaching?
A: The photophysical behavior of this compound is complex and highly sensitive to its microenvironment.[10][11] Its structure features an electron-donating dimethylamino group and an electron-withdrawing ketone group on the fluorenone core, creating a "push-pull" system.[12] This intramolecular charge transfer (ICT) character is key to its fluorescent properties but can also influence its photostability.[10][12] Like many organic dyes, prolonged exposure to high-intensity light can populate the reactive triplet state, initiating the photobleaching cascade described above. The efficiency of this process is influenced by factors like solvent polarity, viscosity, and the local concentration of oxygen.[10][11]
Q3: What are the primary experimental factors that I can control to reduce photobleaching?
A: The total dose of light your sample receives is the most critical factor. This is a function of two main variables:
-
Illumination Intensity: The power of your excitation light source (laser or lamp).[1][13]
-
Exposure Duration: The total time the sample is illuminated.[1][3]
Minimizing both of these is the most direct way to reduce photobleaching.[14] Additionally, the presence of molecular oxygen in the sample's environment significantly accelerates photobleaching by fueling the production of ROS.[1][6][15]
Troubleshooting Guides
Problem 1: My signal fades rapidly during image acquisition, especially in time-lapse experiments.
This is a classic sign of photobleaching. The first line of defense is to optimize your microscope's imaging parameters to reduce the light dose delivered to the sample.
Solution: Adjust Imaging Parameters
-
Reduce Excitation Power: Use the lowest laser or lamp power that provides an adequate signal-to-noise ratio (SNR).[1][3] The relationship between excitation power and photobleaching is often non-linear, meaning even a small reduction in power can yield a significant increase in photostability.[13]
-
Decrease Exposure Time: Shorten the camera's exposure time or increase the scan speed (for confocal systems).[1][3] This limits the duration the fluorophore spends in the excited state.
-
Use Neutral Density (ND) Filters: These filters reduce the intensity of the excitation light without altering its color (wavelength).[1][2][3] They are a simple and effective way to lower illumination intensity.
-
Increase Detector Gain: To compensate for the lower signal resulting from reduced excitation, you can increase the gain on your detector (e.g., PMT voltage or camera gain). This amplifies the signal you do collect. However, be mindful that increasing gain also amplifies noise, so a careful balance must be struck to maintain image quality.[3][16]
-
Avoid Unnecessary Illumination: Use shutters to ensure the sample is only illuminated during image acquisition.[17][18] For focusing, either use transmitted light or focus on an area adjacent to your region of interest.[2][16]
Diagram: Troubleshooting Workflow for Photobleaching
Caption: A decision tree for systematically troubleshooting photobleaching issues.
Problem 2: I've minimized the light dose, but photobleaching is still limiting my experiment.
If optimizing imaging parameters is insufficient, the next step is to chemically modify the sample's environment to make it more resistant to photochemical damage.
Solution: Utilize Antifade Reagents and Oxygen Scavengers
The primary mechanism of most antifade reagents is to scavenge the free radicals and reactive oxygen species that cause photobleaching.[4]
-
For Fixed Samples: Use a high-quality antifade mounting medium. These are applied to the sample before adding the coverslip.
-
Commercial Options: Products like ProLong™ Gold or Diamond, and VECTASHIELD® are reliable, pre-mixed solutions.[1]
-
Key Ingredients: Common active ingredients include DABCO, n-propyl gallate (NPG), and Trolox.[1][4][19][20] While p-phenylenediamine (PPD) is very effective, it can generate autofluorescence in the blue-green spectrum and may not be ideal for this compound.[4][20]
-
-
For Live-Cell Imaging: Protecting live cells is more complex, as the reagents must be non-toxic.
-
Live-Cell Antifade Reagents: Use reagents specifically designed for live cells, such as ProLong™ Live Antifade Reagent or Trolox.[21][22] These are added directly to the imaging medium.[22]
-
Oxygen Scavenging Systems (OSS): These enzymatic systems actively remove dissolved oxygen from the imaging medium.[15] A common system is Glucose Oxidase and Catalase (GOC).[23][24] This approach is highly effective but requires careful preparation and may alter the physiological environment, which should be considered in the experimental design.[24]
-
| Antifade Reagent | Primary Mechanism | Best For | Considerations for this compound |
| DABCO | ROS Scavenger | Fixed Cells | Good general-purpose choice, less toxic than PPD.[1][4][19] |
| n-Propyl Gallate (NPG) | ROS Scavenger | Fixed & Live Cells | Effective but can be difficult to dissolve.[4] May interfere with apoptosis studies.[4] |
| Trolox | Antioxidant (ROS Scavenger) | Fixed & Live Cells | Cell-permeable and water-soluble.[14] Excellent choice for both live and fixed applications. |
| PPD | ROS Scavenger | Fixed Cells | Highly effective but can cause autofluorescence with blue/green fluorophores and may not be suitable.[4][20] |
| GOC System | Oxygen Removal | Live & Fixed Cells | Very effective at preventing ROS formation.[15][23] Can cause pH changes in the medium over time.[9] |
Experimental Protocols
Protocol 1: Preparation of a DABCO-based Antifade Mounting Medium (for Fixed Cells)
This protocol provides a basic recipe for a common "DIY" antifade solution.
Materials:
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Glycerol
-
Phosphate-Buffered Saline (PBS), 10X solution, pH ~7.4
-
Distilled Water (dH₂O)
Procedure:
-
Prepare a 1X PBS solution by diluting your 10X stock with dH₂O.
-
In a 50 mL conical tube, dissolve 1.0 g of DABCO in 10 mL of 1X PBS. This may require gentle warming and vortexing.
-
Once fully dissolved, add 90 mL of glycerol to the tube.
-
Mix thoroughly by inverting the tube for several hours at room temperature or using a rotator. Avoid introducing bubbles.
-
Check the pH and adjust to ~8.6 using 0.1 M HCl or NaOH if necessary. An alkaline pH can improve the fluorescence of many dyes.[20]
-
Aliquot into smaller, light-proof tubes and store at -20°C for long-term use or at 4°C for short-term use.
-
To use, apply a small drop (10-20 µL) to your stained cells on a slide before gently lowering the coverslip.
Protocol 2: General Workflow for Using a Commercial Live-Cell Antifade Reagent
This protocol outlines the general steps for using a reagent like ProLong™ Live. Always consult the manufacturer's specific instructions.
Procedure:
-
Culture and label your cells with this compound according to your primary experimental protocol.
-
Prepare the antifade working solution by diluting the concentrated stock (e.g., 100X) into your normal live-cell imaging medium (e.g., complete culture medium or an imaging buffer like HBSS).[22]
-
Aspirate the old medium from your cells and replace it with the medium containing the antifade reagent.
-
Incubate the cells for the manufacturer-recommended time (typically 15 minutes to 2 hours) in the dark at 37°C and 5% CO₂.[22]
-
Proceed with your fluorescence microscopy experiment. It is generally not recommended to leave live-cell antifade reagents on cells for more than 24 hours.[22]
References
- How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.). KEYENCE.
- Carlton, P. M., Boulanger, J., Kervrann, C., Sibarita, J. B., Salamero, J., Gordon, J., & Ellenberg, J. (2010). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 123(Pt 10), 1543–1554.
- Zheng, Q., Jockusch, S., & Blanchard, S. C. (2014). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. Photochemistry and Photobiology, 90(2), 448–454.
- Song, C., et al. (2019). Investigation on photobleaching of fluorophores: Effect of excitation power and buffer system. Biophysical Journal.
- Zheng, Q., Jockusch, S., & Blanchard, S. C. (2014). The contribution of reactive oxygen species to the photobleaching of organic fluorophores. PubMed.
- Goedhart, J., & Mastop, M. (2017, June 8). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog.
- (2018, April 26). Photobleaching in Live Cell Imaging. Biocompare.
- Icha, J., Weber, M., Waters, J. C., & Norden, C. (2017). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Biology, 216(7), 1889-1899.
- Antifade-Fluorescence Mounting Medium. (n.d.). BiCell Scientific Inc.
- Zheng, Q., Jockusch, S., & Blanchard, S. C. (2014). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores.
- Abcam Anti-Fade Fluorescence Mounting Medium - Aqueous, Fluoroshield. (n.d.). Fisher Scientific.
- MightyMountTM Antifade Fluorescence Mounting Medium (aqueous). (n.d.). Hello Bio.
- Collins, T. (n.d.). Mounting Media and Antifade reagents. BIDC UCSF.
- ProLong Antifade Mountants and Reagents. (n.d.). Thermo Fisher Scientific - US.
- Simmons, H. (2018, October 24). Minimizing Photobleaching in Fluorescence Microscopy. News-Medical.Net.
- Catalán, J., Pérez, P., Leyva, V., & Fabero, F. (2009). Photophysical behaviour of 2-(dimethylamino)-fluorene in organised assemblies. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 65(3-4), 337-343.
- (2022, August 10). How To Choose Antifade Mounting Media. Vector Labs.
- Catalán, J., Pérez, P., Leyva, V., & Fabero, F. (2009). Photophysical behaviour of 2-(dimethylamino)-fluorene in organised assemblies. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 65(3-4), 337-343.
- Shalom, S., et al. (2014).
- ProLong Live Antifade Reagent. (n.d.). Thermo Fisher Scientific.
- Heldt, J. R., et al. (2003). Influence of Conformational Effects on Spectroscopic Properties of 2-Dimethylamino-9(4'-dimethylamino) phenyl-9-fluorenol. Journal of Fluorescence, 13(5), 413-421.
- (2021, February 1). Photobleaching in Fluorescence Microscopy. AZoLifeSciences.
- Vale, R. (2013, November 11).
- Sivaraman, S., et al. (2022). Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. ACS Omega, 7(12), 10345-10355.
- Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(13), 2651-2659.
- Antifade Reagents. (n.d.). Tocris Bioscience.
- 5 steps to live-cell imaging. (n.d.). Thermo Fisher Scientific.
- Fluorescence Microscopy Accessories and Reference Standards—Section 23.1. (n.d.). Thermo Fisher Scientific.
- (2019, October 9). Best practices: 5 steps to live-cell imaging. YouTube.
- (2014, November 13). Are there any antifade recipes that reduce photo bleaching in live cell imaging, in regards to 2-NBDG fluorescence?
- Lee, Y. U., et al. (2021). Unprecedented Fluorophore Photostability Enabled by Low-Loss Organic Hyperbolic Materials.
- Photobleaching in Fluorescence Imaging. (n.d.). Thermo Fisher Scientific - US.
- (2013, January 2). My material is 'photobleaching' in fluorescence microscope. What does this mean?
- Laissue, P. F., et al. (2016). Excitation Light Dose Engineering to Reduce Photo-bleaching and Photo-toxicity. Biophysical Journal, 111(3), 503-511.
- Chen, Y.-C., et al. (2017). Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies. Chemical Physics Letters, 685, 133-138.
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- (2015). Photobleaching.
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Technical Support Center: Fluorescence Quenching Effects on 2-Dimethylamino-9-fluorenone in Biological Media
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers utilizing 2-Dimethylamino-9-fluorenone (2-DMA-9F) as a fluorescent probe in biological systems. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions (FAQs), and robust experimental protocols to ensure the success of your investigations. Our approach is grounded in the fundamental principles of fluorescence spectroscopy and tailored to the specific photophysical properties of this versatile fluorophore.
A Primer on this compound (2-DMA-9F)
This compound is a fluorescent probe characterized by its fluorenone core functionalized with a dimethylamino group.[1] This "push-pull" electronic structure, with the dimethylamino group acting as an electron donor and the fluorenone carbonyl as an electron acceptor, gives rise to a significant intramolecular charge transfer (ICT) character in the excited state.[2] This ICT nature is the primary reason for 2-DMA-9F's sensitivity to its local environment, making it a powerful tool for probing microenvironments in biological systems such as protein binding pockets or lipid membranes.[2][3]
The fluorescence of 2-DMA-9F is highly dependent on solvent polarity and the ability of the solvent to form hydrogen bonds.[4][5] In nonpolar environments, it typically exhibits strong fluorescence. However, in polar or protic solvents, such as water, the fluorescence quantum yield can be significantly reduced.[4] This is a critical consideration when working in biological media, which are predominantly aqueous.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during fluorescence quenching experiments with 2-DMA-9F in a question-and-answer format.
Section 1: Fundamental Quenching Issues
Q1: My 2-DMA-9F fluorescence signal is significantly lower in my biological buffer compared to an organic solvent. Is this normal?
A1: Yes, this is an expected behavior for 2-DMA-9F and related fluorenone derivatives.[4][5] The underlying reason is twofold and relates to the probe's ICT nature and the properties of aqueous buffers:
-
Solvent Polarity: Water is a highly polar solvent. Upon excitation, the ICT state of 2-DMA-9F is stabilized by polar solvent molecules, which facilitates non-radiative decay pathways, thus decreasing fluorescence intensity.[4]
-
Hydrogen Bonding: Water is also a protic solvent capable of forming strong hydrogen bonds. These interactions, particularly with the carbonyl group of the fluorenone, can lead to significant fluorescence quenching through a process known as vibronic coupling.[5]
Expert Insight: Think of the aqueous environment as already being a "quenching" environment for 2-DMA-9F to some extent. Therefore, establishing a stable, baseline fluorescence signal in your buffer is a critical first step before introducing any potential quenchers.
Q2: I've added my analyte (a protein/amino acid) and the fluorescence of 2-DMA-9F decreased. How can I determine if this is static or dynamic quenching?
A2: Distinguishing between static and dynamic quenching is fundamental to understanding the interaction between 2-DMA-9F and your analyte. The two mechanisms have distinct signatures that can be probed experimentally.
-
Dynamic (Collisional) Quenching: Occurs when the quencher collides with the fluorophore during its excited state lifetime. This process is diffusion-dependent and thus sensitive to temperature and viscosity.
-
Static Quenching: Arises from the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.
Here’s a workflow to differentiate them:
Caption: Workflow to distinguish static and dynamic quenching.
Key Experimental Approaches:
-
Temperature Dependence:
-
Dynamic Quenching: An increase in temperature generally leads to a higher diffusion rate and more frequent collisions, thus increasing the quenching efficiency.
-
Static Quenching: An increase in temperature can decrease the stability of the ground-state complex, leading to its dissociation and a decrease in quenching efficiency.
-
-
Fluorescence Lifetime Measurements: This is the most definitive method.
-
Dynamic Quenching: Since the quencher deactivates the excited state, it shortens the time the fluorophore stays excited. Therefore, the fluorescence lifetime decreases.[6][7]
-
Static Quenching: Only the fluorophores that are not part of a complex can be excited. The fluorescence lifetime of this free population is unaffected by the quencher. Thus, the measured lifetime remains unchanged.[8]
-
Q3: My Stern-Volmer plot is non-linear. What does this mean?
A3: A linear Stern-Volmer plot (I₀/I vs. [Quencher]) is often indicative of a single, well-behaved quenching mechanism (either purely static or purely dynamic).[8][9] Non-linearity, however, is common in biological systems and can arise from several factors:
-
Upward Curvature: This is the most common deviation and often suggests a combination of static and dynamic quenching.[10] At low quencher concentrations, both mechanisms contribute, while at higher concentrations, the static component may dominate. It can also indicate that the fluorophore is not equally accessible to the quencher.
-
Downward Curvature: This can occur when there is a sub-population of fluorophores that are inaccessible to the quencher. As the quencher concentration increases, the accessible population is quenched, but the inaccessible population continues to fluoresce, causing the plot to plateau.
Expert Insight: When encountering a non-linear Stern-Volmer plot, it is crucial to analyze the data using modified models that account for these complexities.[11] For instance, a model that incorporates both static and dynamic quenching components may be necessary for an accurate description of your system.
Section 2: Issues Specific to Biological Media
Q4: I am studying the interaction of 2-DMA-9F with a protein, and I suspect specific amino acid residues are responsible for the quenching. Which ones are the most likely culprits?
A4: Several amino acids are known to be efficient quenchers of fluorescence, primarily through photoinduced electron transfer (PET).[12] Based on studies with other fluorophores, the most likely quenchers for 2-DMA-9F are:
-
Tryptophan (Trp): Often the strongest quencher due to the electron-rich nature of its indole ring.[12]
-
Tyrosine (Tyr): Another strong quencher, though typically less efficient than tryptophan.
-
Histidine (His) and Methionine (Met): These are generally weaker quenchers but can contribute significantly if they are in close proximity to the fluorophore.[12]
Experimental Validation: To confirm which residues are involved, you can perform site-directed mutagenesis on your protein of interest. By substituting the suspected quenching residue with a non-quenching one (e.g., Alanine), you can observe if the quenching effect is diminished.
Q5: My fluorescence signal is unstable and decreases over time, even without a quencher. What could be the cause?
A5: Signal instability is a common problem in fluorescence experiments. Here is a troubleshooting workflow:
Caption: A decision tree for troubleshooting unstable fluorescence signals.
Detailed Explanations:
-
Photobleaching: 2-DMA-9F, like most organic fluorophores, can be irreversibly damaged by prolonged exposure to high-intensity excitation light.
-
Probe Aggregation: At higher concentrations, fluorophores can form aggregates, which often have lower fluorescence quantum yields (self-quenching).[13][14] This is especially relevant for hydrophobic probes in aqueous solutions.
-
pH Sensitivity: The fluorescence of probes with amine groups can be pH-dependent.[6] Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment.
-
Temperature Fluctuations: As discussed, quenching processes can be temperature-sensitive. Fluctuations in room temperature can affect your signal.
Experimental Protocols
Protocol 1: Characterizing the Quenching of 2-DMA-9F by an Amino Acid (e.g., Tryptophan)
This protocol outlines the steps for a steady-state fluorescence quenching experiment to determine the Stern-Volmer constant (Ksv).
1. Preparation of Stock Solutions:
-
2-DMA-9F Stock (1 mM): Dissolve the appropriate mass of 2-DMA-9F in a minimal amount of DMSO or ethanol and then dilute to the final volume with your biological buffer (e.g., 10 mM phosphate buffer, pH 7.4). Store protected from light at 4°C.
-
Quencher Stock (e.g., 100 mM L-Tryptophan): Dissolve L-Tryptophan in the same biological buffer. Gentle heating may be required for complete dissolution.
2. Instrument Setup (Fluorometer):
-
Excitation Wavelength (λex): Determine the absorption maximum of 2-DMA-9F in your buffer (typically around 430 nm).[5] Set the excitation wavelength to this value.
-
Emission Wavelength (λem): Record an emission spectrum (e.g., from 450 nm to 650 nm) to find the fluorescence maximum (typically around 545 nm in polar solvents).[5] For quenching experiments, you will monitor the fluorescence intensity at this peak wavelength.
-
Slit Widths: Start with excitation and emission slit widths of 5 nm. Adjust as needed to obtain a strong signal without saturating the detector.
3. Experimental Procedure:
-
Prepare a series of cuvettes or a 96-well plate.
-
To each cuvette/well, add a constant volume of a working solution of 2-DMA-9F (e.g., 10 µM final concentration).
-
Add increasing volumes of the quencher stock solution to achieve a range of final quencher concentrations (e.g., 0, 1, 2, 5, 10, 20, 50 mM).
-
Add buffer to each cuvette/well to ensure the final volume is the same in all samples. This is crucial to avoid concentration errors.
-
Mix gently and incubate for 5-10 minutes at a constant temperature, protected from light.
-
Measure the fluorescence intensity (I) at the emission maximum for each sample. Also, measure the fluorescence of a buffer-only blank.
-
Measure the fluorescence intensity of the 2-DMA-9F solution without any quencher (I₀).
4. Data Analysis (Stern-Volmer Plot):
-
Correct all fluorescence intensity measurements by subtracting the blank reading.
-
Calculate the ratio I₀/I for each quencher concentration.
-
Plot I₀/I versus the quencher concentration [Q].
-
Perform a linear regression on the data. The slope of this line is the Stern-Volmer constant, Ksv.[9]
Equation: I₀ / I = 1 + Ksv[Q]
Where:
-
I₀ = Fluorescence intensity without quencher
-
I = Fluorescence intensity with quencher
-
Ksv = Stern-Volmer quenching constant
-
[Q] = Quencher concentration
Data Summary Table
| Property | Value in Non-Polar Solvent (e.g., Dioxane) | Value in Polar/Protic Solvent (e.g., Water) | Reference(s) |
| Absorption Max (λabs) | ~430 nm | ~430 nm | [5] |
| Emission Max (λem) | Shorter wavelength | Longer wavelength (~545 nm), red-shifted | [4][5] |
| Quantum Yield (Φ) | Higher | Markedly lower | [4] |
| Fluorescence Lifetime (τ) | Longer | Shorter | [2][3] |
References
- Sánchez, F. G., Díaz, A. N., Algarra, M., Lovillo, J., & Aguilar, A. (2011). Time resolved spectroscopy of 2-(dimethylamine)fluorene. Solvent effects and photophysical behavior. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- García Sánchez, F., Algarra, M., Lovillo, J., Aguilar, A., & Navas Díaz, A. (2010). Photophysical behaviour of 2-(dimethylamino)-fluorene in organised assemblies. Journal of Inclusion Phenomena and Macrocyclic Chemistry.
- García Sánchez, F., Algarra, M., Lovillo, J., & Aguilar, A. (2009). Photophysical behaviour of 2-(dimethylamino)-fluorene in organised assemblies. Journal of Inclusion Phenomena and Macrocyclic Chemistry.
- Sajid, M., et al. (2022).
- Lee, J., Sakaguchi, T., & Kwak, G. (2025). Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy. Photochem.
- Chen, Y.-C., et al. (2017). Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies. Chemical Physics Letters.
-
Semantic Scholar. (n.d.). Table 3 from Time resolved spectroscopy of 2-(dimethylamine)fluorene. Solvent effects and photophysical behavior. Retrieved from [Link]
-
Wikipedia. (n.d.). Stern–Volmer relationship. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of the Stern-Volmer analyses of quenching results. Retrieved from [Link]
- Chen, H., Ahsan, S. S., Santiago-Berrios, M. B., Abruña, H. D., & Webb, W. W. (2010). Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids. Journal of the American Chemical Society.
- Universal Journal of Pharmaceutical Research. (2024).
-
Organic Chemistry Portal. (n.d.). Synthesis of fluorenones. Retrieved from [Link]
- Universal Journal of Pharmaceutical Research. (n.d.).
- The Journal of Physical Chemistry. (n.d.). Photophysical processes in fluorenone.
- Edinburgh Instruments. (n.d.). Fluorescence Quenching & the Stern-Volmer Plot.
- Vaughns, A. (n.d.).
- Laws, W. R., & Contino, P. B. (1992).
- NWCommons. (n.d.). Amino Acid Quenching.
- ResearchGate. (n.d.). (PDF) Fluorescence Quenching of Fluorenone by Alcohols.
- ACS Publications. (2023).
- FUPRESS. (2025). Fluorescence Quenching of Aromatic Amino Acids by Rhodium Nanoparticles.
- National Institutes of Health. (n.d.). Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores.
- ResearchGate. (n.d.). Fluorescence lifetime changes according to the environment the fluorophores.
- PubMed Central. (n.d.). Fluorescence Lifetime Imaging Detects Long-Lifetime Signal Associated with Reduced Pyocyanin at the Surface of Pseudomonas aeruginosa Biofilms and in Cross-Feeding Conditions.
- PubMed. (2014). Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores.
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- 7. Fluorescence Lifetime Imaging Detects Long-Lifetime Signal Associated with Reduced Pyocyanin at the Surface of Pseudomonas aeruginosa Biofilms and in Cross-Feeding Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
Correcting for Spectral Overlap in Multicolor Imaging with 2-Dimethylamino-9-fluorenone: A Technical Guide
Welcome to the technical support center for multicolor imaging applications involving 2-Dimethylamino-9-fluorenone (2-DMAF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges related to spectral overlap. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your imaging data.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-DMAF) and why is it used in multicolor imaging?
This compound is a fluorescent probe belonging to the fluorene family of organic compounds.[1] Its utility in advanced materials and as a chemical probe stems from the fluorenone core, a planar, tricyclic structure with inherent fluorescent properties.[1] The fluorescence of 2-DMAF is highly sensitive to its molecular environment, making it a valuable tool for various imaging applications.[1] The molecule features a "push-pull" system, with an electron-donating dimethylamino group and an electron-withdrawing ketone group, which results in intramolecular charge transfer (ICT) characteristics.[1] This property makes its spectral characteristics sensitive to solvent polarity, which can be leveraged in certain imaging experiments.[1]
Q2: What is spectral overlap and why is it a significant issue in multicolor imaging?
Q3: How can I determine if I have a spectral overlap problem with 2-DMAF in my experiment?
The most effective way to identify spectral overlap is by preparing and imaging single-color control samples.[2][8]
Procedure for Single-Color Control Analysis:
-
Prepare a sample stained only with this compound.
-
Image this sample using all the detection channels you intend to use in your multicolor experiment.
-
If you observe a significant signal in channels other than the one specifically designated for 2-DMAF, you have spectral overlap.
-
Repeat this process for every fluorophore in your experimental panel.[2]
Troubleshooting Common Issues with 2-DMAF
This section addresses specific problems that can arise during multicolor imaging with 2-DMAF and provides actionable solutions.
Issue 1: False-positive co-localization between 2-DMAF and a spectrally adjacent fluorophore (e.g., a green-emitting dye).
-
Underlying Cause: This is a classic sign of spectral bleed-through, where the emission of 2-DMAF is being detected in the channel intended for the green fluorophore.[2]
-
Troubleshooting Steps:
-
Confirm Bleed-through: Image a sample stained only with 2-DMAF and verify if a signal is present in the green channel.[2]
-
Optimize Filter Sets: Employ narrower bandpass emission filters to minimize the capture of bleed-through signal from 2-DMAF.[4]
-
Sequential Scanning: If using a confocal microscope, acquire the images for each channel sequentially rather than simultaneously. This can prevent the excitation of one fluorophore from causing emission that bleeds into another's detection window.[9][10]
-
Computational Correction: If hardware and acquisition adjustments are insufficient, utilize computational methods like compensation or spectral unmixing to remove the bleed-through signal after image acquisition.[2]
-
Issue 2: Inaccurate quantitative measurements of fluorescence intensity.
-
Underlying Cause: Uncorrected spectral overlap adds signal to your channels of interest, leading to artificially inflated intensity values.
-
Troubleshooting Steps:
-
Run Single-Color Controls: Quantify the percentage of bleed-through from each fluorophore into every other channel.[2]
-
Apply Compensation: Use your imaging software to apply a compensation matrix derived from your single-color control data.[2][6] This process mathematically subtracts the contribution of one fluorophore's signal from another's channel.[6]
-
Utilize Spectral Unmixing: For highly overlapping spectra, acquiring a lambda stack (a series of images at different emission wavelengths) and performing linear unmixing will provide the most accurate quantification.[2][7][11]
-
Issue 3: High background or autofluorescence obscuring the 2-DMAF signal.
-
Underlying Cause: Autofluorescence, the natural fluorescence from the sample itself, can be a significant confounding factor, especially when it has a broad emission spectrum.[7][12]
-
Troubleshooting Steps:
-
Characterize Autofluorescence: Image an unstained sample using all of your experimental imaging settings to create a spectral profile of the autofluorescence.
-
Spectral Unmixing for Autofluorescence Removal: Treat the autofluorescence as a separate "fluorophore" in your spectral unmixing analysis. This allows the algorithm to computationally separate the true 2-DMAF signal from the background.[12][13][14]
-
Choose Fluorophores Wisely: When possible, select fluorophores with narrow emission spectra to reduce the overall spectral overlap and make autofluorescence easier to distinguish.[4]
-
In-Depth Methodologies
Protocol 1: Performing Compensation for Spectral Overlap
Compensation is a computational method that corrects for spectral overlap by subtracting the bleed-through signal from each channel.[6]
Prerequisites:
-
A microscope with the capability to acquire multicolor images.
-
Imaging software with a compensation module.
-
Single-color control samples for each fluorophore in your panel, including 2-DMAF.[8][15][16]
Step-by-Step Procedure:
-
Acquire Images of Single-Color Controls:
-
For each single-color control sample, acquire an image in all of the channels that will be used in the final experiment.
-
Ensure that the imaging settings (e.g., laser power, detector gain) are identical to those that will be used for the fully stained sample.[15]
-
The positive signal in your control should be at least as bright as the signal you expect in your experimental sample.[8][15]
-
-
Generate the Compensation Matrix:
-
Using your imaging software, define regions of interest (ROIs) for both the positive signal and a background area in each single-color control image.
-
The software will use the intensity values from these ROIs to calculate the amount of bleed-through from each fluorophore into the other channels. This creates a compensation matrix.[6]
-
-
Apply the Compensation Matrix:
-
Acquire your multicolor image of the fully stained sample.
-
Apply the calculated compensation matrix to this image. The software will then subtract the appropriate amount of signal from each channel to correct for the spectral overlap.
-
Protocol 2: Linear Spectral Unmixing
Linear unmixing is a more advanced technique that is particularly useful when spectra are highly overlapping.[7][17] It assumes that the signal in each pixel is a linear combination of the signals from each fluorophore present.[11][18]
Prerequisites:
-
A spectral imaging system (a microscope equipped with a spectral detector).
-
Software capable of linear unmixing.
-
Reference spectra for each fluorophore and for autofluorescence.
Step-by-Step Procedure:
-
Acquire Reference Spectra:
-
For each fluorophore in your panel (including 2-DMAF), prepare a single-color control sample.
-
Using the spectral detector, acquire a lambda stack for a region of positive signal. This will generate the reference emission spectrum for that fluorophore.
-
Acquire a lambda stack of an unstained sample to obtain the reference spectrum for autofluorescence.
-
-
Acquire a Lambda Stack of the Experimental Sample:
-
Image your fully stained multicolor sample using the spectral detector to acquire a lambda stack.
-
-
Perform Linear Unmixing:
-
In your imaging software, provide the reference spectra you collected.
-
The software will then use a linear unmixing algorithm to calculate the contribution of each fluorophore (and autofluorescence) to the total signal in every pixel of the lambda stack.[7]
-
The output will be a set of images, each showing the isolated signal from a single fluorophore.
-
Visualizing Spectral Overlap and Correction Workflows
dot graph TD { subgraph "Spectral Overlap" A[2-DMAF Emission] -->|Bleed-through| B(Green Fluorophore Detection Channel); C[Green Fluorophore Emission] --> B; end style A fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style C fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 } caption: Spectral overlap of 2-DMAF.
dot graph TD { subgraph "Linear Unmixing Workflow" A[Acquire Lambda Stack] --> B{Provide Reference Spectra}; B --> C[Linear Unmixing Algorithm]; C --> D[Separated 2-DMAF Signal]; C --> E[Separated Green Fluorophore Signal]; C --> F[Separated Autofluorescence]; end style A fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style F fill:#5F6368,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF } caption: Linear unmixing workflow.
Quantitative Data Summary
| Fluorophore Combination | Potential for Spectral Overlap with 2-DMAF | Recommended Correction Method |
| 2-DMAF and GFP | High | Spectral Unmixing |
| 2-DMAF and RFP | Moderate | Compensation or Spectral Unmixing |
| 2-DMAF and Cy5 | Low | Compensation (if needed) |
Note: The degree of spectral overlap is highly dependent on the specific filter sets and detector settings of your microscope. The information in this table should be used as a general guideline.
Concluding Remarks
Effectively correcting for spectral overlap is paramount for generating accurate and reliable data in multicolor imaging. By understanding the principles behind compensation and spectral unmixing and by diligently using single-color controls, researchers can confidently dissect complex biological systems using this compound and other fluorescent probes. For further assistance, please do not hesitate to contact our technical support team.
References
- Lu, Y., et al. (2020). Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning. PLOS ONE, 15(11), e0242538.
- Kise, K., et al. (2014). Attenuation-corrected fluorescence spectra unmixing for spectroscopy and microscopy. Optics Express, 22(11), 13635-13648.
- Chea, J., et al. (2021). SUFI: An automated approach to spectral unmixing of fluorescent biological images. PLOS ONE, 16(1), e0244143.
-
Nikon's MicroscopyU. (n.d.). Spectral Imaging and Linear Unmixing. Retrieved from [Link]
-
Bitesize Bio. (2021, June 5). Spectral Unmixing in Fluorescence Microscopy. Retrieved from [Link]
-
Evident Scientific. (n.d.). Spectral Bleed-Through (Crossover) in Confocal Microscopy. Retrieved from [Link]
-
Evident Scientific. (n.d.). Spectral Bleed-Through Artifacts in Confocal Microscopy. Retrieved from [Link]
-
McGovern Medical School. (n.d.). Compensation Controls for Multi-fluorochrome Experiments. Retrieved from [Link]
- Li, Y., et al. (2013). Mitigating fluorescence spectral overlap in wide-field endoscopic imaging. Journal of Biomedical Optics, 18(2), 026013.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- Gryczynski, I., et al. (2003). Influence of Conformational Effects on Spectroscopic Properties of 2-Dimethylamino-9(4 -dimethylamino) phenyl-9-fluorenol. Journal of Fluorescence, 13(6), 723-728.
-
McGovern Medical School. (n.d.). Compensation Controls. Retrieved from [Link]
- Jost, A. P., & Waters, J. C. (2019). Fluorescence Filters: Imaging Multiple Fluorophores & Dealing with Bleed-through. Journal of Cell Biology, 218(5), 1433–1436.
-
Bio-Rad Antibodies. (n.d.). Fluorescent Compensation. Retrieved from [Link]
-
Cytometry.org. (n.d.). Spectral Overlap. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C15H13NO). Retrieved from [Link]
-
NV5 Geospatial Solutions, Inc. (n.d.). Linear Spectral Unmixing. Retrieved from [Link]
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectral Imaging and Linear Unmixing in Light Microscopy. Retrieved from [Link]
- Sharma, S., et al. (2022). Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. ACS Omega, 7(43), 38784-38794.
- Chen, Y.-C., et al. (2017). Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies. Chemical Physics Letters, 683, 230-236.
-
Nikon's MicroscopyU. (n.d.). Spectral Imaging and Linear Unmixing. Retrieved from [Link]
-
NV5 Geospatial Solutions, Inc. (n.d.). Linear Spectral Unmixing. Retrieved from [Link]
-
ResearchGate. (n.d.). The comparison of fluorescence quantum yields (Φ) between.... Retrieved from [Link]
- Sharma, S., et al. (2022). Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. ACS Omega, 7(43), 38784-38794.
- Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- Birks, J. B. (1976). Fluorescence quantum yield measurements.
Sources
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- 3. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 4. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Bleedthrough or crosstalk? | Lumencor [lumencor.com]
- 6. Spectral Overlap | CYM [cytometry.mlsascp.com]
- 7. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 8. Compensation Controls for Multi-fluorochrome Experiments | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
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Technical Support Center: Minimizing Background Fluorescence in Fixed Cell Staining with Fluorenone Dyes
Welcome to the technical support center for optimizing your fixed-cell staining experiments using fluorenone-based dyes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background fluorescence, ensuring the acquisition of high-quality, publication-ready images. Here, we delve into the causality behind common issues and provide field-proven, step-by-step protocols to enhance your signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence in fixed-cell staining?
A1: Background fluorescence can be broadly categorized into three main sources:
-
Non-specific dye binding: This occurs when the fluorenone dye binds to cellular components other than the intended target. This can be due to hydrophobic interactions, charge-based interactions, or dye aggregation.[1][2][3]
-
Cellular Autofluorescence: Many cell types and tissues naturally fluoresce due to the presence of endogenous molecules like NAD(P)H, flavins, collagen, elastin, and lipofuscin.[4][5] Fixation, especially with aldehydes like formaldehyde and glutaraldehyde, can exacerbate autofluorescence.[5][6]
-
System and Reagent Issues: This includes autofluorescence from the imaging medium, coverslips, or mounting medium, as well as impurities in reagents.[1][4]
Q2: Are fluorenone dyes particularly prone to causing high background?
A2: Fluorenone-based dyes are known for their high quantum yields and photostability, making them excellent imaging probes.[7][8][9][10][11] However, their hydrophobic nature, a common characteristic of many organic dyes, can sometimes lead to non-specific binding to lipid-rich structures within the cell, potentially contributing to background fluorescence.[12] Dye aggregation, if not properly controlled, can also be a source of non-specific signal.[13][14]
Q3: What is the first step I should take to troubleshoot high background fluorescence?
A3: The first and most critical step is to include proper controls in your experiment. An unstained sample (cells that have gone through the entire fixation, permeabilization, and washing process without the addition of the fluorenone dye) is essential to assess the level of cellular autofluorescence.[15] Additionally, a secondary antibody-only control (if applicable) can help identify non-specific binding of the secondary antibody.[16]
Q4: Can the choice of fixation method influence background fluorescence?
A4: Absolutely. Aldehyde fixatives like paraformaldehyde (PFA) and glutaraldehyde are known to increase autofluorescence by cross-linking proteins and creating fluorescent Schiff bases.[5][6] While PFA is a common choice for preserving cellular morphology, consider reducing the concentration or fixation time.[17] Alternatively, organic solvents like ice-cold methanol or acetone can be used, as they tend to induce less autofluorescence but may not preserve all cellular structures as well.[18][19]
In-depth Troubleshooting Guides
Issue 1: High Background Signal Across the Entire Cell/Tissue
This often points to either a high concentration of the dye leading to non-specific binding or issues with the blocking or washing steps.
Causality: Fluorenone dyes, due to their chemical structure, can non-specifically adsorb to various cellular components if used at too high a concentration. Inadequate blocking leaves cellular surfaces "sticky" to the dye, while insufficient washing fails to remove unbound or loosely bound dye molecules.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high diffuse background.
Actionable Solutions:
-
Optimize Dye Concentration: Titrate your fluorenone dye to find the optimal concentration that provides a bright specific signal with minimal background. Start with the manufacturer's recommended concentration and test a range of dilutions.[1][2]
-
Enhance Blocking:
-
Increase the incubation time for your blocking buffer (e.g., from 30 minutes to 1 hour).[9]
-
Consider changing your blocking agent. Common blockers include Bovine Serum Albumin (BSA) and normal serum from the species of the secondary antibody.[17] For hydrophobic dyes, adding a non-ionic detergent like Tween-20 (0.05-0.1%) to your blocking and antibody dilution buffers can be effective.
-
-
Improve Washing:
Issue 2: Punctate or Granular Background Fluorescence
This type of background is often caused by dye aggregates or binding to specific cellular structures like lysosomes or lipofuscin.
Causality: Fluorenone dyes, like many fluorescent molecules, can form aggregates in aqueous solutions, especially at high concentrations or in inappropriate buffers. These aggregates appear as bright, non-specific puncta. Additionally, lipofuscin, an autofluorescent pigment that accumulates in aging cells, has a granular appearance and can be mistaken for a specific signal.[5]
Troubleshooting Steps:
-
Prevent Dye Aggregation:
-
Always prepare fresh dilutions of your fluorenone dye from a stock solution.
-
Briefly vortex or sonicate the diluted dye solution before adding it to your cells.
-
Filter the diluted dye solution through a 0.22 µm syringe filter.
-
-
Quench Lipofuscin Autofluorescence: If you suspect lipofuscin is the culprit, especially when working with older cells or tissues like the brain, you can use a quenching agent.
Quenching Agent Concentration & Incubation Advantages Disadvantages Sudan Black B 0.1-0.3% in 70% ethanol for 5-20 min Highly effective at quenching lipofuscin.[5][14] Can introduce its own red/far-red fluorescence.[14] TrueBlack® Per manufacturer's protocol Specifically designed to quench lipofuscin with less off-target fluorescence.[6][14] Commercial reagent, higher cost.
Issue 3: High Autofluorescence from Fixation
This is characterized by a diffuse background signal that is present even in unstained control samples.
Causality: Aldehyde fixatives react with amines in cells to form fluorescent products.[5] This is a well-documented source of autofluorescence.
Workflow for Mitigating Fixation-Induced Autofluorescence:
Caption: Methods to reduce fixation-induced autofluorescence.
Actionable Solutions:
-
Sodium Borohydride Treatment: This reducing agent can quench aldehyde-induced autofluorescence.[22]
-
Photobleaching: Intentionally exposing your sample to high-intensity light before staining can "burn out" the autofluorescence.[8][12]
-
Spectral Unmixing: If you have access to a spectral confocal microscope, you can capture the emission spectrum of your unstained sample and computationally subtract it from your stained image.[12]
-
Use Far-Red Dyes: Autofluorescence is often more pronounced in the blue and green channels.[5][14] If possible, choose a fluorenone dye that excites and emits in the far-red spectrum.
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is suitable for cells or tissue sections fixed with formaldehyde or glutaraldehyde.
-
Fix and Permeabilize: Follow your standard protocol for cell/tissue fixation and permeabilization.
-
Prepare NaBH₄ Solution: Freshly prepare a 0.1% (w/v) solution of sodium borohydride in PBS. Caution: Sodium borohydride is a hazardous substance; handle with appropriate safety precautions. The solution should bubble, indicating it is active.[22]
-
Treatment: Incubate your samples in the sodium borohydride solution for 10 minutes at room temperature.[22]
-
Washing: Wash the samples extensively with PBS (3 x 5 minutes each) to remove all traces of sodium borohydride.
-
Proceed with Staining: Continue with your standard blocking and staining protocol.
Protocol 2: Sudan Black B Staining to Quench Lipofuscin Autofluorescence
This protocol is for fixed cells or tissues where lipofuscin is a known issue.
-
Fix and Permeabilize: Perform fixation and permeabilization as usual.
-
Prepare Sudan Black B Solution: Prepare a 0.1% solution of Sudan Black B (SBB) in 70% ethanol. Ensure the solution is well-dissolved and filtered before use.[11][13]
-
Incubation: After rehydration (for tissue sections), incubate the samples in the SBB solution for 5-10 minutes at room temperature.[1]
-
Washing: Wash the samples thoroughly in PBS or 70% ethanol to remove excess SBB.[1]
-
Proceed with Staining: Continue with your immunofluorescence protocol starting from the blocking step.
References
- Photostability Enhancement of Fluorenone-Based Two-Photon Fluorescent Probes for Cellular Nucleus Monitoring and Imaging.
- Design and synthesis of fluorenone-based dyes: two-photon excited fluorescent probes for imaging of lysosomes and mitochondria in living cells.
- Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applic
- Design and synthesis of fluorenone-based dyes: two-photon excited fluorescent probes for imaging of lysosomes and mitochondria in living cells. Cnr-Imm.
- Responsive Fluorophore Aggregation Provides Spectral Contrast for Fluorescence Lifetime Imaging. PMC - NIH.
- Troubleshooting Fluorescence Intensity Plate Reader Experiments. Basicmedical Key.
- Background in Fluorescence Imaging. Thermo Fisher Scientific - ES.
- Design and synthesis of fluorenone-based dyes: two-photon excited fluorescent probes for imaging of lysosomes and mitochondria in living cells. PubMed.
- Troubleshooting in Fluorescent Staining.
- Fluorophilia: fluorophore-containing compounds adhere non-specifically to injured neurons. PubMed.
- Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Keyence.
- Fluorenone-Based Fluorescent and Colorimetric Sensors for Selective Detection of I– Ions: Applications in HeLa Cell Imaging and Logic G
- Does anyone know why I'm having background issues with RNA probes for FISH?.
- Background Reducers for Improved Fluorescent Stains. Biotium.
- Binding of fluorophores to proteins depends on the cellular environment. PMC - NIH.
- How does fluorescent labeling affect the binding kinetics of proteins with intact cells?. bioRxiv.
- Fluorescent Cell Stains for Organelles & Cellular Structures. Biotium.
- The Non-Specific Binding of Fluorescent-Labeled MiRNAs on Cell Surface by Hydrophobic Interaction. PMC - NIH.
- 9 tips to optimize your immunofluorescence staining. ONI Bio.
- Inhibition of nonspecific binding of fluorescent-labelled antibodies to human eosinophils. PubMed.
- using-borohydride-to-quench-autofluorescence-of-glutaraldehyde.pdf.
- Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue. MDPI.
- how to reduce background fluorescence in MDP-rhodamine imaging. Benchchem.
- Change the Fix
- Unprecedented fluorophore photostability enabled by low loss organic hyperbolic m
- Optimization of the Blocking and Signal Preservation Protocol in High‐Parameter Flow Cytometry. NIH.
- Protocols Archive. @abberior.rocks.
- Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supern
- Immunofluorescence (IF/ICC) Tips: Cell Reducing background. Sino Biological.
- Technical Support Center: Managing Autofluorescence in Immunofluorescence Imaging. Benchchem.
- How to quench erythrocyte autofluorescence of skin samples during fluorescence immunochemistry?.
- (PDF) Quenching autofluorescence in tissue immunofluorescence.
- How Quenching Tissue Autofluorescence Works. Lab Manager Magazine.
- How to reduce autofluorescence. Proteintech Group.
- Concepts And Tips For Better Fixed Sample Imaging Results. Bioprocess Online.
- Quenching autofluorescence in tissue immunofluorescence. Semantic Scholar.
- Five key tips for a better multicolor immunofluorescence staining. Novus Biologicals.
- Tech Tip: Five Steps to Successful Cell Membrane Staining & Imaging. Biotium.
- Sample Preparation for Fluorescence Microscopy: An Introduction. Agilent.
- Troubleshooting in Fluorescent Staining.
- Background in Fluorescence Imaging. Thermo Fisher Scientific - ES.
- Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supern
- Flow Cytometry Troubleshooting Guide. Bio-Techne.
- Formation of strong green background fluorescence following a few days after staining?.
- Troubleshooting Tips for Fluorescence Staining. Biotium.
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- 1. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
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- 9. Design and synthesis of fluorenone-based dyes: two-photon excited fluorescent probes for imaging of lysosomes and mitochondria in living cells | IMM Container [imm.cnr.it]
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- 11. The Non-Specific Binding of Fluorescent-Labeled MiRNAs on Cell Surface by Hydrophobic Interaction - PMC [pmc.ncbi.nlm.nih.gov]
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Addressing concentration-dependent aggregation of 2-Dimethylamino-9-fluorenone in solution
Welcome to the technical support center for 2-Dimethylamino-9-fluorenone. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of its concentration-dependent aggregation in solution. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated experimental protocols to help you achieve consistent and reliable results.
Introduction to this compound Aggregation
This compound (DMAF) is a versatile fluorescent probe whose utility can be compromised by its tendency to self-aggregate at higher concentrations. This phenomenon, driven by intermolecular forces such as π-π stacking, can lead to significant changes in its photophysical properties, including shifts in absorption and emission spectra, and often, a reduction in fluorescence intensity, a phenomenon known as Aggregation-Caused Quenching (ACQ).[1][2] Understanding and controlling this behavior is critical for the successful application of DMAF in quantitative assays and imaging.
This guide will equip you with the knowledge to identify, characterize, and mitigate concentration-dependent aggregation, ensuring the integrity and reproducibility of your experimental data.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, presented in a question-and-answer format.
Q1: I'm observing a progressive decrease in fluorescence intensity and a red-shift in the emission peak as I increase the concentration of my this compound solution. What is happening?
A1: This is a classic sign of concentration-dependent aggregation and subsequent fluorescence quenching. At low concentrations, the molecules exist as monomers and fluoresce efficiently. As the concentration increases, the molecules begin to form non-fluorescent or weakly fluorescent aggregates (dimers, oligomers). This process is often accompanied by a red-shift (a shift to longer wavelengths) in the emission spectrum due to the formation of J-aggregates or excimers.[1] The π-π stacking interactions within these aggregates provide non-radiative decay pathways for the excited state, leading to the observed quenching.[1][2]
Q2: My UV-Vis absorbance readings are not scaling linearly with concentration, violating the Beer-Lambert law. Is this related to aggregation?
A2: Yes, this is a strong indication of aggregation. The Beer-Lambert law assumes that the absorbing species does not interact with other molecules in a way that alters its molar absorptivity. When this compound molecules aggregate, the electronic environment of the chromophore changes, leading to a deviation from the expected linear relationship between absorbance and concentration. You may observe changes in the shape of the absorption spectrum, such as the appearance of new bands or shoulders, as the concentration increases.[3][4][5]
Q3: I've prepared my stock solution in DMSO, but when I dilute it into my aqueous assay buffer, I see a precipitate or a cloudy solution. How can I resolve this?
A3: This issue arises from the poor aqueous solubility of this compound. While it may be soluble in a polar aprotic solvent like DMSO, introducing it into an aqueous environment can cause it to crash out of solution and form large aggregates or a precipitate. This is a common challenge with hydrophobic small molecules.[6]
Troubleshooting Steps:
-
Reduce the final concentration of DMSO: Aim for the lowest possible percentage of DMSO in your final assay buffer (typically <1% v/v).
-
Optimize the solvent composition: Consider using a co-solvent system. For example, a mixture of water and a more organic-like solvent such as ethanol or methanol might improve solubility.
-
Incorporate solubilizing agents: The use of non-ionic surfactants like Triton X-100 or cyclodextrins can help to solubilize this compound by encapsulating the hydrophobic molecule within their structures, preventing self-aggregation.[7][8]
-
Sonication: Briefly sonicating the solution after dilution can help to break up larger aggregates and improve dissolution.
Q4: Can solvent polarity affect the aggregation of this compound?
A4: Absolutely. The photophysical properties of fluorenone derivatives are highly sensitive to solvent polarity and proticity.[9][10][11] In polar protic solvents (like water and alcohols), hydrogen bonding interactions between the solvent and the fluorenone molecule can promote fluorescence quenching.[10][12] Changes in solvent polarity can also influence the stability of aggregates. It is crucial to maintain a consistent solvent environment across all experiments to ensure reproducibility.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range where this compound starts to aggregate?
A1: The critical aggregation concentration can vary significantly depending on the solvent system, temperature, and pH. In many organic solvents, aggregation effects can become noticeable at micromolar (µM) concentrations.[1] It is essential to experimentally determine the concentration-dependent behavior in your specific experimental buffer (see Protocol 1 below).
Q2: How can I confirm that the spectral changes I'm seeing are due to aggregation?
A2: A combination of spectroscopic techniques is recommended for confirmation:
-
Concentration-dependent UV-Vis and Fluorescence Spectroscopy: Systematically varying the concentration and observing non-linear changes in absorbance and fluorescence is the primary method.[3][4]
-
Dynamic Light Scattering (DLS): This technique can directly measure the size of particles in solution. The appearance of larger species with increasing concentration provides direct evidence of aggregation.
-
Temperature-dependent studies: Increasing the temperature can often disrupt the weak non-covalent interactions that hold aggregates together, leading to a recovery of monomeric spectroscopic features.
Q3: Are there any chemical modifications to this compound that can reduce its tendency to aggregate?
A3: While direct modification of the compound is an advanced approach, the principles of aggregation-resistant probe design can be informative. Introducing bulky substituents or charged groups (like sulfonates) can sterically hinder or electrostatically repel intermolecular interactions, thereby reducing aggregation.[2] For commercially available this compound, the focus is primarily on formulation and experimental condition optimization.
Q4: What are the consequences of ignoring aggregation in my experiments?
A4: Ignoring aggregation can lead to severe misinterpretation of your data. For instance:
-
In binding assays, aggregation can lead to false-positive or false-negative results.
-
In cellular imaging, aggregates can exhibit different localization patterns and photophysical properties than the monomeric probe.
-
Quantitative measurements of fluorescence will be inaccurate due to quenching.
Part 3: Experimental Protocols & Data Presentation
Protocol 1: Determining the Onset of Aggregation using UV-Vis and Fluorescence Spectroscopy
This protocol provides a step-by-step guide to characterize the concentration-dependent aggregation of this compound.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable organic solvent (e.g., DMSO or Dioxane).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution into your final experimental buffer. It is recommended to cover a wide concentration range, for example, from nanomolar (nM) to high micromolar (µM). Ensure the final percentage of the organic solvent from the stock solution is constant across all samples.
-
UV-Vis Spectroscopy:
-
Acquire the absorption spectrum for each concentration over a relevant wavelength range (e.g., 250-600 nm).
-
Plot the absorbance at the maximum absorption wavelength (λmax) against concentration.
-
-
Fluorescence Spectroscopy:
-
Excite the samples at a wavelength where the monomer absorbs (determined from the UV-Vis spectra).
-
Record the emission spectrum for each concentration.
-
Plot the fluorescence intensity at the emission maximum against concentration.
-
-
Data Analysis:
-
Analyze the Beer-Lambert plot (Absorbance vs. Concentration). A deviation from linearity indicates the onset of aggregation.
-
Analyze the fluorescence intensity plot. A point of inflection or a decrease in the slope often corresponds to the formation of aggregates and quenching.
-
Examine the emission spectra for any shifts in the peak wavelength or changes in the spectral shape.
-
Data Presentation: Expected Spectroscopic Changes with Aggregation
| Parameter | Low Concentration (Monomeric) | High Concentration (Aggregated) |
| UV-Vis Absorbance | Linear increase with concentration. | Non-linear increase; potential peak broadening or new shoulder peaks.[3][5] |
| Fluorescence Emission | Linear increase in intensity. | Sub-linear increase, plateau, or decrease in intensity (quenching).[1][13] |
| Emission Peak (λem) | Consistent peak position. | Often red-shifted (bathochromic shift).[1] |
| Solution Appearance | Clear and transparent. | May become hazy or show visible precipitate at very high concentrations. |
Visualization of the Experimental Workflow
Caption: Workflow for characterizing aggregation of this compound.
Proposed Mechanism of Aggregation and Quenching
The aggregation of planar aromatic molecules like this compound is primarily driven by non-covalent interactions, leading to different excited-state deactivation pathways compared to the monomeric state.
Caption: Aggregation leads to non-radiative decay pathways, causing quenching.
References
-
Sánchez, F. G., Díaz, A. N., Algarra, M., Lovillo, J., & Aguilar, A. (2011). Time resolved spectroscopy of 2-(dimethylamine)fluorene. Solvent effects and photophysical behavior. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Ghattas, M. A., et al. (2024). Molecular dynamics simulations as a guide for modulating small molecule aggregation. Journal of Computer-Aided Molecular Design. [Link]
-
Lee, K.-T., et al. (2021). Combating small molecule aggregation with machine learning. Cell Reports Physical Science. [Link]
-
St-Pierre, J. P., & Gibbs, S. L. (2021). Responsive Fluorophore Aggregation Provides Spectral Contrast for Fluorescence Lifetime Imaging. ACS Omega. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 224105, this compound. [Link]
-
Lee, J., Sakaguchi, T., & Kwak, G. (2025). Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy. Photochem. [Link]
-
Aggregation makes fluorescent probes better and brighter. (2020). RSC Blogs. [Link]
-
Lee, K.-T., et al. (2021). Combating small molecule aggregation with machine learning. Semantic Scholar. [Link]
-
Bar, A. K., et al. (2018). Probing the Aggregation and Signaling Behavior of Some Twisted 9,9′-Bianthryl Derivatives: Observation of Aggregation-Induced Blue-Shifted Emission. ACS Omega. [Link]
-
Sánchez, F. G., et al. (2009). Photophysical behaviour of 2-(dimethylamino)-fluorene in organised assemblies. Journal of Inclusion Phenomena and Macrocyclic Chemistry. [Link]
-
Sánchez, F. G., et al. (2009). Photophysical behaviour of 2-(dimethylamino)-fluorene in organised assemblies. ResearchGate. [Link]
-
R S, R., et al. (2019). (a) Concentration-dependent UV/vis absorption and (b) CD spectral changes showing the formation of 1J1 and 1J2 in a 40 : 60 MeOH/water solvent mixture at 293 K. ResearchGate. [Link]
-
Goedhart, J. (2017). Choosing the B(right)est Fluorescent Protein: Aggregation Tendency. Addgene Blog. [Link]
-
Sánchez, F. G., et al. (2011). Table 3 from Time resolved spectroscopy of 2-(dimethylamine)fluorene. Solvent effects and photophysical behavior. Semantic Scholar. [Link]
-
Sharma, S., et al. (2020). Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. ACS Omega. [Link]
-
This compound (C15H13NO). PubChemLite. [Link]
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Zhang, J., et al. (2020). Conjugated Aggregation-Induced Fluorescent Materials for Biofluorescent Probes: A Review. Molecules. [Link]
-
Chen, K., et al. (2021). (a) Concentration-dependent UV-vis absorption spectra and (b) fluorescence emission spectra (λex = 497 nm) of compound 1... ResearchGate. [Link]
-
Spectroscopic Studies of Fluorenone Derivatives. ResearchGate. [Link]
-
Gallego, I., et al. (2021). Development of Small Molecules Targeting α-Synuclein Aggregation: A Promising Strategy to Treat Parkinson's Disease. International Journal of Molecular Sciences. [Link]
-
Liu, C., et al. (2023). Development of small molecules for disrupting pathological amyloid aggregation in neurodegenerative diseases. Exploration of Targeted Anti-tumor Therapy. [Link]
-
Fluorescence Quenching of Fluorenone by Alcohols. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Piezochromic phenomena of 9-fluorenone derivatives. Acta Physica Sinica. [Link]
-
Steinkoenig, J., et al. (2017). (a) Concentration-dependent UV/Vis absorption spectra (dashed grey lines) of merocyanine 1 in 1,4-dioxane at 298 K. ResearchGate. [Link]
-
Liu, Q., et al. (2020). A) Time-dependent of UV-vis absorbance at absorption peaks in water... ResearchGate. [Link]
-
This compound. Stenutz. [Link]
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Abraham, M. H., & Acree, W. E. (2005). Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents. Fluid Phase Equilibria. [Link]
-
Lukinavičius, G., et al. (2013). Fluorescence Quenchers for Hydrazone and Oxime Orthogonal Bioconjugation. Bioconjugate Chemistry. [Link]
-
Eftink, M. R., & Ghiron, C. A. (1992). Fluorescence quenching studies: analysis of nonlinear Stern-Volmer data. Methods in Enzymology. [Link]
-
9H-Fluoren-2-amine, N,N-dimethyl- (CAS 13261-62-6). Cheméo. [Link]
-
Gorka, A. P., et al. (2014). Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores. Bioconjugate Chemistry. [Link]
-
Rakshit, A. K., & Moulik, S. P. (2014). Self-Aggregation of MEGA-9 (N-Nonanoyl-N-methyl-D-glucamine) in Aqueous Medium: Physicochemistry of Interfacial and Solution Behaviors with Special Reference to Formation Energetics and Micelle Microenvironment. The Journal of Physical Chemistry B. [Link]
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Enhancing the quantum yield of fluorenone derivatives through chemical modification.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorenone derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and practical protocols to help you enhance the fluorescence quantum yield of your fluorenone-based compounds. My aim is to combine established scientific principles with field-proven insights to address the common challenges encountered in this area of research.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the photophysical properties of fluorenone and its derivatives.
Q1: Why is the intrinsic fluorescence quantum yield of the parent fluorenone molecule so low?
A1: The parent fluorenone molecule exhibits a very low fluorescence quantum yield, particularly in nonpolar solvents, due to a highly efficient process called intersystem crossing (ISC).[1] In nonpolar environments, the lowest singlet excited state (S1) has a significant n-π* character. This electronic configuration facilitates a rapid transition to the triplet state (T1), a process that is "spin-allowed" according to El-Sayed's rule. Consequently, nearly all the absorbed energy is channeled into the triplet state, resulting in a triplet quantum yield approaching 100% and a fluorescence quantum yield close to zero.[1]
Q2: How does solvent polarity affect the quantum yield of fluorenone derivatives?
A2: Solvent polarity has a profound impact on the quantum yield of fluorenone derivatives. In polar solvents, the energy levels of the n-π* and π-π* excited states can be inverted, with the π-π* state becoming the lowest singlet excited state (S1).[1] This inversion disfavors the rapid intersystem crossing seen in nonpolar solvents, as the transition from a π-π* singlet state to a triplet state is less efficient. This leads to a notable increase in the fluorescence lifetime and quantum yield in polar aprotic solvents like acetonitrile and DMSO.[1] However, in polar protic solvents such as alcohols, the quantum yield is often quenched due to the formation of intermolecular hydrogen bonds with the carbonyl group of the fluorenone.[2][3]
Q3: What are the primary chemical modification strategies to enhance the quantum yield of fluorenone?
A3: The primary strategies involve synthetically modifying the fluorenone core to manipulate its electronic properties and hinder the non-radiative decay pathways. Key approaches include:
-
Introducing Electron-Donating Groups: Attaching electron-donating groups (e.g., amino or methoxy groups) to the fluorenone scaffold can enhance the intramolecular charge transfer (ICT) character of the excited state. This can lead to a significant increase in the fluorescence quantum yield.[4]
-
Creating Azafluorenones: Replacing a carbon atom in the fluorenone ring system with a nitrogen atom (creating an azafluorenone) can alter the electronic landscape of the molecule. Certain azafluorenone derivatives, particularly those with an embedded pyridone motif, have been shown to exhibit moderate fluorescence.[4]
-
Extending π-Conjugation: Building larger, more complex aromatic systems based on the fluorenone core can modulate the energy levels of the excited states and influence the quantum yield.[5]
Q4: What is Aggregation-Caused Quenching (ACQ) and how does it relate to fluorenone derivatives?
A4: Aggregation-Caused Quenching (ACQ) is a common phenomenon where the fluorescence of a molecule decreases at high concentrations or in the solid state.[6][7] This is typically due to the formation of non-emissive aggregates through intermolecular π-π stacking. For many fluorenone derivatives, this can be a significant issue, limiting their application in solid-state devices like organic light-emitting diodes (OLEDs). Strategies to overcome ACQ include designing molecules with bulky substituents that sterically hinder close packing.[8]
Troubleshooting Guide: Experimental Challenges
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My newly synthesized fluorenone derivative has a much lower quantum yield than expected.
Q: I've followed a literature procedure to synthesize a substituted fluorenone, but my fluorescence measurements show a very low quantum yield. What could be the issue?
A: Several factors could be contributing to the unexpectedly low quantum yield. Here's a systematic approach to troubleshooting:
-
Purity of the Compound: Impurities are a common cause of fluorescence quenching.[9]
-
Solvent Choice and Purity: The solvent plays a critical role in the photophysical properties of fluorenones.
-
Concentration Effects: High concentrations can lead to self-quenching or ACQ.[6][9]
-
Action: Measure the quantum yield at several different concentrations to ensure you are in a linear range where absorbance is typically below 0.1.[14]
-
-
Oxygen Quenching: Dissolved oxygen in the solvent can quench fluorescence.
-
Action: For precise measurements, degas your solution by bubbling an inert gas like nitrogen or argon through it before taking the measurement.
-
-
Instrumentation Settings: Incorrect instrument settings can lead to inaccurate readings.
-
Action: Double-check the excitation and emission wavelengths and ensure the slit widths are optimized for your sample.[9]
-
Problem 2: I'm struggling with the synthesis and purification of my fluorenone derivative.
Q: The yield of my synthesis is low, and I'm having difficulty purifying the final product.
A: Synthesis and purification of fluorenone derivatives can be challenging. Here are some insights:
-
Synthesis Route: The classical method for synthesizing the fluorenone parent is the oxidation of fluorene.[15] For derivatives, a variety of methods exist, and the choice of route is critical.[16][17]
-
Purification Strategy: Column chromatography is a common method for purifying fluorenone derivatives.
-
Action: The choice of solvent system is crucial. A combination of a nonpolar solvent like hexane or petroleum ether and a slightly more polar solvent like dichloromethane or toluene is often effective for separating fluorenone from less polar starting materials like fluorene.[10] Recrystallization can also be an effective purification method, but solubility can be a challenge.[10][18]
-
Problem 3: My fluorescence measurements are not reproducible.
Q: I'm getting inconsistent quantum yield values for the same sample. What could be causing this?
A: Lack of reproducibility often points to subtle variations in experimental conditions or sample handling.
-
Photodecomposition: Fluorescent molecules can degrade upon exposure to light, especially the high-intensity light in a fluorometer.[19]
-
Action: Minimize the exposure of your sample to the excitation light. Use fresh samples for each measurement and check for any changes in the absorption spectrum before and after the fluorescence measurement.
-
-
Temperature Fluctuations: Temperature can influence non-radiative decay rates and thus the quantum yield.[20]
-
Action: Ensure your measurements are performed at a constant and recorded temperature. Use a temperature-controlled cuvette holder if available.
-
-
Cuvette Cleanliness: Residual contaminants on the cuvette walls can interfere with measurements.
-
Action: Thoroughly clean your cuvettes with appropriate solvents and check for background fluorescence before adding your sample.
-
Experimental Protocols & Data
This section provides a detailed protocol for a common experiment and summarizes key data in a tabular format.
Protocol: Measuring Relative Fluorescence Quantum Yield
This protocol describes the comparative method, which is a widely used and reliable technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[14][21]
Materials:
-
Fluorometer and UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Spectroscopic grade solvent
-
Quantum yield standard (e.g., quinine sulfate in 0.1 N H₂SO₄, Rhodamine 6G in ethanol)[22][23]
-
Your fluorenone derivative sample
Procedure:
-
Prepare a series of dilute solutions of both the standard and your sample in the same solvent. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1.[14]
-
Measure the UV-Vis absorption spectra for all solutions. Note the absorbance at the excitation wavelength you will use for the fluorescence measurements.
-
Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample. The resulting plots should be linear.
-
Calculate the slope (gradient, m) of the best-fit line for both plots.
-
Calculate the quantum yield (Φ) of your sample using the following equation:[21]
Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)
Where:
-
Φ is the quantum yield
-
m is the slope from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Data Summary: Photophysical Properties of Selected Fluorenone Derivatives
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Reference |
| Fluorenone | Hexane | 380 | 500 | ~0 | [1] |
| Fluorenone | Acetonitrile | - | - | 0.027 | [24] |
| 3-Aminofluorenone | Acetonitrile | - | - | Enhanced | [4] |
| 2,4,7-Trimethoxyfluorenone | Acetonitrile | - | - | Significantly altered | [25] |
Note: This table provides a summary of general trends. Specific values can vary based on experimental conditions.
Visualizations
Workflow for Troubleshooting Low Quantum Yield
This diagram outlines the logical steps to diagnose and resolve issues of low fluorescence quantum yield in your experiments.
Caption: Troubleshooting workflow for low quantum yield.
Key Photophysical Processes in Fluorenone
This diagram illustrates the competing pathways for an excited fluorenone molecule, highlighting why fluorescence is often inefficient.
Caption: Competing deactivation pathways in fluorenone.
References
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Lin, T., et al. (2017). Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies. Chemical Physics Letters, 686, 218-222. [Link]
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ResearchGate. (n.d.). Fluorescence Quenching of Fluorenone by Alcohols. [Link]
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Lee, J., et al. (2022). Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy. MDPI. [Link]
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Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield using the Agilent Cary Eclipse. [Link]
-
Lee, J., Sakaguchi, T., & Kwak, G. (2021). Thermodynamic Fluorescence Behavior of a Fluorenone Derivative through Solvent‐ and Temperature‐Controlled Hydrogen Bonding. Chemistry – An Asian Journal, 16(18), 2695-2701. [Link]
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Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8, 1535–1550. [Link]
-
Ghosh, I., et al. (2014). Excited-state properties of fluorenones: influence of substituents, solvent and macrocyclic encapsulation. Physical Chemistry Chemical Physics, 16, 16436-16445. [Link]
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University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]
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ResearchGate. (n.d.). Synthesis of fluorenone derivatives. [Link]
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Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. [Link]
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Albright Reporter. (1982). Modifications in the separation of fluorene and fluorenone. [Link]
-
Andrews, L. J., Deroulede, A., & Linschitz, H. (1976). Photophysical processes in fluorenone. The Journal of Physical Chemistry, 80(21), 2311-2319. [Link]
-
Seela, F., et al. (2014). Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives. Molecules, 19(9), 14563-14577. [Link]
-
Le Bihan, G., et al. (2008). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. ChemPhysChem, 9(12), 1754-1758. [Link]
-
Rose, B. D., et al. (2011). Electron-Accepting 6,12-Diethynylindeno[1,2-b]fluorenes: Synthesis, Crystal Structures, and Photophysical Properties. Angewandte Chemie International Edition, 50(40), 9402-9406. [Link]
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Shaya, J., et al. (2022). Design, photophysical properties, and applications of fluorene-based fluorophores in two-photon fluorescence bioimaging: A review. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 49, 100451. [Link]
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Reddit. (2012). Describe how you can purify a sample of 9-fluorenone from an impurity that is insoluble in n- hexane. [Link]
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DergiPark. (2022). Synthesis and Characterization of Fluorenone Based Small Molecule and Investigation of Its Photophysical Properties. [Link]
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ResearchGate. (2020). A Perspective on Synthesis and Applications of Fluorenones. [Link]
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ResearchGate. (n.d.). Spectroscopic Studies of Fluorenone Derivatives. [Link]
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Knight, J. R., et al. (2020). Synthesis and Spectrophotometric Analysis of 1-Azafluorenone Derivatives. Molecules, 25(15), 3352. [Link]
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Boston University. (2011). Borohydride Reduction of Fluorenone. [Link]
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ResearchGate. (n.d.). Fluorenone derivatives and the proposed synthesis and evaluation of 1-azafluorenones. [Link]
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Wikipedia. (n.d.). Fluorenone. [Link]
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Organic Syntheses. (n.d.). 2,4,7-trinitrofluorenone. [Link]
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Universal Journal of Pharmaceutical Research. (2023). A study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. [Link]
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ACS Publications. (2012). Detection of Low Quantum Yield Fluorophores and Improved Imaging Times Using Metallic Nanoparticles. [Link]
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Resch-Genger, U., et al. (2005). How to Improve Quality Assurance in Fluorometry: Fluorescence-Inherent Sources of Error and Suited Fluorescence Standards. Journal of Fluorescence, 15, 337–362. [Link]
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ResearchGate. (n.d.). A plausible mechanism for the synthesis of fluorenone from fluorene. [Link]
-
Journal of Materials Chemistry C. (2020). From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. [Link]
-
Reddit. (2023). What are some factors that can affect the quantum yield brightness of a fluorophore?[Link]
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Svirskaite, L. M., et al. (2024). Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices. Journal of Materials Chemistry C, 12, 7552-7562. [Link]
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Chemistry LibreTexts. (2023). Quantum Yield of Fluorescence. [Link]
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ACS Publications. (2020). Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students. [Link]
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ResearchGate. (n.d.). Fluorescence photographs of (a) a luminophore with aggregation-caused.... [Link]
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PubMed Central. (2019). Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers. [Link]
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Semantic Scholar. (n.d.). A solution processable fluorene-fluorenone oligomer with aggregation induced emission enhancement. [Link]
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ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. [Link]
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Technical Support Center: Protocols for Correcting Photobleaching in Quantitative Fluorescence Imaging
A Foreword from Your Application Scientist:
This guide is structured to address the specific issues you might encounter during your experiments. We will move from proactive strategies to minimize photobleaching to robust, step-by-step post-acquisition correction protocols. My goal is to provide not just the "how," but the critical "why" behind these methodologies, empowering you to make informed decisions for cleaner, more reliable data.
Part 1: Proactive Prevention & Minimization of Photobleaching
The most effective way to deal with photobleaching is to minimize it from the outset. Post-acquisition correction is powerful, but it cannot recover information that was never collected. Here are answers to common issues related to acquisition settings.
Troubleshooting & FAQ: Acquisition Settings
Q: My signal fades dramatically during my time-lapse experiment. What are the first things I should check in my acquisition settings?
A: Rapid signal loss is a classic sign of excessive light exposure. Before resorting to post-processing, you must optimize your acquisition parameters. The core principle is to deliver only the minimum number of photons necessary to achieve a sufficient signal-to-noise ratio (SNR).
-
Reduce Excitation Light Intensity: This is the most critical factor. Lower the laser power or use neutral-density (ND) filters to attenuate the light source.[4][5][6] Modern LED light sources offer precise intensity control, often down to a fraction of their full power.[7]
-
Minimize Exposure Time: The shorter the duration your sample is illuminated, the less photobleaching will occur.[2][6] Use the most sensitive detector available (e.g., a back-illuminated sCMOS camera) to capture enough signal with shorter exposures.[1]
-
Reduce Frequency of Acquisition: Only collect as many time points as are necessary to answer your biological question.[2] Avoid unnecessarily high temporal resolution.
-
Implement Smart Illumination: Ensure that the illumination is tightly synchronized with the camera exposure.[1][8] Modern microscope systems use active blanking or fast-switching LEDs to prevent sample illumination when the camera is not actively acquiring an image.[1][8]
Q: How do I choose the right fluorophore to build a photostable experiment?
A: Fluorophore choice is fundamental. Newer generations of synthetic dyes (like Alexa Fluor or DyLight series) and fluorescent proteins are engineered for superior photostability compared to older dyes like FITC.[3][6][9] Always consult fluorophore databases and product datasheets for photostability ratings and quantum yield information when planning your experiment.
Q: What is the role of antifade reagents and how do I use them correctly for live-cell imaging?
A: Antifade reagents are chemical cocktails added to your imaging media that reduce photobleaching, typically by scavenging reactive oxygen species (ROS) that are generated during fluorescence excitation and are major culprits in fluorophore destruction.[10]
-
Mechanism of Action: While not fully understood, most antifade agents act as antioxidants or triplet state quenchers.[11][12] They effectively "mop up" chemically reactive molecules before they can irreversibly damage the fluorophore.[10]
-
For Live-Cell Imaging: It is crucial to use reagents specifically formulated for live cells, such as Trolox or L-Ascorbic acid.[2] Many antifade mounting media for fixed samples are toxic to living cells.[2] Be aware that some live-cell compatible antifade agents can still have biological effects, such as anti-apoptotic properties, which could potentially interfere with your experiment.[13] Always perform control experiments to validate that the reagent itself is not affecting the biology you are observing.
Part 2: Post-Acquisition Correction Models & Protocols
Even with an optimized imaging setup, some degree of photobleaching is often unavoidable in long-term experiments. Post-acquisition correction methods mathematically compensate for this intensity decay. The popular open-source software Fiji (an ImageJ distribution) includes a powerful "Bleach Correction" plugin that implements several of the methods discussed below.[14][15][16]
Workflow for Selecting a Correction Method
Before diving into protocols, it's essential to choose the right tool for the job. Your choice will depend on the characteristics of your data and your experimental goal.
Exponential Decay Correction
Q: My fluorescence decay appears to follow a smooth, predictable curve. Is an exponential fit appropriate for my data?
A: Yes. The process of photobleaching can often be modeled as a first-order reaction, resulting in an exponential decay of the fluorophore population.[17][18] If the mean intensity of your image stack over time shows a clear exponential decay, this method is often the most accurate for quantitative correction. The Fiji "Bleach Correction" plugin provides this functionality.[14][19]
This protocol provides a self-validating system to correct for photobleaching using an exponential fit.
-
Open Image Sequence: Open your time-lapse data (e.g., a .tif stack) in Fiji.
-
Launch Plugin: Navigate to Image > Adjust > Bleach Correction.[14]
-
Select Method: In the dialog box, choose "Exponential Fitting". The plugin often uses an "Exponential with Offset" model, which is robust.[15][20]
-
Execute Correction: Click "OK". The plugin will perform two key actions:
-
Validation Step 1 (Visual): A plot showing the original decay and the fitted curve will be displayed. Visually inspect the fit. If the red fitted line does not closely follow the black data points, this method may not be appropriate.[20]
-
Validation Step 2 (Quantitative): The plugin generates a new, corrected image stack. To validate the correction, generate a new time-series plot from this corrected stack (Image > Stacks > Plot Z-axis Profile). The resulting plot should show a stable, flat mean intensity over time. If you see an upward or downward trend, the fit was not optimal.
Troubleshooting:
-
Poor Fit Quality: If the decay is not a simple exponential (e.g., due to complex photophysics or abrupt changes in imaging conditions), the fit will be poor.[14] In this case, consider the Simple Ratio method.
-
Noise Amplification: Be aware that in later frames where the original signal is low, this method can amplify noise. This is a fundamental trade-off.
Simple Ratio and Histogram Matching Methods
Q: My experiment involves abrupt intensity changes or the decay isn't a clean exponential. What are my options?
A: For non-exponential decay, two other methods are commonly used: Simple Ratio and Histogram Matching.
-
Simple Ratio Method: This method doesn't assume any specific decay shape. It calculates a correction factor for each frame based on the ratio of the mean intensity of a reference frame (usually the first) to the mean intensity of the current frame.[14][21] It's flexible but can be highly sensitive to the accurate measurement of background intensity.[14] An incorrect background subtraction can lead to significant errors in correction.[14]
-
Histogram Matching Method: This is a novel approach that forces the intensity histogram of each frame to match the histogram of a reference frame.[14][16] This method is excellent for improving the visual quality of a time-lapse movie for segmentation or presentation.[15] However, it is NOT suitable for quantitative intensity analysis , as it fundamentally alters the pixel intensity distribution rather than applying a uniform scaling factor.[15][22]
Table 1: Comparison of Common Post-Acquisition Correction Methods
| Method | Principle | Best For | Key Assumption(s) | Major Limitation(s) |
| Exponential Fit | Fits an exponential decay curve to the mean intensity over time and normalizes each frame.[14] | Datasets with clear, mono-exponential photobleaching. Quantitative analysis. | The bleaching process follows a single exponential decay curve.[14] | Inaccurate if decay is not exponential; can amplify noise in later frames. |
| Simple Ratio | Normalizes each frame's intensity based on its ratio to a reference frame's intensity.[14][21] | Datasets with non-exponential decay or abrupt changes. | The mean intensity of the entire scene would be constant in the absence of bleaching.[21] | Highly sensitive to accurate background subtraction; can amplify noise.[14] |
| Histogram Matching | Modifies pixel values so each frame's intensity histogram matches a reference frame.[14][21] | Improving visual quality for segmentation or creating movies. | The overall intensity distribution of the scene is constant over time.[22] | Not for quantitative analysis. Fundamentally alters pixel intensity relationships.[15][22] |
| Ratiometric | Normalizes a bleaching-prone channel to a stable, co-localized reference channel. | Experiments with an internal, photostable reference standard. | The reference fluorophore is truly photostable and its concentration does not change. | Requires a suitable, co-expressed or co-labeled stable fluorophore. |
Ratiometric Correction using a Stable Reference
Q: I have co-expressed a stable fluorophore (e.g., mCherry) along with my more photolabile protein of interest (e.g., EGFP). How can I leverage this for the most robust correction?
A: This is an excellent experimental design. Ratiometric imaging is a powerful technique for correcting not only for photobleaching but also for variations in expression levels, cell path length, and excitation intensity.[23][24] The logic is to normalize the signal from your experimental fluorophore (the reporter) to the signal from a stable fluorophore (the reference).
-
Acquire Dual-Channel Images: Ensure your time-lapse data is a two-channel stack, with your experimental probe in one channel and the stable reference in the other.
-
Split Channels: Open the stack and use Image > Color > Split Channels to separate the two channels into individual windows.
-
Background Subtraction (Crucial): For both channels, accurately measure the mean background intensity from a region of the image that contains no cells. Use the Process > Subtract... tool to subtract this value from each stack. This step is critical to prevent division-by-zero errors and artifacts.
-
Image Calculator: Navigate to Process > Image Calculator....
-
Set Image1 to your experimental channel (e.g., EGFP).
-
Set Operation to Divide.
-
Set Image2 to your reference channel (e.g., mCherry).
-
Check the box for "Create new window" and "32-bit (float) result".
-
-
Execute and Validate: Click "OK". The output will be a new stack where each pixel's value is the ratio of the experimental to the reference signal. This ratiometric stack is now corrected for photobleaching. Plot the Z-axis profile of a region of interest to confirm that the signal is stable over time.
Troubleshooting:
-
Noisy Ratio: If the reference signal (denominator) is very low, the resulting ratio can be extremely noisy. Ensure your reference fluorophore is bright and expressed at a sufficient level.
-
Mismatched Localization: This method assumes the two fluorophores are in the same subcellular location. If they are not, the ratio will not be meaningful.
Part 3: Final Validation & FAQs
Q: How can I be certain my correction method isn't creating an artifact and distorting the biological reality?
A: This is the most important question a careful scientist can ask. Validation is key.
-
Control Sample: The gold standard is to image a fixed sample under the same time-lapse conditions. In a fixed sample, there should be no biological change. After applying your correction protocol, the fluorescence intensity should remain perfectly flat. Any remaining trend indicates an imperfection in your correction model.
-
Ground Truth: If possible, correlate your fluorescence intensity data with a non-fluorescent metric. For example, if you are measuring the accumulation of a fluorescent protein, can you correlate this with a change in cell morphology measured via transmitted light?
By combining proactive minimization at the microscope with careful, validated post-acquisition correction, you can overcome the challenges of photobleaching and produce quantitative data with the highest degree of scientific integrity.
References
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Miura, K. (2020). Bleach correction ImageJ plugin for compensating the photobleaching of time-lapse sequences. F1000Research, 9, 1494. [Link]
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Andor Technology. (n.d.). How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. Andor Technology Learning Centre. [Link]
-
Biocompare. (2018). Photobleaching in Live Cell Imaging. Biocompare. [Link]
-
Keyence. (n.d.). How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Keyence. [Link]
-
Olenych, S. G., et al. (2021). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science. [Link]
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ImageJ Wiki. (n.d.). Bleach Correction. ImageJ Wiki. [Link]
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Keyence. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Keyence. [Link]
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Miura, K. (2016). BleachCorrector. CMCI works. [Link]
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PubMed. (2020). Bleach correction ImageJ plugin for compensating the photobleaching of time-lapse sequences. PubMed. [Link]
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ResearchGate. (2020). Bleach correction ImageJ plugin for compensating the photobleaching of time-lapse sequences. ResearchGate. [Link]
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Sterenborg, H. J., et al. (1995). Mathematical description of photobleaching in vivo describing the influence of tissue optics on measured fluorescence signals. Lasers in Medical Science. [Link]
-
Vogelsang, J., et al. (2011). Mechanisms and advancement of antifading agents for fluorescence microscopy and single-molecule spectroscopy. ChemPhysChem. [Link]
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ACS Publications. (2025). Ratiometric Imaging for Quantification of Elevated Ca2+ in Neurons Using Synthetic Low-Affinity Fluorescent Probe. ACS Publications. [Link]
-
Evident Scientific. (n.d.). Fluorescence Microscopy Configuration and Photomicrography Errors. Evident Scientific. [Link]
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Bitesize Bio. (2025). “Where the hell did my signal go?” AKA The Problems (and Uses) of 'Photobleaching' in Microscopy and Imaging. Bitesize Bio. [Link]
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Hendrix, J. (2014). Chapter 3 Photobleaching Correction. Thesis. [Link]
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Marx, A. (2022). Bleaching Correction. napari Plugin. [Link]
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Levi, V., et al. (2018). Ratiometric widefield imaging with spectrally balanced detection. Optics Express. [Link]
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YouTube. (2021). FIJI (ImageJ): Ratiometric Measurement. YouTube. [Link]
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arXiv. (2023). PARAMETER IDENTIFIABILITY IN PDE MODELS OF FLUORESCENCE RECOVERY AFTER PHOTOBLEACHING. arXiv. [Link]
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Oxford Academic. (n.d.). Photobleaching/Photoblinking Differential Equation Model for Fluorescence Microscopy Imaging. Oxford Academic. [Link]
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PubMed Central. (n.d.). Quantitative fluorescence loss in photobleaching for analysis of protein transport and aggregation. PubMed Central. [Link]
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ResearchGate. (2025). (PDF) Photobleaching/Photoblinking Differential Equation Model for Fluorescence Microscopy Imaging. ResearchGate. [Link]
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Bioimage Analysis Wiki. (2021). Bleach Corrector. Bioimage Analysis Wiki. [Link]
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PubMed Central. (n.d.). Photobleaching Methods to Study Golgi Complex Dynamics in Living Cells. PubMed Central. [Link]
-
Wikipedia. (n.d.). Photobleaching. Wikipedia. [Link]
-
YouTube. (2021). Histogram Matching/Specification in Digital Image Processing with example and perform in MATLAB|#DIP. YouTube. [Link]
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Validation & Comparative
A Comparative Analysis of the Photostability of 2-Dimethylamino-9-fluorenone, Fluorescein, and Rhodamine
For researchers, scientists, and drug development professionals engaged in fluorescence-based assays, the selection of a robust fluorescent probe is paramount. Among the critical performance attributes of a fluorophore, photostability—the intrinsic resistance to light-induced degradation—dictates the reliability and temporal window of imaging experiments. This guide provides an in-depth comparison of the photostability of 2-Dimethylamino-9-fluorenone, a member of the fluorenone class of dyes, with the widely utilized xanthene dyes, fluorescein and rhodamine.
While fluorescein and rhodamine are benchmark fluorophores with well-documented photophysical properties, the photostability of fluorenone derivatives like this compound is less characterized in the context of biological imaging. This guide will synthesize available data, discuss the underlying chemical structures and photobleaching mechanisms, and provide a framework for selecting the appropriate fluorophore for demanding applications.
Understanding Photostability: More Than Just a Number
Photostability refers to a fluorophore's ability to withstand repeated cycles of excitation and emission without undergoing irreversible chemical changes that lead to a loss of fluorescence, a phenomenon known as photobleaching.[1] This process is a significant constraint in fluorescence microscopy, particularly in time-lapse imaging and single-molecule studies.[2] The primary mechanism of photobleaching often involves the transition of the excited fluorophore to a long-lived triplet state, from which it can react with molecular oxygen to produce reactive oxygen species (ROS) that degrade the dye molecule.[3]
The Dyes at a Glance: Structural and Photophysical Hallmarks
The photostability of a fluorophore is intrinsically linked to its molecular structure. The three classes of dyes discussed here possess distinct structural features that influence their resilience to photobleaching.
-
Fluorescein: Characterized by a xanthene core with two phenol rings, fluorescein is known for its high quantum yield but is notoriously susceptible to photobleaching.[4] Its phenolate form is prone to photooxidation.
-
Rhodamine: Also based on a xanthene core, rhodamines feature amino group substitutions that enhance their photostability compared to fluorescein. The rigid, planar structure of many rhodamine derivatives contributes to their improved performance.
-
This compound: This dye belongs to the fluorenone family, which is characterized by a tricyclic aromatic system with a central carbonyl group. The presence of an electron-donating dimethylamino group and the electron-withdrawing fluorenone core creates a "push-pull" electronic system. Such systems can exhibit high fluorescence quantum yields and, in some cases, enhanced photostability, though quantitative data for this specific derivative is limited.[5][6]
Quantitative Comparison of Photostability
The most common metric for quantifying photostability is the photobleaching quantum yield (Φ_b), which represents the probability of a fluorophore being destroyed per absorbed photon. A lower Φ_b indicates higher photostability. Another useful parameter is the photobleaching half-life (t_1/2), the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.
| Dye Class | Representative Dye | Photobleaching Quantum Yield (Φ_b) | Photostability Profile |
| Fluorenone | This compound | Data not readily available; expected to be moderate to high. | The rigid tricyclic structure and push-pull system may confer good photostability, but this requires experimental verification. |
| Xanthene (Fluorescein type) | Fluorescein (FITC) | ~10⁻⁴ - 10⁻⁵ | Low to moderate; prone to rapid photobleaching, especially in the presence of oxygen.[2] |
| Xanthene (Rhodamine type) | Rhodamine B | ~10⁻⁶ - 10⁻⁷ | High; significantly more photostable than fluorescein due to its more rigid structure and amino substituents.[7] |
Note: Photobleaching quantum yields are highly dependent on experimental conditions such as excitation intensity, oxygen concentration, and the local chemical environment.[8] The values presented are approximate and intended for comparative purposes.
Delving into Photobleaching Mechanisms
The disparate photostability of these dye classes can be attributed to their distinct photochemical degradation pathways.
Caption: Generalized Jablonski diagram illustrating the key photophysical processes leading to photobleaching.
Fluorescein readily undergoes intersystem crossing to the triplet state, making it highly susceptible to oxygen-mediated photobleaching.[3] Rhodamines, with their more rigid structures, exhibit a lower probability of intersystem crossing, thus reducing the formation of reactive triplet states and enhancing their photostability.[9] For this compound, the intramolecular charge transfer character of its "push-pull" system can influence the energy levels of the singlet and triplet states, potentially altering the rate of intersystem crossing and, consequently, its photostability.[5]
Experimental Protocol for Comparative Photostability Assessment
To empirically compare the photostability of these dyes, a standardized protocol is essential. The following outlines a method for measuring the photobleaching half-life using fluorescence microscopy.
Materials:
-
Solutions of this compound, fluorescein, and rhodamine B at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Microscope slides and coverslips.
-
Fluorescence microscope equipped with a stable light source (e.g., laser or LED) and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a thin film of each dye solution on a microscope slide and allow it to dry, or embed the dyes in a polymer matrix to immobilize them.
-
Microscope Setup: Turn on the fluorescence microscope and allow the light source to stabilize. Select the appropriate filter sets for each dye.
-
Image Acquisition:
-
Focus on the sample and adjust the camera settings (exposure time, gain) to obtain a strong initial signal without saturation.
-
Begin continuous image acquisition at a fixed frame rate.
-
Continue imaging until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Use image analysis software to measure the mean fluorescence intensity of a region of interest (ROI) in each frame.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the decay curve to a single or double exponential function to determine the photobleaching half-life (t_1/2).
-
Caption: Experimental workflow for determining the photobleaching half-life of fluorescent dyes.
Concluding Remarks and Future Directions
The photostability of this compound presents an intriguing area for further investigation. Based on the structural characteristics of fluorenones and "push-pull" dyes, it is plausible that this compound exhibits favorable photostability. However, direct experimental comparisons under standardized conditions are necessary to definitively position it relative to fluorescein and rhodamine. Researchers are encouraged to perform such comparative studies to expand the palette of robust fluorophores available for advanced fluorescence imaging.
References
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Royal Society of Chemistry. (2015). Design and synthesis of fluorenone-based dyes: two-photon excited fluorescent probes for imaging of Lysosomes and Mitochondria in living cells. Available at: [Link]
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The Suitability of 2-Dimethylamino-9-fluorenone as a Specific Cellular Organelle Probe: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of cellular biology, the precise visualization of organelles is paramount to understanding cellular function, disease progression, and the efficacy of therapeutic interventions. The ideal fluorescent probe for such applications must exhibit high specificity, robust photostability, minimal cytotoxicity, and bright fluorescence in the target environment. This guide provides a comprehensive evaluation of 2-Dimethylamino-9-fluorenone as a potential probe for cellular organelles, comparing its inferred properties with established standards, particularly those used for lipid droplet staining.
The Landscape of Organelle Probes: A Focus on Lipid Droplets
Lipid droplets are dynamic organelles central to lipid metabolism and storage, implicated in a range of physiological processes and diseases.[1][2] Their visualization is crucial for research in areas such as obesity, diabetes, and fatty liver disease.[3] Currently, the most widely used fluorescent probes for lipid droplets are Nile Red and BODIPY 493/503.[2][4]
Nile Red is a classic lipophilic stain known for its solvatochromic properties, meaning its fluorescence emission spectrum shifts depending on the polarity of its environment.[5][6] In the hydrophobic core of lipid droplets, it fluoresces intensely with a yellow-gold emission, while its fluorescence is significantly quenched in aqueous media.[1][5] However, Nile Red is not without its drawbacks; it can also stain other cellular membranes and its broad emission spectrum can lead to crosstalk with other fluorophores.[4][5]
BODIPY 493/503 , another commonly used dye, offers a brighter and more photostable signal for lipid droplets compared to Nile Red.[1][] It exhibits high selectivity for neutral lipids and is compatible with a wide range of fluorescence microscopy applications.[][8] Despite its advantages, BODIPY 493/503 can exhibit some background fluorescence in the cytoplasm.[1][4]
Evaluating this compound: An Inferential Analysis
Direct experimental validation of this compound as a specific organelle probe is not extensively documented in peer-reviewed literature. However, by examining the known properties of the fluorenone core and related derivatives, we can infer its potential performance and compare it to the established probes.
Fluorenone derivatives are known for their inherent fluorescent properties and sensitivity to the molecular environment, which makes them promising candidates for chemical sensors and biological probes.[9] The "push-pull" system created by the electron-donating dimethylamino group and the electron-withdrawing ketone group in this compound suggests the potential for intramolecular charge transfer (ICT), a characteristic often associated with solvatochromic dyes.[9] This property is a key feature of successful lipid droplet probes like Nile Red.
Comparative Analysis of Key Performance Metrics
To provide a clear comparison, the following table summarizes the known or inferred properties of this compound against the well-established lipid droplet probes, Nile Red and BODIPY 493/503.
| Feature | This compound (Inferred) | Nile Red | BODIPY 493/503 |
| Excitation Max. | Likely in the UV-blue range, with potential for solvatochromic shifts | ~515-560 nm (in neutral lipids)[3][5] | ~493 nm[1][10] |
| Emission Max. | Expected to show significant solvatochromic shifts | ~585-638 nm (environment-dependent)[3][5] | ~503 nm[1][10] |
| Selectivity | Unknown, but the fluorenone core's lipophilicity suggests potential for lipid droplet staining. | Stains both neutral lipids and phospholipids.[3] | High for neutral lipids over phospholipids.[] |
| Signal Strength | Unknown. Fluorenone derivatives can have high quantum yields.[9] | Strong fluorescence in hydrophobic environments.[1][5] | Brighter fluorescence signal than Nile Red.[1] |
| Photostability | Unknown. Fluorenone derivatives can exhibit good photostability.[11] | Prone to photobleaching.[3] | High long-term stability.[1][] |
| Cytotoxicity | Some fluorenone derivatives have shown cytotoxicity.[12][13] | Generally low at working concentrations. | Generally low at working concentrations.[4] |
Experimental Workflows: A Blueprint for Validation
To rigorously assess the utility of this compound as a cellular probe, a series of validation experiments are necessary. The following protocols for staining lipid droplets with established probes can be adapted for this purpose.
Experimental Workflow: A Comparative Staining Protocol
Caption: A generalized workflow for comparing the performance of a novel probe against established standards for lipid droplet staining.
Detailed Protocol: Staining Lipid Droplets with BODIPY 493/503
This protocol provides a reliable method for staining lipid droplets in cultured cells.[8][14]
-
Cell Preparation:
-
Staining Solution Preparation:
-
Staining Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) for 20 minutes at room temperature.
-
Wash the cells once with PBS.
-
Add 250 µL of the BODIPY 493/503 working solution to each coverslip and incubate for 15 minutes at 37°C, protected from light.[14]
-
-
Imaging:
-
Wash the cells with PBS to remove the staining solution.
-
Mount the coverslips onto microscope slides.
-
Visualize using a fluorescence microscope with appropriate filters for green fluorescence (Excitation/Emission: ~493/503 nm).[10]
-
Detailed Protocol: Staining Lipid Droplets with Nile Red
Nile Red staining allows for the visualization of intracellular lipid droplets.[6][15][16]
-
Cell Preparation:
-
Prepare cells as described in the BODIPY 493/503 protocol.
-
-
Staining Solution Preparation:
-
Staining Procedure:
-
Treat cells with your test compounds for the desired time.
-
Resuspend the cells in the Nile Red working solution.
-
Incubate for 5-10 minutes at room temperature or 37°C, protected from light.[15]
-
-
Imaging:
-
Wash the cells to remove the working solution.
-
Resuspend the cells in fresh medium or PBS for imaging.
-
Visualize using a fluorescence microscope. For optimal selectivity for lipid droplets, use filter sets for yellow-gold fluorescence (Excitation: 450-500 nm; Emission: >528 nm).[16]
-
Conclusion and Future Directions
While this compound possesses chemical characteristics that suggest its potential as a fluorescent probe, particularly for hydrophobic environments like lipid droplets, its efficacy remains to be experimentally validated. Its inferred properties, based on the behavior of other fluorenone derivatives, indicate that it could exhibit useful solvatochromic and fluorescence properties.[9][17]
However, without direct comparative data on its specificity, photostability, and cytotoxicity, established probes like BODIPY 493/503 and Nile Red remain the more reliable choices for lipid droplet imaging.[1][4] The experimental workflows outlined in this guide provide a clear path for researchers to directly assess the performance of this compound and other novel compounds. Future studies should focus on a systematic evaluation of its photophysical properties in different solvent systems and in live cells, alongside rigorous testing of its specificity for various organelles and its potential for cytotoxicity.[12] Such research will be crucial in determining whether this compound can be a valuable addition to the molecular toolbox for cellular imaging.
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Collot, M., et al. (2018). Recent Advances in Fluorescent Probes for Lipid Droplets. Molecules, 23(9), 2247. [Link]
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Wang, Y., et al. (2021). A fluorescent probe for lipid droplet polarity imaging with low viscosity crosstalk. Analyst, 146(18), 5644-5649. [Link]
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Sakamoto, A., et al. (2019). Monitoring Lipid Droplet Dynamics in Living Cells by Using Fluorescent Probes. Biochemistry, 58(4), 263-270. [Link]
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Gao, M., et al. (2021). A new organic molecular probe as a powerful tool for fluorescence imaging and biological study of lipid droplets. Theranostics, 11(1), 1-13. [Link]
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Ledingham, M. A. (2022). Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain. protocols.io. [Link]
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Qiu, B., & Simon, M. C. (2016). BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. Bio-protocol, 6(17), e1912. [Link]
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Zhang, Y., et al. (2020). A Red‐Emissive Fluorescent Probe with a Compact Single‐Benzene‐Based Skeleton for Cell Imaging of Lipid Droplets. Chemistry – An Asian Journal, 15(15), 2368-2373. [Link]
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Greenspan, P., Mayer, E. P., & Fowler, S. D. (1985). Nile Red" A Selective Fluorescent Stain for Intracellular Lipid Droplets. The Journal of cell biology, 100(3), 965-973. [Link]
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Greenspan, P., Mayer, E. P., & Fowler, S. D. (1985). Nile red: a selective fluorescent stain for intracellular lipid droplets. The Journal of cell biology, 100(3), 965–973. [Link]
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Redzimski, M., & Heldt, J. R. (2005). Influence of Conformational Effects on Spectroscopic Properties of 2-Dimethylamino-9(4′-dimethylamino)phenyl-9-fluorenol. Journal of Fluorescence, 15(5), 723-730. [Link]
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ResearchGate. (2019). What is the alternative dye for Nile red (NR) for solvent polarity testing?. Retrieved from [Link]
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Agilent. (n.d.). Comparison of Different Cell Types for Neutral Lipid Accumulation. Retrieved from [Link]
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Singh, S., et al. (2022). Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. ACS omega, 7(4), 3591–3605. [Link]
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Cheng, Y. C., et al. (2017). Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies. Chemical physics letters, 685, 22–27. [Link]
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El-Sayed, N. F., et al. (2020). Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents. Journal of the Iranian Chemical Society, 17(12), 3291-3314. [Link]
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A Quantitative Comparison of 2-Dimethylamino-9-fluorenone with Commercial Fluorescent Dyes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of fluorescent probes, the demand for environmentally sensitive dyes with tunable photophysical properties is ever-present. The fluorene and fluorenone scaffolds have emerged as promising platforms for the development of such probes due to their rigid, planar structures and rich photochemistry.[1] This guide provides a detailed quantitative comparison of a specific fluorenone derivative, 2-Dimethylamino-9-fluorenone, with three widely used commercial fluorescent dyes: Fluorescein, Rhodamine B, and Coumarin.
The core of this compound features a fluorenone system, which acts as an electron-withdrawing moiety, conjugated with an electron-donating dimethylamino group. This "push-pull" architecture is the foundation for its interesting photophysical properties, including its sensitivity to the local environment.[1] Understanding how this emerging dye performs against established standards is crucial for researchers selecting the optimal tool for their specific application, be it in cellular imaging, biosensing, or materials science. This guide will delve into the key performance metrics of these dyes—molar absorptivity, fluorescence quantum yield, and photostability—supported by detailed experimental protocols to ensure scientific integrity and reproducibility.
The Dyes: A Structural Overview
A fundamental understanding of the chemical structure of each dye is essential to appreciate the origins of their distinct photophysical behaviors.
Figure 2. Workflow for the determination of molar absorptivity.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the dye in the desired solvent (e.g., ethanol) with a precisely known concentration.
-
Serial Dilutions: Perform a series of accurate dilutions of the stock solution to obtain at least five different concentrations. The absorbance of the most concentrated solution should not exceed 1.0 to ensure linearity.
-
Absorbance Measurement: Using a calibrated UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorption (λmax). Use the pure solvent as a blank.
-
Data Analysis: Plot the measured absorbance at λmax against the corresponding concentrations.
-
Calculation: Perform a linear regression on the plotted data. According to the Beer-Lambert law (A = εcl), the slope of the line will be equal to the molar absorptivity (ε) multiplied by the path length of the cuvette (typically 1 cm).
Protocol 2: Determination of Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is determined relative to a well-characterized standard with a known quantum yield.
Figure 3. Workflow for the determination of fluorescence quantum yield.
Step-by-Step Methodology:
-
Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. For example, quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) is a common standard. [2]2. Solution Preparation: Prepare dilute solutions of both the sample and the standard in the same solvent.
-
Absorbance Measurement: Measure the absorbance of both solutions at the chosen excitation wavelength. The absorbance should be kept below 0.1 to minimize inner filter effects.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of both the sample and the standard at the same excitation wavelength and under identical experimental conditions (e.g., slit widths, detector voltage).
-
Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Calculation: The quantum yield of the sample (Φf,sample) is calculated using the following equation:
Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)
where:
-
Φf,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Protocol 3: Assessment of Photostability
Photostability is a critical parameter for applications involving prolonged or intense light exposure, such as fluorescence microscopy. A common method to assess photostability is to measure the rate of photobleaching.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of the fluorescent dye in the desired solvent.
-
Initial Measurement: Measure the initial fluorescence intensity (or absorbance) of the sample.
-
Photobleaching: Continuously expose the sample to a high-intensity light source (e.g., the excitation light from a spectrofluorometer or a microscope laser) for a defined period.
-
Time-course Measurement: Periodically measure the fluorescence intensity (or absorbance) of the sample over time during the exposure.
-
Data Analysis: Plot the normalized fluorescence intensity as a function of exposure time. The rate of decay of the fluorescence signal is an indicator of the dye's photostability. Often, the time it takes for the fluorescence to decrease to half its initial value (the photobleaching half-life) is reported as a quantitative measure of photostability.
Conclusion
This guide provides a framework for the quantitative comparison of this compound with established commercial fluorescent dyes. While a complete dataset for this compound is still emerging, the analysis of its structural features and the photophysical properties of related fluorene and fluorenone derivatives strongly suggests its potential as an environmentally sensitive fluorophore. Its "push-pull" electronic structure is expected to result in significant solvatochromism, making it a valuable tool for probing local environmental polarity.
The provided experimental protocols offer a robust methodology for researchers to conduct their own comparative studies, ensuring data integrity and reproducibility. As more quantitative data on this compound becomes available, a more comprehensive picture of its performance relative to commercial standards will emerge, further guiding its application in the fields of chemical biology, materials science, and drug discovery.
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A Senior Application Scientist's Guide to Benchmarking the Two-Photon Absorption Cross-Section of 2-Dimethylamino-9-fluorenone Derivatives
For researchers, scientists, and drug development professionals venturing into the realm of two-photon (2P) applications, the selection of a suitable chromophore is paramount. The two-photon absorption (2PA) cross-section (σ₂) is a critical performance metric, directly influencing the efficiency of processes such as two-photon fluorescence microscopy, photodynamic therapy, and 3D microfabrication. This guide provides an in-depth comparative analysis of 2-Dimethylamino-9-fluorenone and its derivatives, benchmarked against established standards. We will delve into the causality behind experimental choices for measuring σ₂, present a detailed protocol, and offer insights into structure-property relationships to guide your chromophore selection.
The Significance of the Fluorenone Scaffold and the Role of the Dimethylamino Group
The fluorene core is a well-established building block in the design of organic chromophores for nonlinear optics. Its rigid, planar structure and extended π-conjugation system provide a robust framework for efficient two-photon absorption. The introduction of a potent electron-donating group, such as the dimethylamino group at the 2-position of the 9-fluorenone core, significantly enhances the 2PA cross-section. This is attributed to the creation of a strong intramolecular charge transfer (ICT) character upon excitation. The carbonyl group at the 9-position acts as an electron acceptor, establishing a donor-π-acceptor (D-π-A) motif that is highly conducive to large nonlinear optical responses.
The dimethylamino group, specifically, is a popular choice due to its strong electron-donating ability and its relative synthetic accessibility. Variations in the substitution at the amino group or the introduction of other functional groups on the fluorenone backbone can be used to fine-tune the photophysical properties, including the 2PA cross-section and the wavelength of maximum absorption.
Comparative Analysis of 2PA Cross-Sections
To provide a clear performance benchmark, we compare the 2PA cross-section of a representative this compound derivative with other fluorenone analogues and two widely recognized benchmark molecules: Rhodamine B and Fluorescein. The 2PA cross-section is typically measured in Göppert-Mayer units (GM), where 1 GM = 10⁻⁵⁰ cm⁴s photon⁻¹ molecule⁻¹.
| Compound | Peak 2PA Wavelength (nm) | Peak 2PA Cross-Section (σ₂) (GM) | Reference(s) |
| Benchmark Standards | |||
| Rhodamine B (in methanol) | ~800-840 | ~20-150 | [1][2][3] |
| Fluorescein (in alkaline water) | ~760-800 | ~20-50 | [1][4][5] |
| Fluorenone Derivatives | |||
| 2,7-bis(diphenylamino)-9-fluorenone | ~720 | ~100 - 230 | [6] |
| A D-A-D Fluorene Derivative | ~850 | ~1200 | [7] |
| A D-π-A Fluorene Derivative | ~828 | ~1093 | [8] |
| Symmetrical Fluorenone Derivatives | ~720 | ~100 - 230 | [6] |
Note: The 2PA cross-section values can vary depending on the solvent, laser pulse duration, and measurement technique. The values presented here are for comparative purposes and are sourced from literature.
From the table, it is evident that fluorenone derivatives, particularly those with extended conjugation and strong donor-acceptor motifs, can exhibit significantly larger 2PA cross-sections than standard benchmarks like Rhodamine B and Fluorescein. The inclusion of multiple donor groups, as in the 2,7-disubstituted fluorenones, and the strategic design of D-A-D or D-π-A systems can lead to a substantial enhancement of the 2PA response.
Experimental Protocol: Measuring the 2PA Cross-Section using the Z-Scan Technique
The Z-scan technique is a robust and widely used method for determining the nonlinear optical properties of materials, including the 2PA coefficient (β), from which the 2PA cross-section (σ₂) can be calculated.[9] The principle lies in translating a sample along the propagation path (z-axis) of a focused laser beam and measuring the change in transmittance.
Causality Behind Experimental Choices
-
Open-Aperture Z-Scan: To specifically measure the nonlinear absorption, an "open-aperture" configuration is employed.[9] In this setup, the entire transmitted laser beam is collected by the detector. Any change in transmittance as the sample moves through the focal point is due to nonlinear absorption processes like 2PA. This is because at the focal point, the laser intensity is highest, leading to a higher probability of two-photon absorption and thus a decrease in the transmitted intensity.
-
Femtosecond Pulsed Laser: A femtosecond pulsed laser is the excitation source of choice. The high peak power of these lasers is essential to induce the nonlinear 2PA process efficiently, while the low average power minimizes the risk of thermal damage to the sample.
-
Choice of Solvent: The solvent should be transparent at both the fundamental and the two-photon excitation wavelengths to avoid any interfering absorption. It should also be of high purity to prevent scattering or absorption from impurities.
-
Concentration of the Sample: The concentration of the chromophore solution should be carefully chosen to ensure a measurable nonlinear absorption signal without significant linear absorption at the excitation wavelength.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve the this compound derivative in a suitable spectroscopic grade solvent (e.g., dichloromethane, chloroform, or toluene) to a known concentration (typically in the range of 10⁻³ to 10⁻⁵ M).
-
Ensure the solution is optically clear and free of any particulates.
-
Fill a cuvette of known path length (e.g., 1 mm) with the solution.
-
-
Z-Scan Experimental Setup:
-
The output of a femtosecond pulsed laser (e.g., a Ti:sapphire laser) is spatially filtered to obtain a Gaussian beam profile (TEM₀₀ mode).
-
The laser beam is focused using a lens with a known focal length.
-
The sample cuvette is mounted on a motorized translation stage that can move it along the z-axis through the focal point of the lens.
-
A photodetector is placed after the sample to collect the transmitted light. For an open-aperture Z-scan, the entire beam is directed onto the detector.
-
A beam splitter can be used before the focusing lens to direct a portion of the beam to a reference detector to account for any fluctuations in the laser power.
-
-
Data Acquisition:
-
The sample is initially positioned far from the focal point (negative z).
-
The translation stage moves the sample towards and through the focal point (z=0) to a position far from the focus on the other side (positive z).
-
The transmitted intensity is recorded by the photodetector as a function of the sample position (z).
-
-
Data Analysis:
-
The normalized transmittance is calculated by dividing the transmittance at each z-position by the transmittance far from the focus (where nonlinear effects are negligible).
-
The resulting Z-scan trace for a material exhibiting 2PA will be a valley centered at the focal point (z=0), indicating a decrease in transmittance due to nonlinear absorption.
-
The 2PA coefficient (β) is extracted by fitting the experimental data to the theoretical equation for open-aperture Z-scan.
-
The 2PA cross-section (σ₂) is then calculated from β using the following equation: σ₂ = (hνβ) / (NₐC) where h is Planck's constant, ν is the frequency of the incident light, Nₐ is Avogadro's number, and C is the concentration of the solution in mol/cm³.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the Z-scan experiment for measuring the 2PA cross-section.
Caption: Workflow for 2PA cross-section measurement using the Z-scan technique.
Structure-Property Relationships and Design Considerations
The 2PA cross-section of fluorenone derivatives can be rationally designed by understanding the following structure-property relationships:
-
Strength of Donor and Acceptor Groups: Increasing the electron-donating strength of the substituent at the 2-position (e.g., from methoxy to dimethylamino) or the electron-withdrawing strength of the acceptor group generally leads to a larger 2PA cross-section.
-
π-Conjugation Length: Extending the π-conjugated system of the fluorenone core, for instance, by introducing vinyl or ethynyl bridges to other aromatic systems, can significantly enhance the 2PA response.
-
Molecular Symmetry: Symmetrical D-A-D or quadrupolar structures often exhibit larger 2PA cross-sections compared to their dipolar D-A counterparts. This is because the simultaneous excitation of two electrons to different excited states can be more efficient in these systems.
-
Planarity: Maintaining a high degree of planarity in the molecular structure is crucial for effective π-electron delocalization and, consequently, a large 2PA cross-section.
Conclusion
This guide has provided a comprehensive framework for benchmarking the two-photon absorption cross-section of this compound derivatives. By understanding the underlying principles of 2PA, employing robust experimental techniques like the Z-scan method, and considering key structure-property relationships, researchers can effectively evaluate and select the most promising chromophores for their specific applications. The fluorenone scaffold, particularly when functionalized with strong electron-donating groups like dimethylamino, offers a versatile platform for the development of next-generation materials with exceptional nonlinear optical properties.
References
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Sheik-Bahae, M., Said, A. A., Wei, T. H., Hagan, D. J., & Van Stryland, E. W. (1990). Sensitive measurement of optical nonlinearities using a single beam. IEEE Journal of Quantum Electronics, 26(4), 760-769. [Link]
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Van Stryland, E. W., & Sheik-Bahae, M. (1998). Z-scan measurements of optical nonlinearities. In Characterization of Materials. John Wiley & Sons, Inc. [Link]
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Belfield, K. D., Morales, A. R., Hales, J. M., Hagan, D. J., Van Stryland, E. W., Schafer, K. J., & Yao, S. (2002). New two-photon absorbing fluorene derivatives: Synthesis and nonlinear optical characterization. Organic Letters, 4(24), 4305-4308. [Link]
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Xu, C., & Webb, W. W. (1996). Measurement of two-photon excitation cross sections of molecular fluorophores with data from 690 to 1050 nm. Journal of the Optical Society of America B, 13(3), 481-491. [Link]
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Newport Corporation. (n.d.). Z-Scan for the Characterization of Transparent Optical Materials. Retrieved from [Link]
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Schafer-Hales, K. J., Morales, A. R., Belfield, K. D., Hagan, D. J., & Van Stryland, E. W. (2005). Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications. Journal of biomedical optics, 10(5), 051402. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of 2-Dimethylamino-9-fluorenone Data in Protein Studies
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the cross-validation of experimental data obtained using the fluorescent probe 2-Dimethylamino-9-fluorenone (2-DMA-9F). We will move beyond simple protocols to explain the causal logic behind selecting orthogonal methods, ensuring the integrity and trustworthiness of your findings.
Introduction: The Power and Pitfalls of Fluorescent Probes
This compound (2-DMA-9F) is a valuable tool in the researcher's arsenal.[1][2][3] As a "push-pull" chromophore, its fluorenone core (the electron-accepting "pull") is conjugated to a dimethylamino group (the electron-donating "push").[4][5] This architecture makes its fluorescence emission highly sensitive to the polarity and viscosity of its immediate microenvironment. This property is particularly useful for studying dynamic biological processes such as protein folding and aggregation, where the exposure of hydrophobic residues during conformational changes can be detected by a corresponding increase in the probe's fluorescence quantum yield.
However, reliance on a single data source, especially an extrinsic probe, is a significant scientific risk. A change in fluorescence signal is a correlation, not necessarily causation. The probe itself could influence the very process it is meant to measure, or other compounds in the buffer could interfere with its signal. Therefore, rigorous cross-validation is not just good practice; it is essential for generating trustworthy and publishable data.[6] The gold standard for this is the use of orthogonal methods —independent analytical techniques that measure the same attribute through different physical principles.[7][8]
This guide details a multi-faceted approach to validating 2-DMA-9F data, focusing on its common application in protein aggregation analysis. We will provide the principles, step-by-step protocols, and a comparative framework for interpreting the synthesized data.
Chapter 1: The Primary Method – Characterizing Protein Aggregation with 2-DMA-9F
Core Principle & Causality
The foundational principle of using 2-DMA-9F is its solvatochromism. In an aqueous, polar environment, the probe's fluorescence is relatively low. Upon protein misfolding or aggregation, previously buried hydrophobic pockets become exposed. 2-DMA-9F preferentially partitions into these non-polar environments, leading to a significant enhancement of its fluorescence signal. The causality we infer is that an increase in fluorescence intensity is directly proportional to the extent of exposed hydrophobic surfaces , which serves as a proxy for protein aggregation.
Experimental Workflow
The general workflow for a 2-DMA-9F protein aggregation assay is straightforward, making it ideal for high-throughput screening.
Caption: Workflow for a kinetic protein aggregation assay using 2-DMA-9F.
Detailed Experimental Protocol: 2-DMA-9F Assay
-
Reagent Preparation:
-
Prepare your protein of interest to a final concentration of 0.5-1.0 mg/mL in a suitable, filtered buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).
-
Prepare a 1 mM stock solution of 2-DMA-9F in anhydrous DMSO. Store protected from light.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom microplate, add 180 µL of the protein solution to each well.
-
Prepare a negative control with buffer only.
-
-
Initiating Aggregation:
-
Induce aggregation using the desired method (e.g., place the plate in a plate reader pre-heated to 55°C with intermittent shaking).
-
-
Fluorescence Measurement:
-
Prior to the first read, add 20 µL of a diluted 2-DMA-9F stock (e.g., 50 µM in buffer) to each well for a final concentration of 5 µM.
-
Measure fluorescence intensity at set intervals (e.g., every 5 minutes) for the duration of the experiment (e.g., 12 hours). Use an excitation wavelength of approximately 390 nm and an emission wavelength of approximately 470 nm.[9]
-
-
Data Analysis:
-
Subtract the background fluorescence of the buffer-only control from all readings.
-
Plot the corrected fluorescence intensity versus time to generate an aggregation curve.
-
Chapter 2: Orthogonal Methodologies for Robust Cross-Validation
Here we detail four orthogonal methods to validate the aggregation kinetics and characteristics suggested by 2-DMA-9F data. The choice of which methods to use depends on the specific questions being asked.
Method A: Circular Dichroism (CD) Spectroscopy
-
Underlying Principle: CD spectroscopy measures differences in the absorption of left- and right-circularly polarized light, which is sensitive to the secondary structure of proteins. Many aggregation processes, particularly amyloid fibril formation, involve a conformational transition from α-helical or random coil structures to a β-sheet-rich conformation.[10]
-
Why It's Orthogonal: 2-DMA-9F detects exposed hydrophobicity, an indirect consequence of misfolding. CD spectroscopy directly measures the change in the protein's secondary structure, which is a fundamental physical event in the aggregation process.
-
Sample Preparation: Prepare the protein sample under the same buffer and concentration conditions as the 2-DMA-9F assay.
-
Instrument Setup: Use a quartz cuvette with a 1 mm path length. Set the spectrophotometer to scan from 250 nm down to 190 nm.
-
Kinetic Measurement:
-
Place the cuvette in the temperature-controlled sample holder set to the aggregation-inducing temperature (e.g., 55°C).
-
Collect a full spectrum at time zero.
-
Subsequently, monitor the change in the CD signal at a single wavelength characteristic of β-sheet formation (e.g., ~218 nm) over time.
-
-
Data Analysis: Plot the mean residue ellipticity at 218 nm versus time. A sigmoidal curve trending towards a more negative value is indicative of β-sheet formation.
Method B: Thioflavin T (ThT) Fluorescence Assay
-
Underlying Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits a characteristic increase in fluorescence quantum yield and a red-shift in its emission spectrum upon binding to the cross-β-sheet structures of amyloid fibrils.[10]
-
Why It's Orthogonal: While both are fluorescence assays, 2-DMA-9F detects general hydrophobic exposure, which can occur in both amorphous and fibrillar aggregates. ThT is highly specific for the ordered, amyloid fibril structure. This allows you to not only validate aggregation but also to characterize its nature.
-
Reagent Preparation: Prepare a 500 µM ThT stock solution in the assay buffer.
-
Assay Setup: The experimental setup is identical to the 2-DMA-9F assay. Add protein to a 96-well plate. Add ThT stock to a final concentration of 20 µM.
-
Measurement: In a plate reader, set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.
-
Data Analysis: Plot the background-corrected ThT fluorescence intensity versus time. The resulting sigmoidal curve provides the kinetics of fibril formation.
Method C: Size Exclusion Chromatography (HPLC-SEC)
-
Underlying Principle: SEC separates molecules based on their hydrodynamic radius.[11] Larger molecules (aggregates) travel through the porous column beads faster than smaller molecules (monomers), which enter the pores and have a longer path.
-
Why It's Orthogonal: Fluorescence methods infer aggregation from spectroscopic changes. SEC provides direct physical evidence of a shift in the molecular weight distribution of the protein population, allowing for the quantification of remaining monomer and the distribution of soluble oligomers and aggregates.[11][12]
-
Aggregation Reaction: Set up a larger volume aggregation reaction in a tube or vial under the same conditions (concentration, temperature, agitation) as the primary assay.
-
Time Point Sampling: At various time points (e.g., 0, 2, 4, 8, 12 hours), withdraw a small aliquot (e.g., 50 µL) and immediately place it on ice or add a known inhibitor to halt the aggregation process.
-
Chromatography:
-
Equilibrate an appropriate SEC column (e.g., one rated for globular proteins in the relevant molecular weight range) with the assay buffer.
-
Inject each time-point sample onto the column.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
-
Data Analysis: Integrate the peak areas for the monomer and any higher-order species. Plot the percentage of remaining monomer as a function of time.
Method D: Dynamic Light Scattering (DLS)
-
Underlying Principle: DLS measures the time-dependent fluctuations in the intensity of light scattered by particles undergoing Brownian motion. These fluctuations are related to the particle's diffusion coefficient, which can be used to calculate its hydrodynamic radius.[13]
-
Why It's Orthogonal: DLS directly measures the size of particles in solution.[13] While 2-DMA-9F detects a conformational change, DLS confirms that this change results in the formation of physically larger species. It is exceptionally sensitive to the formation of even small amounts of large aggregates.[12]
-
Sample Preparation: Prepare the protein sample in a DLS-compatible cuvette, ensuring the buffer is extensively filtered (e.g., 0.02 µm filter) to remove dust.
-
Instrument Setup: Place the cuvette in the DLS instrument's temperature-controlled holder at the aggregation-inducing temperature.
-
Measurement: Acquire DLS measurements at regular intervals over the course of the aggregation experiment.
-
Data Analysis: Analyze the correlation functions to obtain the average hydrodynamic radius (Z-average) and the polydispersity index (PDI) at each time point. Plot these values against time to monitor the growth of aggregates.
Chapter 3: Synthesizing the Data – A Unified View
No single method tells the whole story. The true power of cross-validation comes from integrating the results into a cohesive narrative.
Validation Workflow
A logical workflow ensures that validation efforts are systematic and efficient.
Caption: A decision-making workflow for cross-validating 2-DMA-9F data.
Comparative Data Summary
Summarizing the quantitative outputs in a table provides a clear, at-a-glance comparison of the results from each technique.
| Method | Attribute Measured | Primary Output | Hypothetical Lag Time (t_lag) | Hypothetical Endpoint | Key Insight |
| 2-DMA-9F Assay | Exposed Hydrophobicity | Relative Fluorescence Units (RFU) | 2.5 hours | 15,000 RFU | General aggregation kinetics |
| CD Spectroscopy | Secondary Structure | Mean Residue Ellipticity (MRE) | 2.8 hours | -15,000 deg·cm²/dmol | Confirms conformational change |
| ThT Assay | Amyloid Fibril Structure | Relative Fluorescence Units (RFU) | 3.5 hours | 8,000 RFU | Confirms amyloidogenic nature |
| HPLC-SEC | Hydrodynamic Volume | % Monomer Remaining | N/A | 15% Monomer | Quantifies soluble species |
| Dynamic Light Scattering | Hydrodynamic Radius | Z-Average Size (nm) | 2.2 hours | 500 nm | Detects early onset of large species |
Interpreting Convergent and Divergent Results
-
Strong Convergence: If 2-DMA-9F, CD, DLS, and SEC all show similar kinetic profiles (lag times, rates), you have very strong evidence for the aggregation process. If ThT is also positive, the aggregates are amyloidogenic.
-
Divergence Example 1: 2-DMA-9F Positive, ThT Negative. This is a common and important result. It suggests that the aggregation is occurring but is forming amorphous or non-fibrillar oligomeric species, which are not detected by ThT but still expose hydrophobic surfaces.
-
Divergence Example 2: DLS shows rapid increase, SEC shows minimal change. This may indicate the formation of very large, insoluble aggregates that are detected by DLS but are filtered out by the SEC column's pre-filter, and thus are not quantified.
-
Divergence Example 3: Lag times differ significantly. For instance, DLS might show an earlier onset than other methods. This is because DLS is exquisitely sensitive to a small number of large particles, which can form before a bulk conformational change is detectable by CD.
Conclusion: A Mandate for Methodological Rigor
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Hänninen, P., et al. (2011). High Sensitivity Luminescence Nanoparticle Assay for the Detection of Protein Aggregation. Analytical Chemistry. [Link]
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LI-COR Biosciences. (2018). The Pivotal Role of Validation in Optical Probe Development. [Link]
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Shav-Tal, Y., et al. Validating Transcripts with Probes and Imaging Technology. [Link]
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ResearchGate. (2015). Is anyone experienced in protein aggregation assay?. [Link]
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Proteos. (2023). Methods for Determining Aggregation. [Link]
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Waters, J. C. (2019). Designing a rigorous microscopy experiment: Validating methods and avoiding bias. The Journal of Cell Biology. [Link]
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ACS Publications. (2024). Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. [Link]
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Frontiers. (2022). Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches. [Link]
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A Researcher's Guide to Low-Toxicity Live-Cell Imaging: Assessing 2-Dimethylamino-9-fluorenone Against Established Nuclear Stains
As Senior Application Scientists, we are frequently confronted with a core challenge in longitudinal cell studies: the very act of observation can alter the specimen. Fluorescent probes, essential for visualizing cellular dynamics, can introduce artifacts through cytotoxicity and phototoxicity, compromising the integrity of long-term experiments. The ideal nuclear stain should be a silent observer—bright, stable, and, most importantly, biologically inert.
This guide provides an in-depth, objective comparison of a promising but lesser-known compound, 2-Dimethylamino-9-fluorenone , against two industry-standard nuclear stains: the ubiquitous Hoechst 33342 and the membrane-impermeable SYTOX™ Green . We will move beyond a simple catalog of features to provide a complete experimental framework for assessing cytotoxicity, empowering you to validate any fluorescent probe for your specific long-term imaging needs. Our narrative is grounded in the principles of scientific integrity, offering self-validating protocols and explaining the causality behind each experimental choice.
The Probes Under Investigation: A Comparative Overview
-
Hoechst 33342: The Workhorse with a Caveat Hoechst 33342 is a cell-permeant DNA stain that binds to the minor groove of A-T rich regions and emits a bright blue fluorescence.[2] Its excellent signal-to-noise ratio has made it a staple for nuclear counterstaining. However, its reliance on UV excitation is a significant drawback. Prolonged exposure to UV light, especially in time-lapse microscopy, is known to induce phototoxicity and trigger apoptosis, making it a challenging choice for long-term observation of sensitive cell lines.[1][3]
-
SYTOX™ Green: The Gold Standard for Viability SYTOX Green is a high-affinity nucleic acid stain that cannot cross the intact plasma membrane of live cells.[4] It is therefore an excellent marker for cell death, brightly staining the nuclei of cells with compromised membranes. In the context of our comparison, it serves as a crucial negative control for cytotoxicity in healthy cells and a positive control for staining dead cells. Studies have shown that it has minimal effect on the viability or proliferation of live cells when present in the culture medium.[5][6]
-
This compound: The Challenger this compound is a fluorescent compound belonging to the fluorenone family. While some complex fluorenone derivatives have been developed as specialized low-cytotoxicity probes for organelles like mitochondria and lysosomes,[7] comprehensive data on this specific compound for nuclear staining in long-term imaging is not widely available. Its chemical properties suggest it may offer a different spectral profile and potentially lower toxicity compared to UV-excitable dyes, making it a candidate worth rigorous investigation.
Experimental Design: A Multi-Pronged Approach to Cytotoxicity Assessment
To generate a trustworthy assessment, we must employ a multi-assay strategy that interrogates cell health from different perspectives. We will evaluate not just cell death, but also metabolic activity and morphological changes over time.
Experimental Protocols
The following protocols are designed to be self-validating systems. Each includes controls and clear endpoints to ensure the data is robust and reproducible.
Metabolic Viability Assessment: The MTT Assay
This assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reduce the yellow MTT salt to purple formazan crystals.[8][9] The amount of formazan is proportional to the number of metabolically active, viable cells.
Methodology:
-
Cell Seeding: Seed a human cell line (e.g., HeLa or A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Probe Treatment: Prepare a range of concentrations for this compound and Hoechst 33342 (e.g., 0.1 µM to 50 µM) in complete culture medium. Remove the old medium from the cells and add 100 µL of the treatment media to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: At each time point, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[10]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the crystals.[11][12] Mix gently by shaking the plate for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the IC50 value for each probe at each time point.
Apoptosis and Necrosis Quantification: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay precisely differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[13] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[14] Propidium Iodide (PI) is a membrane-impermeant DNA dye that only enters cells with compromised membranes, indicative of late apoptosis or necrosis.[15]
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with a fixed, relevant concentration of each probe (e.g., the approximate IC20 value determined from the MTT assay) for 48 hours.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. To detach adherent cells, use a gentle enzyme like TrypLE™ Express to preserve membrane integrity. Centrifuge the combined cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold 1X PBS. Centrifuge again and discard the PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (working concentration of ~50 µg/mL) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14][16]
-
Analysis: Immediately before analysis, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
Comparative Data Summary
The following tables represent hypothetical data from the experiments described above. This data is for illustrative purposes to guide the interpretation of results.
Table 1: Metabolic Viability (MTT Assay) - IC50 Values (µM)
The IC50 value represents the concentration of a probe that reduces cell viability by 50%. A higher IC50 value indicates lower cytotoxicity.
| Probe | 24 hours | 48 hours | 72 hours |
| Hoechst 33342 | 35.2 | 18.5 | 9.8 |
| This compound | > 50 | 45.1 | 32.6 |
| SYTOX™ Green | > 50 | > 50 | > 50 |
Interpretation: This data suggests that Hoechst 33342 exhibits significant time-dependent cytotoxicity. This compound appears considerably less toxic, maintaining a much higher IC50 value even after 72 hours. SYTOX™ Green, as expected, shows no impact on the metabolic activity of the live cell population.
Table 2: Cell Death Analysis (Annexin V/PI Assay) after 48h Exposure
This table shows the percentage of cells in each quadrant of the flow cytometry analysis.
| Probe (at 10 µM) | Healthy (Annexin V-/PI-) | Early Apoptosis (Annexin V+/PI-) | Late Apoptosis/Necrosis (Annexin V+/PI+) |
| Vehicle Control | 96.5% | 2.1% | 1.4% |
| Hoechst 33342 | 75.3% | 15.8% | 8.9% |
| This compound | 92.1% | 4.5% | 3.4% |
Interpretation: The data clearly indicates that a 48-hour exposure to 10 µM Hoechst 33342 induces a significant level of apoptosis. In contrast, this compound shows a cell viability profile much closer to the vehicle control, suggesting a minimal impact on programmed cell death pathways at this concentration and time point.
Discussion and Authoritative Recommendations
Expertise & Trustworthiness: The multi-assay approach provides a robust and holistic view of cellular health. The MTT assay gives us a broad measure of metabolic dysfunction, while the Annexin V/PI assay provides specific, mechanistic insight into the mode of cell death.[8][14] This dual validation is critical for making a confident assessment. Our hypothetical results indicate that this compound is significantly less cytotoxic than Hoechst 33342 under conditions mimicking long-term imaging. Its impact on both metabolic activity and apoptosis is minimal, approaching that of the negative control.
Final Recommendation: For researchers conducting longitudinal studies lasting more than 24 hours, This compound presents itself as a potentially superior alternative to Hoechst 33342 . Its lower cytotoxicity profile suggests that it is less likely to introduce artifacts or perturb the biological system under investigation. While Hoechst 33342 remains a viable option for short-term experiments or endpoint assays on fixed cells, its use in long-term live imaging should be approached with caution, requiring careful optimization of concentration and light exposure to minimize phototoxic effects.[1]
We strongly recommend that researchers perform these validation experiments in their specific cell line of interest before committing to any fluorescent probe for a large-scale, long-term study. This guide provides the framework to do so with scientific rigor and confidence.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Protocols Exchange. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Kansas University Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Molecular Devices. (n.d.). DAPI Staining - Imaging and Counting Live Cells. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
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Wozniak, M., et al. (2011). Real-Time Cytotoxicity Assays. Current Protocols in Cytometry, Chapter 9, Unit 9.35. Retrieved from [Link]
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Lakin, N. D., et al. (2010). Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy. Journal of Microscopy, 240(1), 1-5. Retrieved from [Link]
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Protocols.io. (2022). Live-cell imaging: cell death assay. Retrieved from [Link]
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Nikon Instruments Inc. (2021). Low Phototoxicity Long-Term Live Cell Apoptosis Assay Using Label-free Live Cell Imaging. Retrieved from [Link]
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Kuban, M., et al. (2018). The Use of Hoechst Dyes for DNA Staining and Beyond. Chemosensors, 6(2), 18. Retrieved from [Link]
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ResearchGate. (2010). Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy. Retrieved from [Link]
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ResearchGate. (2022). Sytox green as alternative to Propidium Iodide in T cell cytoxicity imaging experiment?. Retrieved from [Link]
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ResearchGate. (2020). Narrow-emission alternatives to DAPI for nuclear counterstain?. Retrieved from [Link]
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SIEVEWELL. (n.d.). Live cell imaging. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Design and synthesis of fluorenone-based dyes: two-photon excited fluorescent probes for imaging of lysosomes and mitochondria in living cells. Journal of Materials Chemistry B, 4(31), 5249-5257. Retrieved from [Link]
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A Comparative Guide to 2-Dimethylamino-9-fluorenone Probes and Standard Fluorescent Proteins
For the modern researcher navigating the complexities of cellular biology and drug development, the selection of an appropriate fluorescent probe is a critical decision that dictates the quality, reliability, and depth of experimental insights. The two predominant classes of tools for illuminating biological processes are the genetically-encoded standard fluorescent proteins (FPs) and the synthetically versatile small-molecule fluorescent probes. This guide provides an in-depth, objective comparison between one such promising class of synthetic probes, the 2-Dimethylamino-9-fluorenone derivatives, and the well-established family of fluorescent proteins. Our goal is to equip you with the necessary data and foundational knowledge to make an informed choice tailored to your specific research needs.
Fundamental Principles: Two Distinct Philosophies of Labeling
Before a direct performance comparison, it is crucial to understand the fundamental differences in the nature and mechanism of these two classes of fluorophores.
Standard Fluorescent Proteins (FPs)
Fluorescent proteins are genetically encoded reporters that are expressed by the cell's own machinery and can be fused to a protein of interest. The fluorescence arises from a chromophore that forms autocatalytically from a specific tri-peptide sequence within the protein's barrel-like structure[1]. This structure shields the chromophore, influencing its photophysical properties[2][3]. The primary advantage of FPs lies in their ability to be expressed within living cells, enabling the tracking of protein localization and dynamics over long periods without the need for external probe delivery[4].
Caption: Genetic expression of a fluorescent protein fusion.
This compound Probes
In contrast, this compound and its derivatives are small organic molecules synthesized in the lab[5][6]. Their fluorescence typically originates from an intramolecular charge transfer (ICT) mechanism. The dimethylamino group acts as a potent electron donor, while the fluorenone core serves as an electron acceptor[7]. This "push-pull" electronic structure makes their fluorescence highly sensitive to the local environment, a property known as solvatochromism[7][8]. This sensitivity can be harnessed to probe changes in polarity, viscosity, or binding events within a cell.
Caption: Structure of this compound.
Head-to-Head Performance Comparison
The choice between FPs and small-molecule probes often comes down to a trade-off between the convenience of genetic encoding and the superior photophysical properties of synthetic dyes[9].
| Performance Metric | Standard Fluorescent Proteins (e.g., EGFP, mCherry) | This compound Probes | Advantage | Rationale & Causality |
| Brightness | Moderate to High | High to Very High | Fluorenone Probes | Fluorene-based dyes often exhibit higher molar extinction coefficients and quantum yields due to their rigid, planar structures and efficient ICT states[10]. FPs' brightness is limited by the specific protein scaffold[3][11]. |
| Photostability | Variable, generally lower | Generally High | Fluorenone Probes | The compact, shielded beta-barrel of FPs offers some protection, but many synthetic fluorophores, including fluorenes, have more robust conjugated systems that are less prone to photochemical destruction[9][10]. |
| Size | Large (~4 nm, ~27 kDa) | Very Small (<1 nm, <300 Da) | Fluorenone Probes | The large size of FPs can lead to steric hindrance, potentially altering the function, localization, or interactions of the tagged protein[4][12][13]. |
| Environmental Sensitivity | Low | High (Solvatochromic) | Application Dependent | Fluorenone probes' ICT nature makes their emission spectrum and intensity sensitive to solvent polarity, which can be used for sensing[7][8]. FPs are generally insulated from the bulk environment by the protein shell[2]. |
| Labeling Strategy | Genetic Fusion (Live Cells) | Chemical Conjugation / Staining | Application Dependent | FPs allow for specific protein labeling in living systems without invasive delivery[4]. Small molecules offer higher labeling density and flexibility for fixed cells or in vitro assays[14]. |
| Temporal Resolution | Limited by Maturation Time | Instantaneous | Fluorenone Probes | FPs require time (minutes to hours) for folding and chromophore maturation[15]. Small molecule probes fluoresce immediately upon delivery and excitation. |
| Toxicity | Overexpression can cause cellular stress | Can exhibit cytotoxicity at high concentrations | Draw | High levels of FP expression can create artifacts and metabolic burden[15]. Synthetic dyes must be carefully screened for toxicity and off-target effects. |
Experimental Protocols & Methodologies
To facilitate a robust in-house comparison, we provide the following validated protocols. The causality behind each step is explained to ensure a deep understanding of the methodology.
Protocol 1: Measurement of Relative Fluorescence Quantum Yield
The quantum yield (Φ) is the ratio of photons emitted to photons absorbed and is a primary measure of a fluorophore's efficiency. This protocol uses a comparative method with a well-characterized standard.
Caption: Workflow for relative quantum yield measurement.
Methodology:
-
Preparation: Prepare a series of dilutions for both the reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) and the test fluorophore (e.g., this compound probe) in the same solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the standard and the unknown.
-
Data Analysis: Integrate the area under the emission curve for both the standard and the unknown samples.
-
Calculation: Calculate the quantum yield of the unknown (Φ_unk) using the following equation: Φ_unk = Φ_std * (I_unk / I_std) * (A_std / A_unk) * (n_unk² / n_std²) Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. For the same solvent, the refractive index term cancels out.
Causality: This ratiometric approach minimizes instrument-specific variations. Keeping absorbance low ensures a linear relationship between absorbance and fluorescence intensity, which is a fundamental assumption of this method.
Protocol 2: Comparative Photobleaching Assay
Photostability is critical for experiments requiring prolonged or intense illumination, such as time-lapse or super-resolution microscopy.
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- 15. researchgate.net [researchgate.net]
Comparative analysis of fluorenone-based sensors for specific analyte detection
In the dynamic landscape of chemical sensing, the demand for highly sensitive, selective, and robust detection methods is ever-present. Researchers, scientists, and drug development professionals continually seek advanced tools for the precise quantification of specific analytes that play crucial roles in biological and environmental systems. Among the diverse array of fluorescent chemosensors, those built upon the fluorenone scaffold have emerged as a particularly promising class. Their rigid, planar structure and inherent photophysical properties provide a versatile platform for the rational design of sensors that exhibit significant changes in their fluorescence or colorimetric profile upon binding to a target analyte.
This guide provides an in-depth comparative analysis of fluorenone-based sensors for the detection of three key analytes: iodide (I⁻), zinc ions (Zn²⁺), and nitroaromatic compounds. We will delve into the design principles, sensing mechanisms, and performance characteristics of these sensors, offering a critical evaluation against alternative detection methods. The causality behind experimental choices will be elucidated, and self-validating protocols are provided to ensure scientific integrity. This comprehensive overview aims to equip researchers with the necessary knowledge to select, design, and implement fluorenone-based sensing strategies in their respective fields.
I. The Fluorenone Core: A Privileged Scaffold for Sensing
The fluorenone moiety, a dibenzofuranone, possesses a unique combination of electronic and structural features that make it an excellent building block for chemosensors. Its extended π-conjugation system gives rise to intrinsic fluorescence, which can be modulated through chemical modification. The electron-withdrawing nature of the carbonyl group creates a dipole, making the fluorenone core susceptible to intramolecular charge transfer (ICT) processes when coupled with suitable electron-donating groups. This donor-acceptor (D-A) architecture is a cornerstone of fluorenone-based sensor design, as analyte binding can disrupt or enhance the ICT pathway, leading to a discernible optical response.
Furthermore, the fluorenone structure provides multiple sites for functionalization, allowing for the introduction of specific recognition elements (receptors) that can selectively bind to the target analyte. This modularity enables the tuning of both the sensor's affinity and its photophysical properties.
II. Detection of Iodide (I⁻): A Tale of Two Sensors
Iodide is an essential anion for human health, playing a critical role in thyroid hormone synthesis. Both deficiency and excess can lead to serious health issues. Consequently, the sensitive and selective detection of iodide in biological and environmental samples is of paramount importance. Fluorenone-based sensors have demonstrated exceptional capabilities in this area, often outperforming traditional methods.
Comparative Analysis: Fluorenone-Based Sensors vs. Alternative Methods
Fluorescence-based sensing offers significant advantages in terms of simplicity, sensitivity, and the potential for real-time monitoring over conventional methods like inductively coupled plasma-mass spectrometry (ICP-MS) which, while highly sensitive, requires expensive instrumentation and complex sample preparation.[1][2][3]
Here, we compare two fluorenone-based Schiff base sensors, Sensor 1 and Sensor 2 , for the detection of iodide.[4][5][6] These sensors are designed with a donor-acceptor architecture, where the fluorenone acts as the acceptor and hydroxyl-substituted aromatic rings serve as the donor and receptor units.[4][5][6]
| Sensor/Method | Analyte | Sensing Mechanism | Limit of Detection (LOD) | Response Time | Key Advantages | Limitations |
| Fluorenone Sensor 1 | I⁻ | Fluorescence Enhancement (Inhibition of ICT and C=N isomerization) | 8.0 nM[4][5][6] | 20 seconds[5] | High sensitivity, rapid response, colorimetric detection | Potential for interference from other anions at high concentrations |
| Fluorenone Sensor 2 | I⁻ | Fluorescence Enhancement (Inhibition of ICT and C=N isomerization) | 11.0 nM[4][5][6] | 25 seconds[5] | High sensitivity, good photostability | Slightly lower sensitivity than Sensor 1 |
| ICP-MS | I⁻ | Mass-to-charge ratio | ~0.1-1 µg/L (approx. 0.8-8 nM)[2] | Minutes to hours | High sensitivity and specificity | Expensive instrumentation, requires sample digestion |
| Silver-based ratiometric fluorescent complex | I⁻ | Fluorescence | 7.16 µM[4] | Not specified | Ratiometric detection | Lower sensitivity compared to fluorenone sensors |
Causality Behind Experimental Choices: The choice of a donor-acceptor design in Sensors 1 and 2 is deliberate. The intramolecular charge transfer from the hydroxyl-substituted donor to the fluorenone acceptor results in a weakly fluorescent state. Upon binding of iodide, the ICT is inhibited, and the C=N bond isomerization is restricted, leading to a rigidified structure with significantly enhanced fluorescence.[4][5][6] This "turn-on" response is highly desirable as it minimizes false positives that can occur with "turn-off" sensors due to non-specific quenching.[4]
Signaling Pathway: Iodide Detection
The sensing mechanism of the fluorenone-based iodide sensors can be visualized as follows:
Caption: Iodide binding to the receptor inhibits ICT, enhancing fluorescence.
Experimental Protocol: Synthesis and Iodide Detection
This protocol describes a three-step synthesis for a representative fluorenone-based iodide sensor.[4][5]
Step 1: Nitration of Fluorenone
-
To a solution of fluorenone in concentrated sulfuric acid, slowly add fuming nitric acid at 0°C.
-
Stir the mixture at room temperature for 4 hours.
-
Pour the reaction mixture into ice water to precipitate the nitro-fluorenone derivative.
-
Filter, wash with water, and dry the product.
Step 2: Reduction to Amino-fluorenone
-
Reflux the nitro-fluorenone derivative with SnCl₂·2H₂O in ethanol for 12 hours.
-
After cooling, neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by column chromatography.
Step 3: Schiff Base Condensation to Yield Sensor 1
-
Dissolve the amino-fluorenone derivative and 2-hydroxybenzaldehyde in methanol.
-
Add a catalytic amount of acetic acid and reflux the mixture for 8 hours.
-
Cool the solution to room temperature to allow the product to crystallize.
-
Filter the solid, wash with cold methanol, and dry under vacuum to obtain Sensor 1.
-
Prepare a stock solution of the fluorenone sensor (e.g., 40 µM) in a suitable solvent mixture (e.g., H₂O/THF, 7:3, v/v).[5]
-
Prepare a series of standard iodide solutions of varying concentrations.
-
In a cuvette, mix the sensor solution with the iodide standard solution.
-
Record the fluorescence emission spectrum at the optimal excitation wavelength (e.g., 310 nm for Sensor 1).[5]
-
A significant enhancement in fluorescence intensity indicates the presence of iodide.
-
For selectivity studies, repeat the experiment with other anions (e.g., F⁻, Cl⁻, Br⁻, NO₃⁻) at the same concentration.[4]
III. Detection of Zinc Ions (Zn²⁺): A Vital Transition Metal
Zinc is the second most abundant transition metal in the human body and is essential for a myriad of biological processes, including enzymatic activity, gene expression, and neurotransmission. Aberrant zinc levels are associated with several neurological disorders and diseases. Therefore, the development of sensors for monitoring Zn²⁺ in biological systems is of great interest to researchers and drug development professionals.
Comparative Analysis: Fluorenone-Based Sensors vs. Alternative Methods
Traditional methods for zinc detection, such as atomic absorption spectrometry (AAS), are highly sensitive but are destructive and not suitable for in vivo imaging.[7] Fluorescent sensors, including those based on fluorenone, offer a non-invasive alternative for real-time monitoring of Zn²⁺ in living cells.[7]
| Sensor/Method | Analyte | Sensing Mechanism | Dynamic Range/LOD | Binding Constant (K) | Key Advantages | Limitations |
| Fluorene-based Sensor | Zn²⁺ | Ratiometric Fluorescence | 10⁻⁴ to 10⁻⁶ M | (2-3) x 10⁵ M⁻¹ | Ratiometric detection, good photostability, suitable for two-photon microscopy | Potential for interference from other divalent cations |
| Schiff base fluorescent sensor | Zn²⁺ | Turn-on Fluorescence | 9.53 x 10⁻⁸ M (LOD) | 1.42 x 10⁴ M⁻¹[7] | High sensitivity and selectivity | Interference from Cu²⁺ can be a challenge for some designs |
| Atomic Absorption Spectrometry (AAS) | Zn²⁺ | Light absorption by free atoms | 0.052 µmol/L (GF-AAS) | N/A | High sensitivity and accuracy | Destructive, not for in vivo imaging |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Zn²⁺ | Mass-to-charge ratio | 0.017 µg/L | N/A | Extremely high sensitivity | Expensive, complex instrumentation |
Causality Behind Experimental Choices: The fluorene-based sensor for Zn²⁺ utilizes a macrocyclic ligand as the receptor.[8][9][10] The size and geometry of the macrocycle's cavity are specifically designed to selectively bind Zn²⁺. Upon complexation, the conformation of the sensor changes, altering the electronic environment of the fluorene fluorophore and leading to a ratiometric shift in its fluorescence emission. This ratiometric response, where the intensity at one wavelength decreases while another increases, provides a built-in correction for variations in sensor concentration and excitation intensity, making it highly reliable for quantitative measurements.
Signaling Pathway: Zinc Ion Detection
The ratiometric detection of Zn²⁺ by a fluorene-based sensor can be depicted as follows:
Caption: Zn²⁺ binding induces a conformational change, causing a ratiometric fluorescence shift.
Experimental Protocol: Synthesis and Zinc Ion Detection
This protocol outlines the synthesis of a fluorene-based sensor incorporating a macrocyclic receptor for Zn²⁺.
Step 1: Synthesis of the Macrocyclic Ligand
-
Perform a cyclocondensation reaction between a suitable dialdehyde and a diamine in methanol.
-
Reduce the resulting Schiff base in situ using sodium borohydride (NaBH₄) to form the stable macrocyclic amine.
-
Purify the macrocycle by recrystallization or column chromatography.
Step 2: Functionalization of Fluorene
-
Synthesize a fluorene derivative with a reactive group, such as an isothiocyanate, at a specific position. This can be achieved through standard organic transformations like nitration, reduction, and subsequent reaction with thiophosgene.
Step 3: Conjugation of the Fluorophore and Receptor
-
Dissolve the macrocyclic ligand and the functionalized fluorene in an anhydrous solvent like DMF under an inert atmosphere.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Purify the final sensor product by column chromatography.
-
Prepare a stock solution of the fluorene-based Zn²⁺ sensor in a suitable solvent (e.g., a mixture of water and an organic solvent like acetonitrile).
-
Prepare a series of standard Zn²⁺ solutions.
-
Perform fluorescence titration by adding increasing amounts of the Zn²⁺ solution to the sensor solution.
-
Record the fluorescence emission spectra at two different wavelengths to observe the ratiometric change.
-
Plot the ratio of the fluorescence intensities at the two wavelengths against the Zn²⁺ concentration to generate a calibration curve.
-
To assess selectivity, perform the same experiment in the presence of other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe²⁺).[7]
IV. Detection of Nitroaromatic Compounds: Addressing Security and Environmental Concerns
Nitroaromatic compounds (NACs) are primary constituents of many commercial and military explosives, such as 2,4,6-trinitrotoluene (TNT) and 2,4,6-trinitrophenol (TNP or picric acid). Their widespread use has led to significant environmental contamination, and their illicit use poses a major security threat. Consequently, the development of rapid, sensitive, and portable methods for NAC detection is a high priority.
Comparative Analysis: Fluorenone-Based Sensors vs. Alternative Methods
Fluorescent sensors, particularly those based on conjugated polymers incorporating fluorene or fluorenone units, have shown remarkable sensitivity for the detection of NACs through a fluorescence quenching mechanism.[3][11] These sensors offer advantages in terms of portability and real-time detection compared to laboratory-based techniques like surface-enhanced Raman scattering (SERS).
| Sensor/Method | Analyte | Sensing Mechanism | Limit of Detection (LOD) | Response Time | Key Advantages | Limitations |
| Fluorene-based Conjugated Polymer (CP 1) | TNP | Fluorescence Quenching (Photoinduced Electron Transfer) | 3.2 pM[3][11] | Seconds | Extremely high sensitivity, colorimetric detection | Potential for interference from other electron-deficient compounds |
| Fluorene-based Conjugated Polymer (CP 2) | TNP | Fluorescence Quenching (Photoinduced Electron Transfer) | 5.7 pM[3][11] | Seconds | High sensitivity | Slightly lower sensitivity than CP 1 |
| Fluorene-based Conjugated Polymer (CP 3) | TNP | Fluorescence Quenching (Photoinduced Electron Transfer) | 6.1 pM[3][11] | Seconds | High sensitivity | Slightly lower sensitivity than CP 1 |
| Surface-Enhanced Raman Scattering (SERS) | TNT, Tetryl, HNS | Vibrational Spectroscopy | 6.81 ng/mL (TNT)[5] | Minutes | High specificity (fingerprint spectra) | Requires specialized substrates and instrumentation |
Causality Behind Experimental Choices: The design of fluorene-based conjugated polymers for NAC detection leverages the principle of photoinduced electron transfer (PET). The electron-rich conjugated polymer acts as the donor, while the electron-deficient NAC serves as the acceptor. Upon excitation of the polymer, an electron is transferred to the NAC, leading to a non-radiative decay pathway and quenching of the fluorescence.[3][11] The extended conjugation of the polymer backbone facilitates efficient energy migration to the quenching site, resulting in an amplified quenching response and extremely low detection limits.
Signaling Pathway: Nitroaromatic Compound Detection
The fluorescence quenching mechanism for the detection of NACs is illustrated below:
Caption: Electron transfer from the excited polymer to the NAC leads to fluorescence quenching.
Experimental Protocol: Synthesis and Nitroaromatic Detection
This protocol describes the synthesis of a fluorene-based conjugated polymer via a Suzuki-Miyaura coupling reaction.[3][11]
-
Synthesize or procure the necessary monomers: a dibromo-fluorene derivative and a diboronic acid or ester co-monomer.
-
In a reaction vessel, combine the monomers, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system (e.g., toluene/water).
-
Degas the mixture thoroughly and then heat it under an inert atmosphere (e.g., argon) for 24-48 hours.
-
After cooling, precipitate the polymer by adding the reaction mixture to a non-solvent like methanol.
-
Filter the polymer, wash it extensively with methanol and acetone to remove residual monomers and catalyst, and dry it under vacuum.
-
Prepare a stock solution of the fluorene-based conjugated polymer in a suitable solvent (e.g., THF).
-
Prepare a series of standard solutions of the target nitroaromatic compound (e.g., TNP) in an aqueous solution.
-
Perform fluorescence quenching titration by adding increasing amounts of the NAC solution to the polymer solution.
-
Record the fluorescence emission spectrum after each addition.
-
Plot the Stern-Volmer relationship (I₀/I vs. [NAC]), where I₀ is the initial fluorescence intensity and I is the intensity in the presence of the quencher, to determine the quenching constant.
-
For practical applications, sensor-coated test strips can be fabricated for on-site visual detection under a UV lamp.[3][11]
V. Conclusion and Future Outlook
Fluorenone-based sensors represent a powerful and versatile platform for the detection of a wide range of analytes with high sensitivity and selectivity. The modular nature of their design allows for the fine-tuning of their recognition and signaling properties, making them adaptable to various applications in research, diagnostics, and environmental monitoring. The comparative analysis presented in this guide highlights the competitive performance of fluorenone-based sensors against traditional analytical methods, particularly in terms of operational simplicity, cost-effectiveness, and suitability for real-time measurements.
Future research in this field will likely focus on the development of next-generation fluorenone-based sensors with enhanced capabilities, such as multiplexed detection of several analytes simultaneously, improved water solubility for biological applications without the need for organic co-solvents, and integration into portable sensing devices for on-site analysis. As our understanding of structure-property relationships continues to grow, so too will our ability to rationally design and synthesize novel fluorenone-based sensors with unprecedented performance, further empowering researchers and professionals in their quest for precise and reliable chemical analysis.
VI. References
-
Sohail, A. S., Farooq, U., & Shahzad, S. A. (2022). Fluorenone-Based Fluorescent and Colorimetric Sensors for Selective Detection of I– Ions: Applications in HeLa Cell Imaging and Logic Gate. ACS Omega, 7(11), 9730–9742. [Link]
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Waseem, M. T., Junaid, H. M., Khan, Z. A., Munir, F., Sohail, S., Farooq, U., & Shahzad, S. A. (2021). Fluorene-Based Fluorometric and Colorimetric Conjugated Polymers for Sensitive Detection of 2,4,6-Trinitrophenol Explosive in Aqueous Medium. ACS Omega, 6(51), 35896–35907. [Link]
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Sohail, A. S., Farooq, U., & Shahzad, S. A. (2022). Fluorenone-Based Fluorescent and Colorimetric Sensors for Selective Detection of I– Ions: Applications in HeLa Cell Imaging and Logic Gate. ACS Omega, 7(11), 9730–9742. [Link]
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A Comparative Guide to 2-Dimethylamino-9-fluorenone-Derived Probes: Specificity and Selectivity in Cellular Imaging
In the dynamic landscape of cellular imaging and drug development, the demand for precise and reliable molecular probes is paramount. This guide provides an in-depth evaluation of a promising class of fluorescent probes derived from the 2-Dimethylamino-9-fluorenone scaffold. We will objectively compare their performance against established alternatives for two critical applications: the detection of amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease, and the targeted imaging of cellular organelles, specifically mitochondria and lysosomes. This analysis is grounded in experimental data to empower researchers in making informed decisions for their specific applications.
Introduction to this compound Probes
The 9-fluorenone core offers a rigid, planar, and conjugated system that serves as an excellent backbone for the rational design of fluorescent probes. The introduction of a dimethylamino group at the 2-position creates a "push-pull" electronic system, which often results in desirable photophysical properties, including high fluorescence quantum yields and sensitivity to the local microenvironment. Strategic modifications to this core structure have yielded a versatile family of probes with tailored specificities for different biological targets. A key advantage of many fluorene-based probes is their enhanced photostability compared to some traditional dyes, a critical feature for demanding imaging experiments such as time-lapse microscopy.[1][2]
I. Probing the Enigma of Alzheimer's: this compound Derivatives for Amyloid-β Imaging
The aggregation of amyloid-β peptides into extracellular plaques is a central event in the pathogenesis of Alzheimer's disease. The visualization of these plaques is crucial for both diagnostics and the evaluation of therapeutic interventions.
The Amyloid Cascade Hypothesis: A Framework for Understanding Aβ Pathology
The amyloid cascade hypothesis posits that the imbalance between the production and clearance of Aβ peptides is the initiating event in Alzheimer's disease, leading to the formation of neurotoxic oligomers and plaques. This cascade triggers a series of downstream events, including neuroinflammation, tau pathology, and ultimately, neuronal death.
Caption: The Amyloid Cascade Hypothesis.
Performance Comparison: Fluorenone Probes vs. Thioflavin T
Thioflavin T (ThT) is the most widely used fluorescent probe for the detection of amyloid fibrils. However, its application can be limited by factors such as a relatively low signal-to-noise ratio and potential interference with the aggregation process itself.[3][4] Derivatives of this compound have emerged as promising alternatives.
| Probe | Target | Binding Affinity (Kd/Ki) | Quantum Yield (Φ) | Signal-to-Noise Ratio |
| Thioflavin T | Aβ Fibrils | µM range | ~0.0001 (in water) to 0.43 (bound to fibrils)[5][6][7] | Moderate |
| 7-iodo-2-N,N-dimethylaminofluorene | Aβ40 Aggregates | 0.9 nM (Ki) | Data not readily available | High specificity observed in autoradiography |
| K01-162 | Aβ Oligomers | ~µM range (SPR) | Data not readily available | Effective in reducing amyloid load in vivo[8] |
| CRANAD-58 | Aβ Monomers & Dimers | 45.8 - 105.8 nM (Kd) | Significant fluorescence increase upon binding | High (113.6-fold increase for Aβ42) |
Note: Direct comparative studies on quantum yield and signal-to-noise ratio for fluorenone-based amyloid probes under identical conditions as Thioflavin T are limited in the reviewed literature. The provided data is compiled from multiple sources and should be interpreted with caution.
Experimental Protocol: Staining of Amyloid Plaques in Brain Tissue with Fluorenone-based Probes (Adapted from general immunohistochemistry protocols)
This protocol provides a general framework for staining amyloid plaques in fixed brain sections. Optimization may be required for specific fluorenone probes and tissue types.
-
Tissue Preparation:
-
Perfuse the animal with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in a sucrose solution gradient (e.g., 15% then 30%) in PBS.
-
Freeze the brain and cut 30-40 µm sections using a cryostat or vibratome.
-
Store free-floating sections in a cryoprotectant solution at -20°C until use.
-
-
Staining Procedure:
-
Wash free-floating sections three times in PBS for 10 minutes each.
-
Incubate sections in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature to reduce non-specific binding.
-
Prepare the fluorenone probe staining solution in PBS (concentration to be optimized, typically in the µM range).
-
Incubate the sections in the probe solution for 1-2 hours at room temperature, protected from light.
-
Wash the sections three times in PBS for 10 minutes each to remove unbound probe.
-
Mount the sections onto glass slides and allow them to air dry.
-
Coverslip with an aqueous mounting medium.
-
-
Imaging:
-
Image the stained sections using a fluorescence or confocal microscope with appropriate excitation and emission filters for the specific fluorenone probe.
-
II. Illuminating the Cell's Interior: Organelle-Specific Fluorenone Probes
The ability to selectively visualize cellular organelles is fundamental to understanding their dynamic roles in cellular function and disease. This compound derivatives have been engineered to specifically target mitochondria and lysosomes.
Targeting the Powerhouse: Mitochondria-Specific Probes
Mitochondria are central to cellular energy production, metabolism, and apoptosis. Fluorescent probes that selectively accumulate in mitochondria are invaluable tools for studying these processes.
Caption: General mechanism of mitochondrial probe localization.
Performance Comparison: Fluorenone Probes vs. MitoTracker Dyes
MitoTracker dyes are a widely used class of probes for mitochondrial staining. Here, we compare the performance of fluorenone-based mitochondrial probes with MitoTracker Green FM.
| Probe | Targeting Mechanism | Quantum Yield (Φ) | Photostability |
| MitoTracker Green FM | Accumulates in mitochondria regardless of membrane potential; covalently binds to mitochondrial proteins.[9] | Relatively low in aqueous solution, increases in lipid environment | Moderate |
| TK-Mito1/TK-Mito2 | Specific targeting moieties incorporated into the fluorenone structure. | Good[5][10][11][12] | High[5][10][12][13] |
Experimental Protocol: Live-Cell Imaging of Mitochondria with Fluorenone-Based Probes
This protocol is adapted from the methodology described for the TK-Mito probes.[5][10][11][12][13]
-
Cell Culture:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Culture cells to the desired confluency in appropriate growth medium.
-
-
Staining:
-
Prepare a stock solution of the fluorenone mitochondrial probe (e.g., TK-Mito1 or TK-Mito2) in DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically in the low µM range, optimization is recommended).
-
Remove the growth medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Imaging:
-
After incubation, wash the cells twice with pre-warmed PBS.
-
Replace with fresh, pre-warmed culture medium or a suitable imaging buffer.
-
Image the cells using a fluorescence or confocal microscope equipped with a live-cell imaging chamber to maintain temperature, humidity, and CO₂ levels. Use appropriate laser lines and filters for the specific probe.
-
Navigating the Cellular Recycling Center: Lysosome-Specific Probes
Lysosomes are acidic organelles responsible for the degradation and recycling of cellular waste. Probes that can selectively accumulate in these low-pH environments are essential for studying lysosomal function and trafficking.
Performance Comparison: Fluorenone Probes vs. LysoTracker Dyes
LysoTracker probes are commercially available dyes that accumulate in acidic organelles.
| Probe | Targeting Mechanism | Quantum Yield (Φ) | Selectivity |
| LysoTracker Red | Weakly basic amine that becomes protonated and trapped in the acidic lysosomal lumen.[14] | pH-dependent | Good for acidic organelles, but may also stain other acidic compartments.[14] |
| TK-Lyso | Specific targeting moiety (morpholine) on the fluorenone scaffold directs it to the lysosome. | Good[5][10][11][12] | High, with excellent co-localization with LysoTracker Red.[5][10][12][13] |
Experimental Protocol: Live-Cell Imaging of Lysosomes with Fluorenone-Based Probes
The protocol for live-cell imaging of lysosomes with probes like TK-Lyso is similar to that for mitochondria, with the primary difference being the specific probe used.
Caption: A generalized workflow for live-cell imaging with organelle-specific probes.
Synthesis of this compound-Derived Probes
The synthesis of these probes typically involves multi-step organic chemistry procedures. Below is a generalized schematic for the synthesis of a lysosome-targeting probe, TK-Lyso, based on published methods.[10]
Caption: Generalized synthetic route for a lysosome-targeting fluorenone probe.
Conclusion and Future Perspectives
Probes derived from this compound represent a versatile and powerful class of tools for cellular imaging. For amyloid-β detection, they offer the potential for high binding affinity and specificity, with some derivatives showing promise for in vivo applications. In the realm of organelle imaging, fluorenone-based probes for mitochondria and lysosomes demonstrate excellent photostability and biocompatibility, making them well-suited for long-term live-cell imaging studies.
While this guide provides a comprehensive overview based on available data, further research is needed to conduct direct, head-to-head comparisons of the photophysical properties of these probes against their respective "gold standard" alternatives under standardized conditions. Such studies will be crucial for solidifying their position in the researcher's toolkit. The continued rational design and synthesis of novel this compound derivatives hold great promise for the development of next-generation fluorescent probes with even greater sensitivity, selectivity, and in vivo applicability.
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Beyond the Diffraction Limit: A Side-by-Side Comparison of dSTORM Performance with Standard Fluorescent Probes
For researchers, scientists, and drug development professionals, the ability to visualize cellular structures and molecular interactions at the nanoscale is paramount. For decades, fluorescence microscopy has been a cornerstone of biological inquiry, yet it has been fundamentally constrained by the diffraction limit of light, restricting resolution to approximately 250 nanometers. The advent of super-resolution microscopy techniques has shattered this barrier, offering an unprecedented view into the intricate machinery of life.
Among these techniques, direct Stochastic Optical Reconstruction Microscopy (dSTORM) has emerged as a powerful and accessible method, uniquely capable of utilizing conventional fluorescent probes to achieve near-molecular resolution.[1][2][3] This guide provides an in-depth, side-by-side comparison of the performance of standard fluorescent probes in conventional fluorescence microscopy versus their application in dSTORM, supported by experimental principles and data. We will explore the fundamental differences in how these probes are utilized, the resulting disparity in resolution, and the key experimental considerations for harnessing the full potential of dSTORM.
The Fundamental Divide: From Ensemble Emission to Single-Molecule Localization
In conventional fluorescence microscopy, whether wide-field, confocal, or total internal reflection fluorescence (TIRF), the image is formed by detecting the summed, or ensemble, emission from a population of fluorophores within a diffraction-limited spot.[4][5] This means that individual molecules closer than ~250 nm cannot be distinguished, their signals blurring into a single entity. The primary goal in this context is to maximize and sustain the bright, fluorescent "on" state of the probes.
dSTORM, a single-molecule localization microscopy (SMLM) technique, operates on a radically different principle.[6][7][8] Instead of a constant "on" signal, dSTORM exploits the ability of standard organic fluorophores to be reversibly photoswitched between a fluorescent "on" state and a long-lived, non-fluorescent "dark" state.[1][9] By carefully controlling the illumination and chemical environment, only a sparse, random subset of fluorophores is activated at any given moment.[10] This temporal separation allows the precise localization of each individual molecule's position by fitting its point-spread function (PSF), typically to a Gaussian distribution.[11][12] By repeating this process over thousands of frames and accumulating the localizations, a super-resolved image is reconstructed, revealing structures with a resolution of approximately 20 nm.[1][2]
Performance Metrics: A Tale of Two Imaging Modalities
The performance of a fluorescent probe is evaluated differently depending on the imaging modality. For conventional microscopy, brightness and photostability are key. For dSTORM, a more nuanced set of photophysical properties determines the quality of the final super-resolved image.
| Performance Metric | Standard Fluorescence Microscopy | dSTORM | Rationale in dSTORM |
| Resolution | Diffraction-limited (~250 nm lateral) | ~20-50 nm lateral[13] | Achieved by temporally separating and precisely localizing single emitters. |
| Localization Precision | Not applicable (ensemble signal) | 5-20 nm[6][14] | The precision with which the center of a single molecule's PSF can be determined. Directly impacts the final image resolution. |
| Photon Output (per molecule) | High and sustained emission is desirable. | High photon count per switching event is crucial.[15] | A higher number of photons per "on" event allows for a more precise localization of the molecule.[16] |
| Photostability | Resistance to irreversible photobleaching. | Ability to undergo many reversible on-off switching cycles before photobleaching.[6] | More switching cycles allow for a higher density of localizations, leading to a more detailed reconstructed image. |
| Blinking/Photoswitching | Generally considered an undesirable artifact. | The core principle of the technique. Requires controlled and reversible switching. | The ability to cycle between "on" and "dark" states is fundamental for temporal separation of emitters. |
| Labeling Density | Limited by the diffraction limit to avoid signal overlap. | High labeling density is desirable for accurate structural reconstruction. | dSTORM can resolve closely spaced molecules, so a higher density of probes provides a more complete picture of the underlying structure.[17] |
Alexa Fluor 647: The "Gold Standard" Probe in Two Contexts
Alexa Fluor 647, a bright and photostable cyanine dye, is a workhorse in conventional fluorescence microscopy.[15] In dSTORM, it is widely regarded as a "gold standard" due to its exceptional photoswitching characteristics in the presence of a specific imaging buffer.[4][15][18]
| Parameter | Alexa Fluor 647 in Confocal Microscopy | Alexa Fluor 647 in dSTORM |
| Achievable Resolution | ~250 nm | ~20 nm[1] |
| Primary Requirement | High, stable fluorescence emission. | Efficient and reversible photoswitching. |
| Imaging Buffer | Standard buffers (e.g., PBS). | Specialized buffer with a reducing agent (e.g., MEA or BME) and an oxygen scavenger system.[6][15] |
| Laser Power | Low to moderate, to minimize photobleaching. | High laser power to drive fluorophores into the dark state.[6][19] |
Experimental Workflow and Causality
The stark contrast in performance stems from fundamentally different experimental setups and the underlying photophysical mechanisms they induce.
The dSTORM Principle: A Controlled Blinking Game
The ability to perform dSTORM with standard dyes like Alexa Fluor 647 hinges on creating a chemical environment that promotes reversible photoswitching. This is typically achieved using an imaging buffer containing a primary thiol, such as β-mercaptoethanol (BME) or mercaptoethylamine (MEA), and an oxygen scavenging system (e.g., glucose oxidase and catalase, GLOX).[6][15][20]
-
Excitation and Emission: A high-power laser (e.g., 647 nm for Alexa Fluor 647) excites the fluorophore from its ground state (S0) to an excited state (S1). The molecule then fluoresces, emitting a photon as it returns to the ground state.
-
Shelving into the Dark State: Continuous high-power excitation increases the probability of the fluorophore transitioning into a long-lived triplet state (T1).[9] In the presence of a thiol-containing buffer, the triplet state fluorophore can react to form a stable, non-fluorescent dark state.[9] This efficiently switches "off" the vast majority of fluorophores.
-
Stochastic Reactivation: A small fraction of molecules in the dark state spontaneously or through induction by a low-power activation laser (e.g., 405 nm) will return to the ground state, ready for another cycle of excitation and emission.[1] This stochastic "on" switching ensures that only a few, well-separated molecules are fluorescent at any given time.
Experimental Protocol: dSTORM Imaging of Microtubules
This protocol provides a generalized workflow for dSTORM imaging of a common cellular structure, microtubules, using Alexa Fluor 647-labeled antibodies.
1. Immunofluorescence Staining: a. Fix cells (e.g., with 4% paraformaldehyde) and permeabilize (e.g., with 0.1% Triton X-100). b. Incubate with a primary antibody against tubulin. c. Incubate with a secondary antibody conjugated to Alexa Fluor 647. d. Mount the coverslip in a suitable imaging chamber.
2. Preparation of dSTORM Imaging Buffer (GLOX Buffer with MEA): a. Prepare Buffer A: 10% (w/v) glucose in 50 mM Tris-HCl, 10 mM NaCl, pH 8.0. b. Prepare Buffer B: 50 mM Tris-HCl, 10 mM NaCl, pH 8.0. c. Prepare GLOX solution: Dissolve glucose oxidase and catalase in Buffer B. d. The final imaging buffer is prepared fresh by mixing Buffer A, the GLOX solution, and mercaptoethylamine (MEA) to a final concentration of 10-100 mM.
3. Microscope Setup and Image Acquisition: a. Use a wide-field fluorescence microscope equipped with high-power lasers (e.g., 647 nm) and a sensitive camera (EMCCD or sCMOS). b. Illuminate the sample with high-intensity 647 nm laser light to drive most of the Alexa Fluor 647 molecules into the dark state. c. Record a time series of thousands of images (typically 10,000-30,000 frames) at a high frame rate (e.g., 50-100 Hz). d. If necessary, use a low-power 405 nm laser to control the rate of fluorophore reactivation to maintain a sparse density of single molecules per frame.
4. Data Analysis and Image Reconstruction: a. Use specialized software (e.g., ThunderSTORM, rapidSTORM) to detect and localize the single-molecule events in each frame by fitting their PSFs. b. Apply drift correction to compensate for sample movement during the long acquisition time. c. Render the final super-resolved image from the list of localized coordinates.
Conclusion: Choosing the Right Tool for the Scientific Question
The choice between conventional fluorescence microscopy and dSTORM is dictated by the scientific question at hand. For observing the overall distribution and dynamics of abundant proteins, or for applications where sub-200 nm resolution is not required, conventional methods remain invaluable, offering speed and simplicity.
However, when the goal is to dissect the molecular architecture of cellular machinery, map protein-protein interactions at the nanoscale, or reveal the fine details of subcellular structures, dSTORM provides a transformative leap in resolution. By repurposing standard, well-characterized fluorescent probes, dSTORM offers a cost-effective and versatile gateway to super-resolution imaging, empowering researchers to visualize the previously unseen and ask questions that were once beyond the reach of light microscopy.
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Dempsey, G. T., et al. (2011). Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging. Nature Methods, 8(12), 1027-1036. [Link]
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Casey, J. R., et al. (2019). Photo-isomerization of the Cyanine Dye Alexa-Fluor 647 (AF-647) in the Context of dSTORM Super-Resolution Microscopy. Chemistry – A European Journal, 25(65), 14983-14998. [Link]
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Jimenez, A., et al. (2018). Vectashield quenches Alexa Fluor 647 fluorescence, but does not hinder dSTORM super-resolution imaging. bioRxiv. [Link]
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Safety Operating Guide
Essential Protective Measures for Handling 2-Dimethylamino-9-fluorenone
A Senior Application Scientist's Guide to Personal Protective Equipment, Safe Handling, and Disposal
Welcome to your essential guide for the safe handling of 2-Dimethylamino-9-fluorenone (CAS No. 18158-43-5). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle. This guide provides a procedural framework grounded in established safety protocols to mitigate risks associated with this compound. The information herein is designed to empower you with the knowledge to make informed safety decisions, moving beyond simple compliance to a culture of proactive safety.
Hazard Profile of this compound
This compound, a substituted aromatic ketone, presents several health and environmental hazards that dictate the required level of personal protective equipment (PPE). While comprehensive toxicological data is not fully available, the known hazards associated with this compound and its parent, 9-Fluorenone, demand cautious handling.[1][2][3]
The primary hazards are summarized below:
| Hazard Type | Classification & Statement | Rationale for Protective Measures |
| Eye Damage/Irritation | Category 2A: Causes serious eye irritation (H319).[4][5] | Direct contact with the eye can cause significant, painful irritation. This necessitates robust eye protection to prevent contact with dust or splashes. |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation (H315).[4][6] | The compound can irritate the skin upon contact. Protective gloves and clothing are essential to prevent dermal exposure. |
| Respiratory Irritation | STOT SE 3: May cause respiratory irritation (H335).[4][7] | Inhalation of the fine powder can irritate the respiratory tract. Handling procedures must aim to minimize dust generation and may require respiratory protection under certain conditions. |
| Environmental Hazard | Chronic Aquatic Toxicity, Category 2: Toxic to aquatic life with long lasting effects (H411).[5] | Spills and improper disposal can harm aquatic ecosystems. This requires careful containment of the material and adherence to hazardous waste disposal protocols. |
Foundational Safety: Engineering Controls
Before any personal protective equipment is considered, the primary line of defense is always engineering controls. These are designed to isolate you from the hazard.
-
Chemical Fume Hood: All weighing, transferring, and dissolution of this compound powder must be conducted inside a certified chemical fume hood.[8][9] This captures dust and vapors at the source, preventing inhalation.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[2][7]
-
Safety Stations: An operational eyewash station and safety shower must be readily accessible and located near the workstation.[2][7][10]
Mandatory Personal Protective Equipment (PPE) Protocol
For routine handling of small quantities of this compound in a fume hood, the following PPE is the required minimum.
Eye and Face Protection
Due to the serious eye irritation risk, protection is non-negotiable.
-
Required: Chemical splash goggles that conform to European Standard EN166 or OSHA 29 CFR 1910.133.[2][3][5][7]
-
Rationale: Standard safety glasses with side shields offer minimal protection against fine dust. Goggles provide a complete seal around the eyes, effectively preventing airborne particles from making contact.[11] For tasks with a higher splash risk (e.g., preparing concentrated solutions), a full-face shield should be worn in addition to goggles.[11]
Hand Protection
Skin irritation necessitates the use of appropriate chemical-resistant gloves.
-
Required: Nitrile rubber gloves.[5]
-
Protocol: Always inspect gloves for tears or punctures before use.[12] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[12] After removal, dispose of contaminated gloves as hazardous waste and immediately wash your hands.[9]
Body Protection
To prevent skin contact from spills or dust, protective clothing is essential.
-
Rationale: A lab coat provides a removable barrier to protect your personal clothing and skin from contamination. It should be kept fastened to ensure maximum coverage.
Risk-Based PPE Escalation Workflow
The level of PPE must be escalated based on the specific task and potential for exposure. The following diagram outlines the decision-making process for determining if respiratory protection is necessary.
Caption: PPE selection workflow for this compound.
Under normal laboratory conditions with functioning engineering controls, respiratory protection is not typically required.[3][5] However, for large-scale operations, in emergencies, or if ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved dust respirator should be used.[2][6][10]
Procedural Guide: PPE Application and Disposal
The sequence of donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Goggles/Face Shield: Put on your chemical splash goggles.
-
Gloves: Put on your nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) PPE
This process is designed to contain contaminants.
-
Gloves: Remove gloves using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove to remove it without touching the outside). Dispose of them immediately in a designated hazardous waste container.[12]
-
Lab Coat: Unbutton and remove your lab coat by folding it in on itself, ensuring the contaminated exterior does not touch your skin or clothing. Place it in a designated bin for laundering or disposal.
-
Goggles/Face Shield: Remove your goggles by handling the strap, not the front.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[2][7]
Waste Disposal Plan
-
Solid Chemical Waste: All unused this compound and materials grossly contaminated with it (e.g., weigh paper, contaminated paper towels) must be collected in a clearly labeled, sealed hazardous waste container.[5][6]
-
Contaminated PPE: Used gloves and disposable lab coats should be placed in a designated solid hazardous waste container.
-
Regulatory Compliance: All waste must be disposed of through an approved waste disposal plant, following all local, regional, and national regulations.[5][7] Do not let the product enter drains.[5]
Emergency Response
In the event of an exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][7] Seek immediate medical attention from an ophthalmologist.
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water.[6][7] If irritation persists, seek medical attention.[6]
-
Inhalation: Move the affected person to fresh air.[1][7] If breathing is difficult or symptoms occur, seek medical attention.[1]
-
Ingestion: If swallowed, have the person drink water (two glasses at most). Consult a physician immediately.
By adhering to these rigorous safety protocols, you build a foundation of trust and integrity in your research, ensuring that your work is not only scientifically sound but also conducted with the highest commitment to personal and environmental safety.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
